Torasemide
説明
特性
IUPAC Name |
1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBFQHCMQULJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023690 | |
| Record name | Torsemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Torasemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>52.3 [ug/mL] (The mean of the results at pH 7.4), Soluble, 5.96e-02 g/L | |
| Record name | SID49666477 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Torasemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Torasemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56211-40-6 | |
| Record name | Torasemide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56211-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Torsemide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056211406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Torasemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Torsemide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(3-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TORSEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W31X2H97FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Torasemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163-164 °C, 164 - 164 °C | |
| Record name | Torasemide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00214 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Torasemide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Torasemide on the Na+/K+/2Cl- Cotransporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torasemide, a potent loop diuretic of the pyridine-sulfonylurea class, exerts its primary therapeutic effect through the competitive inhibition of the Na+/K+/2Cl- cotransporter isoform 2 (NKCC2). This transporter is located in the apical membrane of the thick ascending limb (TAL) of the loop of Henle. By blocking NKCC2, this compound disrupts the reabsorption of a significant portion of filtered sodium, chloride, and potassium, leading to a profound diuretic and natriuretic response. This technical guide provides a comprehensive examination of the molecular interactions, quantitative kinetics, relevant signaling pathways, and key experimental methodologies used to elucidate the mechanism of action of this compound on the Na+/K+/2Cl- cotransporter.
Core Mechanism of Action: Inhibition of the Na+/K+/2Cl- Cotransporter (NKCC2)
The fundamental mechanism of this compound's diuretic action is its reversible binding to and inhibition of the Na+/K+/2Cl- cotransporter, specifically the NKCC2 isoform, which is predominantly expressed in the kidney. This compound acts from the luminal side of the nephron, meaning it must be secreted into the tubular fluid by organic anion transporters in the proximal tubule to reach its site of action.
The NKCC2 transporter facilitates the electroneutral movement of one sodium ion (Na+), one potassium ion (K+), and two chloride ions (Cl-) from the tubular fluid into the epithelial cells of the thick ascending limb. This transport process is a crucial step in the reabsorption of approximately 25% of the filtered sodium load and is fundamental to the generation of the corticomedullary osmotic gradient, which is essential for the kidney's ability to concentrate urine.
This compound competitively inhibits the chloride-binding site on the NKCC2 protein. By occupying this site, this compound prevents the conformational changes necessary for the translocation of the ions, thereby halting the transport cycle. This blockade results in an increased concentration of Na+, K+, and Cl- in the tubular fluid, which in turn osmotically retains water, leading to diuresis.
Recent structural studies on the related NKCC1 transporter have provided insights into the binding of loop diuretics. Unlike furosemide (B1674285) and bumetanide (B1668049), which utilize a carboxyl group to coordinate a potassium ion within the binding pocket, this compound lacks this group. Instead, it is proposed that this compound encroaches upon the K+ binding site, effectively expelling the ion and thus inhibiting transporter function.
Quantitative Data: Potency and Selectivity
| Compound | Target | IC50 (µM) | pIC50 | Reference |
| This compound | hNKCC1A | 6.18 | - | |
| This compound | hNKCC1B | 8.19 | - | |
| Furosemide | NKCC2 (rat) | ~7.0 | 5.15 | |
| Furosemide | NKCC1 (rat, erythrocyte) | ~9.1 | 5.04 | |
| Bumetanide | NKCC2 (rat) | ~0.33 | 6.48 | |
| Bumetanide | NKCC1 (rat, erythrocyte) | ~0.33 | 6.48 |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. The IC50 values for furosemide and bumetanide were calculated from the provided pIC50 values.
Loop diuretics generally exhibit similar potency against both NKCC1 and NKCC2 when NKCC1 is in its activated state. This compound is recognized as being at least twice as potent as furosemide on a weight-for-weight basis.
Signaling Pathways and Logical Relationships
Direct Inhibition of NKCC2
The primary interaction of this compound is the direct blockade of the NKCC2 transporter. This relationship can be visualized as a simple inhibitory action.
Caption: Direct inhibitory action of this compound on the NKCC2 transporter.
Upstream Regulation of NKCC2 by the WNK-SPAK/OSR1 Pathway
The activity of NKCC2 is regulated by phosphorylation. The With-No-Lysine (WNK) kinases, specifically WNK1 and WNK4, activate the SPAK (Ste20-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). These kinases then directly phosphorylate and activate NKCC2. The binding of loop diuretics like this compound is more effective on the phosphorylated, active form of the transporter.
Preclinical Pharmacokinetics and Pharmacodynamics of Torasemide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Torasemide, a loop diuretic. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action and pharmacological effects observed in preclinical studies.
Pharmacokinetics
This compound's pharmacokinetic profile has been evaluated in several preclinical species, demonstrating good absorption and a predictable dose-response relationship. The following tables summarize the key pharmacokinetic parameters across different animal models.
Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog | Cat |
| Bioavailability (%) | ~96-99 (oral)[1] | ~61 (oral)[2] | ~88 (oral) |
| Time to MaximumConcentration (Tmax) (h) | ~1 (oral)[2] | 0.5-1 (oral)[2] | Not Specified |
| Plasma ProteinBinding (%) | ~94[1] | ~98[2] | Not Specified |
| Volume of Distribution(Vd) | Not Specified | Not Specified | Not Specified |
| Clearance (CL) | Not Specified | Not Specified | 3.64 mL/h/kg |
| Elimination Half-life(t1/2) (h) | ~1.5[3] | Not Specified | ~12.9 |
Absorption
Following oral administration, this compound is rapidly absorbed. In rats, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour.[2] Studies in dogs show a similar rapid absorption, with a Tmax ranging from 0.5 to 1 hour.[2] The oral bioavailability of this compound is high in rats, approaching 96-99%, indicating minimal first-pass metabolism.[1] In dogs, the oral bioavailability is approximately 61%, while in cats, it is reported to be around 88%.[2]
Distribution
This compound exhibits a high degree of binding to plasma proteins. In rats, plasma protein binding is approximately 94%, and in dogs, it is even higher at around 98%.[1][2] This extensive protein binding limits the volume of distribution of the drug.
Metabolism
The primary route of this compound metabolism is through the hepatic cytochrome P450 (CYP) enzyme system, with CYP2C9 being the principal enzyme involved in its biotransformation.[4] The main metabolic pathway involves the oxidation of the tolyl methyl group, leading to the formation of the major metabolite, 4'-hydroxy torsemide (M1).[4] Other metabolites, such as M3 (formed by ring hydroxylation) and M5 (a subsequent oxidation product of M1), have also been identified.[4] M1 and M3 are reported to have some pharmacological activity, whereas M5 is considered inactive.[4] In vitro studies using rat tissue homogenates have shown negligible metabolic activities, suggesting that extrahepatic metabolism may be limited.[1]
Excretion
In dogs, a significant portion of the bioavailable this compound (approximately 61%) is eliminated unchanged in the urine.[2] This indicates that renal excretion is a major pathway for the elimination of the parent drug in this species.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is diuresis and natriuresis, resulting from its action on the kidney.
Mechanism of Action
This compound is a loop diuretic that exerts its effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle.[5] By blocking this transporter, this compound prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these electrolytes and, consequently, water.
Diuretic and Natriuretic Effects
Preclinical studies in various animal models have consistently demonstrated the dose-dependent diuretic and natriuretic effects of this compound. In normotensive rats, oral administration of this compound produced a significant diuretic action.[6] A study in dogs showed that once-daily oral administration of this compound resulted in a significant increase in urine output.[7]
Table 2: Diuretic and Natriuretic Effects of this compound in Dogs
| Dose (mg/kg/day, oral) | Mean Urine Volume (mL/day) - Day 1 | Mean Urine Volume (mL/day) - Day 10 |
| 0.1 | Increased from baseline | Remained constant |
| 0.2 | Increased from baseline | Remained constant |
| 0.3 | Increased from baseline | Higher than Day 1 |
| 0.4 | Increased from baseline | Higher than Day 1 |
Data adapted from a study in healthy dogs.[7]
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo Diuresis and Natriuresis Study in Rats
-
Animal Model: Normotensive male Wistar rats.
-
Housing: Housed in metabolic cages to allow for the collection of urine.
-
Drug Administration: this compound administered orally at various doses (e.g., 0.3-3 mg/kg).[6] A vehicle control group is included.
-
Urine Collection: Urine is collected at specified intervals (e.g., 0-6 hours, 6-24 hours) post-administration.
-
Measurements:
-
Urine volume is measured gravimetrically.
-
Urinary concentrations of sodium and potassium are determined using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: The total excretion of water, sodium, and potassium is calculated for each dose group and compared to the vehicle control.
In Vitro Metabolism using Liver Microsomes
-
Objective: To determine the metabolic stability and identify the metabolites of this compound.
-
Materials:
-
Liver microsomes from preclinical species (e.g., rat, dog, cat) and human.
-
This compound solution.
-
NADPH regenerating system (cofactor).
-
Phosphate (B84403) buffer (pH 7.4).
-
-
Procedure:
-
Pre-incubate liver microsomes and this compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Identify metabolites by comparing their mass spectra with that of the parent drug and potential metabolite standards.
-
Plasma Protein Binding by Equilibrium Dialysis
-
Objective: To determine the fraction of this compound bound to plasma proteins.
-
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device).
-
Semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa).
-
Plasma from the species of interest.
-
Phosphate buffered saline (PBS), pH 7.4.
-
This compound solution.
-
-
Procedure:
-
Spike the plasma with this compound at a known concentration.
-
Load the spiked plasma into one chamber of the dialysis cell and PBS into the other chamber.
-
Incubate the dialysis cell at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
The percentage of protein binding is calculated as (1 - fu) * 100.
-
Signaling Pathways and Molecular Mechanisms
Beyond its primary diuretic effect, preclinical studies suggest that this compound may modulate other signaling pathways, contributing to its overall pharmacological profile.
Renin-Angiotensin-Aldosterone System (RAAS)
Loop diuretics, including this compound, can activate the RAAS as a compensatory response to the increased sodium and water excretion. Studies in dogs have shown that this compound administration leads to an increase in plasma renin activity and aldosterone (B195564) levels.[8] However, some preclinical evidence suggests that this compound may also have an anti-aldosteronergic effect by inhibiting the binding of aldosterone to its receptor in the kidney.[6] This dual effect on the RAAS is an area of ongoing research.
Caption: this compound's interaction with the Renin-Angiotensin-Aldosterone System.
Myocardial Fibrosis
Preclinical studies in animal models of heart failure have suggested that this compound may have beneficial effects on myocardial fibrosis. In a rat model of autoimmune myocarditis, this compound treatment was shown to suppress left ventricular fibrosis and reduce the myocardial protein levels of transforming growth factor-beta1 (TGF-β1) and collagen III.[9] The proposed mechanism involves the inhibition of procollagen (B1174764) type I carboxy-terminal proteinase (PCP), an enzyme crucial for collagen type I synthesis.[10]
Caption: Proposed mechanism of this compound's anti-fibrotic effect in the myocardium.
Prostaglandin (B15479496) Synthesis
There is evidence to suggest that loop diuretics can stimulate the synthesis of prostaglandins, which may contribute to their vascular effects. In vitro studies have shown that this compound can increase the secretion of prostacyclin (PGI2), a potent vasodilator, from human endothelial and renal epithelial cells.[11] This effect may play a role in the acute hemodynamic changes observed after this compound administration.
Caption: this compound's potential influence on prostaglandin synthesis.
Conclusion
The preclinical data for this compound demonstrate a favorable pharmacokinetic profile characterized by rapid absorption and high bioavailability in several species. Its primary pharmacodynamic effect, a potent dose-dependent diuresis, is well-established and mediated by the inhibition of the Na+/K+/2Cl- cotransporter in the loop of Henle. Furthermore, emerging preclinical evidence suggests that this compound may have additional beneficial effects on the renin-angiotensin-aldosterone system and myocardial fibrosis. This comprehensive preclinical profile provides a strong foundation for its clinical development and use. Further research into its molecular mechanisms beyond diuresis will continue to refine our understanding of this important therapeutic agent.
References
- 1. Dose-independent pharmacokinetics of this compound after intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Pharmacodynamics Modeling of this compound and Furosemide After Oral Repeated Administration in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anti-aldosteronergic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison between the effects of torsemide and furosemide on the renin-angiotensin-aldosterone system of normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of this compound and furosemide in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a potential cardiac antifibrotic mechanism of this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loop diuretics enhance the secretion of prostacyclin in vitro, in healthy persons, and in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Torasemide's Impact on Renal Tubular Ion Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torasemide, a potent loop diuretic, exerts its primary effect on the thick ascending limb of the loop of Henle, a critical segment of the nephron for salt reabsorption. This technical guide provides an in-depth analysis of this compound's mechanism of action on renal tubular ion transport. It details the molecular interactions with its primary target, the Na-K-2Cl cotransporter (NKCC2), and the subsequent effects on the urinary excretion of sodium, chloride, potassium, calcium, and magnesium. This document summarizes key quantitative data from comparative studies, outlines relevant experimental protocols for investigating diuretic action, and visualizes the intricate signaling pathways involved in the regulation of NKCC2 and the cellular mechanisms of this compound.
Core Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter (NKCC2)
This compound's principal mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC2), located in the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle.[1][2] By binding to the chloride-binding site of the NKCC2 protein, this compound competitively blocks the cotransport of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular lumen into the cell.[1] This inhibition of ion reabsorption leads to a significant increase in the urinary excretion of these ions, along with water, resulting in diuresis.[3][4] Micropuncture studies have confirmed that this compound's action is localized to the lumen of the thick ascending portion of the loop of Henle.[5]
The inhibition of NKCC2 has a cascading effect on the transport of other ions. The reabsorption of calcium (Ca2+) and magnesium (Mg2+) in the TAL is largely a passive process, driven by the lumen-positive transepithelial potential difference generated by K+ recycling. By blocking NKCC2 and reducing K+ back-leakage, this compound diminishes this potential, thereby increasing the urinary excretion of Ca2+ and Mg2+.[4]
Quantitative Effects on Ion Transport
The following tables summarize the quantitative effects of this compound on urinary ion excretion, often in comparison to the more conventional loop diuretic, furosemide (B1674285).
Table 1: Comparative Effects of Intravenous this compound and Furosemide on Urinary Ion Excretion in Healthy Volunteers
| Parameter | Baseline | This compound (20 mg i.v.) | Furosemide (40 mg i.v.) |
| Urine Flow (ml/min) | Data not available | Significant Increase | Significant Increase |
| Sodium Excretion (µmol/min) | Data not available | Significant Increase | More pronounced increase than this compound (p < 0.02) |
| Chloride Excretion (µmol/min) | Data not available | Significant Increase | More pronounced increase than this compound (p < 0.02) |
| Potassium Excretion (µmol/min) | Data not available | Significant Increase | Significant Increase |
| Calcium Excretion (µmol/min) | Data not available | Significant Increase | Significant Increase |
Source: Adapted from a study in 8 healthy male volunteers. Timed urine collections were performed after drug administration.[6]
Table 2: 24-Hour Urinary Excretion Changes in Patients with Advanced Chronic Renal Failure after Intravenous this compound (200 mg)
| Parameter | Baseline (Placebo) | This compound (200 mg i.v.) - Acute | This compound (200 mg i.v.) - Day 7 |
| 24h Urinary Volume (ml) | 1303 | 2124 | 1664 |
| Fractional Volume Excretion (%) | 14.32 | 21.07 | 18.10 |
| 24h Sodium Excretion (mmol) | Data not available in this format | Significant Increase | Sustained Increase |
| Fractional Sodium Excretion (%) | 8.67 (in a subgroup) | 11.14 (in a subgroup) | Data not available |
| Fractional Potassium Excretion (%) | Data not available | Considerably smaller increase than Na+ and Cl- | Effect diminishes after repeated dosing |
| Calcium Excretion | Data not available | Minor change | Minor change |
Source: Adapted from a study in 44 patients with advanced chronic renal failure.[7]
Table 3: Comparative Natriuresis in Patients with Heart Failure (TRANSFORM-Mechanism Trial)
| Parameter | Furosemide | Torsemide |
| Dosing Equivalence for Similar Natriuresis | ~40 mg (oral) | ~10 mg (oral) |
| Kidney Bioavailability (Median %) | 24.8% | 17.1% |
| Natriuresis at Clinician-Prescribed Doses (2:1 ratio) | Lower | Substantially Greater (p < 0.001) |
Source: Mechanistic substudy of the TRANSFORM-HF trial involving 88 participants.[8][9]
Experimental Protocols
Measurement of Na-K-2Cl Cotransporter (NKCC2) Activity
Objective: To quantify the inhibitory effect of this compound on NKCC2 activity.
Methodology: 86Rb Influx Assay in a Heterologous Expression System (e.g., Xenopus laevis oocytes or HEK-293 cells)
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Transfect cells with a plasmid encoding the human NKCC2 protein. A mock transfection (empty vector) serves as a negative control.
-
-
Pre-incubation:
-
Incubate the transfected cells in a chloride-free medium to activate the cotransporter.
-
Subsequently, pre-incubate the cells in an isotonic medium containing varying concentrations of this compound or vehicle control for a specified period.
-
-
86Rb Influx:
-
Initiate the transport assay by adding an uptake solution containing 86Rb (a congener for K+), Na+, Cl-, and the respective concentration of this compound. The solution should also contain ouabain (B1677812) to inhibit Na+/K+-ATPase activity.
-
Allow the uptake to proceed for a defined period (e.g., 1-5 minutes) at 37°C.
-
-
Termination and Lysis:
-
Stop the influx by rapidly washing the cells with ice-cold, isotope-free buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., containing detergent).
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
-
Data Analysis:
-
Calculate the rate of 86Rb influx (e.g., in nmol/mg protein/min).
-
Plot the influx rate as a function of this compound concentration to determine the half-maximal inhibitory concentration (IC50).
-
Measurement of Urinary Electrolyte Excretion in Human Subjects
Objective: To assess the in vivo diuretic and natriuretic effects of this compound.
Methodology: Clinical Trial with Timed Urine Collection
-
Subject Recruitment and Baseline:
-
Recruit healthy volunteers or a specific patient population.
-
Establish a baseline period with a standardized diet and fluid intake. Collect 24-hour urine to measure baseline electrolyte excretion.
-
-
Drug Administration:
-
Administer a single oral or intravenous dose of this compound or placebo in a randomized, double-blind, crossover design.
-
-
Timed Urine Collection:
-
Collect urine at specific intervals post-administration (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h).
-
Record the volume of each urine collection.
-
-
Sample Analysis:
-
Measure the concentrations of sodium, potassium, chloride, calcium, and magnesium in each urine sample using an ion-selective electrode or flame photometry.
-
-
Data Analysis:
-
Calculate the total excretion of each electrolyte for each time interval and for the entire 24-hour period (concentration × volume).
-
Compare the excretion rates and total excretion between the this compound and placebo groups using appropriate statistical tests.
-
Signaling Pathways and Regulation
The activity of the Na-K-2Cl cotransporter is not static but is dynamically regulated by various intracellular signaling pathways. While this compound directly inhibits the transporter, its overall effect can be influenced by these regulatory mechanisms.
References
- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diuretic activity of this compound and furosemide in chronic heart failure: a comparative double blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saluretic effect of the loop diuretic this compound in chronic renal failure. Interdependence of electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits NaCl reabsorption in the thick ascending limb of the loop of Henle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal pharmacodynamic effects of this compound and furosemide in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-dose this compound, given once daily intravenously for one week, in patients with advanced chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scholars@Duke publication: Mechanistic Differences between Torsemide and Furosemide. [scholars.duke.edu]
Torasemide's Anti-Aldosterone Properties: A Technical Examination
An in-depth guide for researchers and drug development professionals on the potential anti-aldosterone effects of the loop diuretic torasemide.
This technical guide delves into the nuanced anti-aldosterone properties of this compound, a pyridine-sulfonylurea loop diuretic. While primarily recognized for its potent diuretic effects achieved through the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, a growing body of evidence suggests that this compound may exert additional benefits through modulation of the renin-angiotensin-aldosterone system (RAAS).[1][2][3] This paper consolidates key findings from preclinical and clinical investigations, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to provide a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the anti-aldosterone effects of this compound.
Table 1: Effect of this compound on Aldosterone (B195564) Receptor Binding
| Species | Tissue | Preparation | Method | This compound Concentration/Dose | Inhibition of Aldosterone Binding | Furosemide (B1674285) Effect | Reference |
| Rat | Kidney | Cytoplasmic fraction | In vivo receptor binding assay | Dose-dependent | Inhibited binding in a dose-dependent manner | No effect | [4] |
Table 2: Effect of this compound on Aldosterone Secretion and Synthesis
| Species/Cell Line | Preparation | Stimulant | This compound Concentration | Effect on Aldosterone Secretion/Synthesis | Furosemide Effect | Reference |
| Rat, Cow, Guinea Pig | Adrenal cells | Potassium, angiotensin, dibutyryl cyclic AMP, ACTH, or corticosterone | Micromolar concentrations | Inhibited aldosterone secretion | Not specified | [5] |
| Human | V79MZ lung fibroblasts (transfected with human aldosterone synthase) | --- | Not specified | Inhibited human aldosterone synthase (CYP11B2) activity by 75 ± 1.8% | No effect | [6] |
Table 3: Clinical Studies on this compound's Anti-Aldosterone Effects
| Study Population | Intervention | Comparator | Key Findings | Reference |
| Patients with Congestive Heart Failure | This compound | Furosemide | This compound inhibited the transcardiac extraction of aldosterone. | [7][8] |
| Patients with Chronic Heart Failure | This compound | Furosemide | This compound treatment decreased C-terminal peptide of procollagen (B1174764) type I. | [9] |
| Patients with Non-ischaemic Congestive Heart Failure | This compound (4–8 mg/day) | Furosemide (20–40 mg/day) | This compound improved cardiac sympathetic nerve activity and left ventricular remodeling. | [9] |
Table 4: Comparative Effects of this compound and Spironolactone (B1682167)
| Model System | Key Findings | Reference |
| Rat model of dilated cardiomyopathy | This compound showed better protection against adverse cardiac remodeling compared to spironolactone. | [10] |
| H9C2-MR cells (cardiac-like cell line) | Spironolactone, but not this compound, inhibited aldosterone-induced mineralocorticoid receptor (MR) transactivation. | [11][12] |
Experimental Protocols
This section details the methodologies employed in key studies to investigate this compound's anti-aldosterone properties.
Aldosterone Receptor Binding Assay (in vivo)
-
Animal Model: Normotensive rats.[4]
-
Procedure:
-
Rats were administered this compound (0.3-3 mg/kg) or furosemide (3-30 mg/kg) orally.[4]
-
After a specified time, the kidneys were excised and homogenized.
-
The cytoplasmic fraction was isolated by centrifugation.
-
The binding of radiolabeled aldosterone to its receptor in the cytoplasmic fraction was measured in the presence and absence of the diuretics.
-
The displacement of radiolabeled aldosterone was quantified to determine the inhibitory effect of the drugs on receptor binding.[4]
-
Aldosterone Secretion Assay (in vitro)
-
Cell Source: Adrenal cells from rats, cows, and guinea pigs.[5]
-
Procedure:
-
Adrenal cells were isolated and cultured.
-
The cells were stimulated with various secretagogues, including potassium, angiotensin, dibutyryl cyclic AMP, ACTH, or corticosterone, to induce aldosterone secretion.[5]
-
This compound was added to the cell cultures at micromolar concentrations.
-
The concentration of aldosterone in the culture medium was measured using radioimmunoassay or other sensitive detection methods.
-
The inhibitory effect of this compound on stimulated aldosterone secretion was calculated.[5]
-
Aldosterone Synthase (CYP11B2) Activity Assay
-
Cell Line: V79MZ lung fibroblasts transfected with the human aldosterone synthase (CYP11B2) gene.[6]
-
Procedure:
-
Transfected cells expressing human CYP11B2 were cultured.
-
The cells were incubated with a precursor of aldosterone (e.g., 11-deoxycorticosterone).
-
This compound or furosemide was added to the incubation medium.
-
The conversion of the precursor to aldosterone was measured using appropriate analytical techniques (e.g., HPLC-MS/MS).
-
The percentage inhibition of CYP11B2 activity by the drugs was determined.[6]
-
Mineralocorticoid Receptor (MR) Transactivation Assay
-
Cell Line: H9C2 cardiac-like cells stably expressing the mineralocorticoid receptor (H9C2-MR).[11][12]
-
Procedure:
-
H9C2-MR cells were cultured and transfected with a reporter gene construct containing a mineralocorticoid response element linked to a luciferase reporter gene.
-
The cells were treated with aldosterone (10⁻⁸ M) in the presence or absence of increasing concentrations of this compound or spironolactone.[11]
-
After incubation, the cells were lysed, and luciferase activity was measured as an indicator of MR transactivation.
-
The effect of this compound and spironolactone on aldosterone-induced MR transactivation was quantified.[11][12]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Aldosterone signaling pathway via the mineralocorticoid receptor.
Caption: Proposed anti-aldosterone mechanisms of this compound.
Caption: Workflow for Mineralocorticoid Receptor Transactivation Assay.
Discussion and Future Directions
The evidence presented suggests that this compound possesses anti-aldosterone properties that are distinct from classical mineralocorticoid receptor antagonists like spironolactone.[11][12] The primary mechanisms appear to be the inhibition of aldosterone binding to its receptor in the kidney and the suppression of aldosterone synthesis and secretion.[4][5][6]
The conflicting findings regarding direct MR antagonism, particularly the lack of effect observed in cardiomyocytes, highlight the potential for tissue-specific actions of this compound.[11][12] This discrepancy warrants further investigation to elucidate the precise molecular interactions and downstream signaling effects in different cell types.
Future research should focus on:
-
Clarifying the tissue-specific effects: Investigating this compound's impact on MR signaling in various relevant tissues beyond the heart and kidney.
-
Elucidating the molecular mechanism of CYP11B2 inhibition: Determining the exact binding site and inhibitory kinetics of this compound on aldosterone synthase.
-
Long-term clinical trials: Conducting large-scale clinical trials specifically designed to evaluate the long-term clinical benefits of this compound's anti-aldosterone effects on cardiovascular outcomes, independent of its diuretic action.
References
- 1. Potential advantages of torsemide in patients with heart failure: more than just a ‘water pill’? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Torsemide? [synapse.patsnap.com]
- 4. Anti-aldosteronergic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Torsemide inhibits aldosterone secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of aldosterone synthase (CYP11B2) by this compound prevents atrial fibrosis and atrial fibrillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound inhibits transcardiac extraction of aldosterone in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on cardiac sympathetic nerve activity and left ventricular remodelling in patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative evaluation of this compound and spironolactone on adverse cardiac remodeling in a rat model of dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Diuretic this compound Does Not Prevent Aldosterone-Mediated Mineralocorticoid Receptor Activation in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The diuretic this compound does not prevent aldosterone-mediated mineralocorticoid receptor activation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Fibrotic Potential of Torasemide: A Technical Guide to Early-Phase Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early-phase research exploring the anti-fibrotic properties of the loop diuretic, Torasemide. Moving beyond its established role in managing fluid retention, emerging preclinical and initial clinical evidence suggests that this compound may offer a therapeutic advantage in mitigating tissue fibrosis, particularly in the context of cardiovascular disease. This document provides a comprehensive overview of the core findings, experimental methodologies, and implicated signaling pathways, presenting a valuable resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from seminal early-phase studies on this compound's anti-fibrotic effects. These data highlight the significant impact of this compound on various markers of fibrosis, often in comparison to the more commonly prescribed loop diuretic, Furosemide.
Table 1: In Vitro Effects of this compound on Fibrotic Markers in Primary Neonatal Cardiac Fibroblasts
| Marker | Treatment (50µM, 24h) | Result | Reference |
| Connective Tissue Growth Factor (CTGF) | This compound | 65±6% reduction in expression | [1] |
| Furosemide | No significant effect | [1] | |
| Pro-fibrotic microRNA-21 (miR-21) | This compound | 44±23% reduction in expression | [1] |
| Furosemide | No significant effect | [1] | |
| Lysyl Oxidase (LOX) | This compound | 57±8% reduction in expression | [1] |
| Furosemide | No significant effect | [1] |
Table 2: In Vivo Effects of this compound on Atrial Fibrosis and Atrial Fibrillation in a Mouse Model
| Parameter | Vehicle | This compound (10mg/kg/day) | Furosemide (40mg/kg/day) | Reference |
| Atrial Fibrillation Prevalence | 80% | 33% | No significant effect | [1] |
| Atrial Fibrosis | Present | Prevented | No significant effect | [1] |
| CTGF, LOX, miR-21 Upregulation | Present | Prevented | No significant effect | [1] |
Table 3: Effects of this compound on Aldosterone (B195564) Synthase (CYP11B2) Activity
| Cell Line | Treatment | Result | Reference |
| Transfected Lung Fibroblasts (V79MZ) | This compound | 75±1.8% inhibition of human CYP11B2 activity | [1] |
| Furosemide | No significant inhibition | [1] |
Table 4: Effects of this compound on Myocardial Fibrosis in Chronic Heart Failure (CHF) Patients
| Parameter | This compound (10-20 mg/day) | Furosemide (20-40 mg/day) | Reference |
| Procollagen Type I Carboxy-terminal Proteinase (PCP) Activation | Decreased (p < 0.05) | Unchanged | [2] |
| Collagen Volume Fraction (CVF) | Reduced (p < 0.01) | Unchanged | [2] |
| Serum C-terminal Propeptide of Procollagen Type I (PICP) | Reduced (p < 0.01) | Unchanged | [2] |
Signaling Pathways and Experimental Workflows
The anti-fibrotic effects of this compound are believed to be mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms and a typical experimental workflow for their investigation.
Caption: Proposed Anti-Fibrotic Signaling Pathway of this compound.
Caption: General Experimental Workflow for Investigating this compound's Anti-Fibrotic Effects.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the early-phase research of this compound's anti-fibrotic effects.
In Vitro Studies
3.1.1. Cell Culture and Treatment: Primary neonatal cardiac fibroblasts are isolated and cultured using standard enzymatic digestion protocols. For experiments involving aldosterone synthase activity, V79MZ lung fibroblasts transfected with human CYP11B2 may be used.[1] Cells are typically treated with this compound (e.g., 50µM) or Furosemide (e.g., 50µM) for a specified duration (e.g., 24 hours) before analysis.[1]
3.1.2. Western Blot Analysis for Fibrotic Markers (CTGF and LOX):
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for CTGF or LOX overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3.1.3. Aldosterone Synthase (CYP11B2) Activity Assay:
-
Cell Culture: V79MZ cells transfected with human CYP11B2 are cultured to confluency.
-
Inhibitor Treatment: Cells are pre-incubated with this compound, Furosemide, or a known CYP11B2 inhibitor (e.g., SL242) as a positive control.[1]
-
Substrate Addition: The substrate for CYP11B2 (e.g., 11-deoxycorticosterone) is added to the culture medium.
-
Incubation: Cells are incubated for a defined period to allow for the enzymatic conversion of the substrate to aldosterone.
-
Aldosterone Quantification: The concentration of aldosterone in the supernatant is measured using a specific radioimmunoassay (RIA) or ELISA.
In Vivo Animal Studies
3.2.1. Animal Model of Cardiac Fibrosis (Experimental Autoimmune Myocarditis - EAM):
-
Induction: EAM is induced in susceptible rat strains (e.g., Lewis rats) by immunization with porcine cardiac myosin emulsified in complete Freund's adjuvant.[3] A booster immunization is typically given after one week.[4]
-
Disease Progression: The development of myocarditis and subsequent cardiac fibrosis is monitored over several weeks.
3.2.2. Drug Administration: Animals are randomly assigned to receive daily treatment with this compound (e.g., 10mg/kg), Furosemide (e.g., 40mg/kg), or a vehicle control via oral gavage or in drinking water for a prolonged period (e.g., 8 months).[1]
3.2.3. Histopathological Analysis of Cardiac Fibrosis:
-
Tissue Preparation: At the end of the treatment period, hearts are excised, fixed in formalin, and embedded in paraffin.
-
Staining: Thin sections of the heart tissue are stained with Masson's trichrome or Picrosirius red to visualize collagen deposition.
-
Quantification of Collagen Volume Fraction (CVF): Stained sections are imaged, and the percentage of the total tissue area occupied by collagen is quantified using image analysis software. This provides a measure of the extent of fibrosis.
3.2.4. Immunohistochemistry for Fibrosis-Related Proteins:
-
Antigen Retrieval: Paraffin-embedded tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval to expose target epitopes.
-
Antibody Incubation: Sections are incubated with primary antibodies against specific fibrosis-related proteins (e.g., CTGF, LOX).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is used for detection, allowing for the visualization and localization of the target proteins within the heart tissue.
Clinical Studies in Chronic Heart Failure Patients
3.3.1. Study Design and Patient Population: Patients with a diagnosis of chronic heart failure are recruited and randomized to receive either this compound or Furosemide in addition to their standard therapy.[2]
3.3.2. Endomyocardial Biopsy and Blood Sampling: Right septal endomyocardial biopsies and serum samples are collected at baseline and after a defined treatment period (e.g., 8 months).[2]
3.3.3. Analysis of Procollagen Type I Carboxy-terminal Proteinase (PCP) Activation: Western blot analysis is performed on protein extracts from endomyocardial biopsies to determine the ratio of the active form of PCP to its zymogen, providing an index of PCP activation.[2]
3.3.4. Measurement of Serum C-terminal Propeptide of Procollagen Type I (PICP): The concentration of PICP, a biomarker of type I collagen synthesis, is measured in serum samples using a radioimmunoassay (RIA).[2]
Conclusion
The early-phase research on this compound's anti-fibrotic effects presents a compelling case for its potential therapeutic benefits beyond diuresis. The consistent findings across in vitro, in vivo, and initial clinical studies suggest that this compound can modulate key signaling pathways involved in fibrogenesis, leading to a reduction in fibrotic markers and collagen deposition. The detailed experimental protocols outlined in this guide provide a framework for further investigation into the anti-fibrotic mechanisms of this compound and its potential as a novel therapeutic strategy for fibrotic diseases. Further large-scale clinical trials are warranted to confirm these promising early findings and to establish the clinical utility of this compound as an anti-fibrotic agent.
References
Methodological & Application
Application Notes and Protocols for HPLC-UV Quantification of Torasemide in Human Plasma
Introduction
Torasemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, and renal and hepatic disease. Accurate quantification of this compound in human plasma is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Two common sample preparation techniques, protein precipitation and solid-phase extraction, are described, offering flexibility based on laboratory resources and desired sample purity.
Method Overview
The described methods involve the extraction of this compound from human plasma, followed by separation and quantification using reverse-phase HPLC with UV detection. The choice between protein precipitation and solid-phase extraction for sample cleanup allows for a balance between simplicity and the need for lower detection limits.
Experimental Protocols
Two primary protocols for sample preparation are presented below, followed by the standardized HPLC-UV analysis method.
Protocol 1: Sample Preparation via Protein Precipitation
This method is rapid and straightforward, suitable for routine analysis where high sample throughput is required.
Materials:
-
Human plasma
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Perchloric acid (10%)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and Quality Control (QC) Sample Preparation: Prepare stock solutions of this compound in methanol. Spike drug-free human plasma with appropriate volumes of the working standard solutions to create calibration curve standards and QC samples.
-
Precipitation: To 1 mL of plasma sample (blank, standard, or unknown) in a microcentrifuge tube, add 0.8 mL of 10% perchloric acid in methanol.[1]
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at 10,500 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean HPLC vial.
-
Injection: Inject 20 µL of the supernatant into the HPLC system for analysis.[1]
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This method provides a cleaner extract, resulting in lower background noise and potentially improved sensitivity.
Materials:
-
Human plasma
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (2M)
-
Bond Elut-C18 cartridges
-
SPE vacuum manifold
Procedure:
-
Sample pH Adjustment: Adjust the pH of the human plasma samples to 5.0 with 2M HCl.[2]
-
Cartridge Conditioning: Condition the Bond Elut-C18 cartridges by passing 5 mL of methanol followed by 5 mL of water.[2]
-
Sample Loading: Load 1 mL of the pH-adjusted plasma sample onto the conditioned cartridge.[2]
-
Washing: Wash the cartridge twice with 2 mL of water to remove interfering substances.[2]
-
Drying: Dry the cartridge thoroughly under vacuum.
-
Elution: Elute the this compound from the cartridge with 3 mL of methanol into a clean collection tube.[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase and transfer to an HPLC vial.
-
Injection: Inject an appropriate volume into the HPLC system.
HPLC-UV Analysis Method
The following chromatographic conditions are suitable for the analysis of this compound extracted by either of the above protocols.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., HiQ Sil® C18, 4.6 mm x 250 mm, 5 µm)[1]
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Orthophosphate Buffer (40:60, v/v), pH 4.0[1] | Phosphate Buffer : Acetonitrile |
| Column | C18, 4.6 mm x 250 mm, 5 µm[1] | C18, 4 mm x 125 mm, 5 µm[2] |
| Flow Rate | 1.0 mL/min[1] | Gradient |
| Detection Wavelength | 290 nm[1] | 288 nm[2] |
| Injection Volume | 20 µL[1] | Not Specified |
| Retention Time | Approximately 5.00 ± 0.20 min[1] | Approximately 5.08 min[2] |
Quantitative Data Summary
The following tables summarize the validation parameters from various published HPLC-UV methods for this compound quantification in human plasma.
Table 1: Linearity and Detection Limits
| Method Reference | Linearity Range (ng/mL) | Correlation Coefficient (r) | LOD (ng/mL) | LOQ (ng/mL) |
| Khan I. J., et al. (2008)[1][3] | 100 - 4000 | 0.999 | 50 | 100 |
| Gamboa A. A. B., et al. (2011)[2] | 50 - 12000 | 0.9910 | 10 | 100 |
| Engelhardt S., et al. (2006)[4] | 20 - 1000 | Not Specified | <20 | 20 |
Table 2: Precision and Accuracy
| Method Reference | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Khan I. J., et al. (2008)[1] | 100, 1000, 4000 | < 8.37 | < 8.37 | 88.32 - 107.01 |
| Gamboa A. A. B., et al. (2011)[2] | 500, 3000, 12000 | 0.23 - 6.5 | 2.2 - 11.3 | Not Specified |
Table 3: Recovery
| Method Reference | Extraction Method | Concentration (ng/mL) | Mean Recovery (%) |
| Khan I. J., et al. (2008)[1][3] | Protein Precipitation | Not Specified | > 82 |
| Gamboa A. A. B., et al. (2011)[2] | Solid-Phase Extraction | 500, 3000, 12000 | 91.9 - 118.0 |
| March C., et al. (1990)[5] | Solid-Phase Extraction | Not Specified | 94.3 |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification in human plasma.
Method Validation Logical Relationship Diagram
Caption: Key parameters for HPLC method validation.
References
- 1. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medigraphic.com [medigraphic.com]
- 3. A simplified HPLC method for quantification of torsemide from human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved solid-phase extraction and HPLC measurement of this compound and its important metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS/MS Analysis of Torasemide and its Metabolites in Human Urine
Abstract
This application note presents a detailed and robust method for the simultaneous quantification of the loop diuretic torasemide and its major metabolites—M1, M3, and M5—in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive guide from sample preparation to data analysis. The method utilizes a straightforward sample preparation procedure followed by a rapid and selective LC-MS/MS analysis, making it suitable for high-throughput pharmacokinetic and metabolic studies. All quantitative data is summarized in clear, structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a potent loop diuretic used in the treatment of edema associated with heart failure, renal disease, and liver disease, as well as for managing hypertension.[1][2] Following administration, this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP2C9, into several metabolites.[3] The primary metabolites of clinical interest are M1 (hydroxythis compound, formed by methyl-hydroxylation), M3 (hydroxythis compound, formed by ring hydroxylation), and M5 (carboxythis compound, formed by the oxidation of M1).[3] While M5 is biologically inactive, metabolites M1 and M3 exhibit some diuretic activity.[4] The analysis of this compound and its metabolites in urine is crucial for understanding its pharmacokinetic profile and metabolic fate. This application note provides a validated LC-MS/MS method for the simultaneous and accurate quantification of these compounds in human urine.
Analyte Information
The chemical structures and molecular weights of this compound and its metabolites are detailed in Table 1.
| Compound | Chemical Name | Metabolic Transformation | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1-isopropyl-3-[[4-(3-methylanilino)-3-pyridinyl]sulfonyl]urea | Parent Drug | C₁₆H₂₀N₄O₃S | 348.42[4] |
| Metabolite M1 | 1-[[4-[3-(hydroxymethyl)anilino]-3-pyridinyl]sulfonyl]-3-isopropylurea | Methyl-hydroxylation | C₁₆H₂₀N₄O₄S | 364.42[5] |
| Metabolite M3 | 1-[[4-(3-methyl-4-hydroxyanilino)-3-pyridinyl]sulfonyl]-3-isopropylurea | Ring-hydroxylation | C₁₆H₂₀N₄O₄S | 364.42 |
| Metabolite M5 | 3-[[(3-pyridinylsulfonyl)ureido]-4-anilino]benzoic acid | Oxidation of M1 | C₁₆H₁₈N₄O₅S | 378.40 |
Experimental Protocols
Materials and Reagents
-
This compound, M1, M3, and M5 reference standards
-
Internal Standard (IS), e.g., Tolbutamide
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid and ammonium (B1175870) formate (B1220265)
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (e.g., 50:50, v/v) to create working solutions for calibration curves and quality control (QC) samples.
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction protocol is recommended for cleaner samples.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 1 mL of urine sample, add the internal standard and acidify with formic acid. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Sample Preparation: Liquid-Liquid Extraction (LLE)
An alternative liquid-liquid extraction can also be employed.
-
To 1 mL of urine, add the internal standard.
-
Add 3 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 5.0 µm).
-
Mobile Phase: A gradient of Mobile Phase A (10 mM ammonium formate in water) and Mobile Phase B (methanol).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes can be used, though negative mode may offer better selectivity.[6]
Table 2: Optimized LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound | 347.0 | User-defined | Negative |
| M1 | 363.1 | User-defined | Negative |
| M3 | 363.1 | User-defined | Negative |
| M5 | 377.1 | User-defined | Negative |
| Tolbutamide (IS) | 269.0 | User-defined | Negative |
Note: Product ions need to be optimized based on the specific instrument used. The precursor ions are based on [M-H]⁻ adducts.
Quantitative Data Summary
The following tables summarize the validation parameters for the LC-MS/MS method, compiled from various studies.
Table 3: Calibration Curve and Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 2500 | > 0.998[6] |
| M5 | 8 - 7000 | > 0.99[7] |
| M1 & M3 | Data to be established | Data to be established |
Table 4: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low, Med, High | < 15%[6] | < 15%[6] | 94.05 - 103.86[6] |
| M5 | Low, Med, High | < 2%[7] | < 5%[7] | Data to be established |
| M1 & M3 | Low, Med, High | Data to be established | Data to be established | Data to be established |
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Method | Mean Recovery (%) |
| This compound | LLE | 84.20 - 86.47[6] |
| This compound | SPE | ~60[7] |
| M5 | SPE | ~78[7] |
| M1 & M3 | Data to be established | Data to be established |
Visualizations
This compound Metabolism Pathway```dot
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0014359) [hmdb.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Determination of this compound in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydroxy Torsemide | C16H20N4O4S | CID 14475217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Hydroxy TorseMide | 99300-68-2 [amp.chemicalbook.com]
Application Notes and Protocols for Inducing Heart Failure in Rat Models for Torasemide Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing heart failure in rat models, a critical step for investigating the efficacy and mechanisms of therapeutic agents such as Torasemide. The following sections detail established surgical and pharmacological methods, data on expected physiological changes, and key biomarkers for assessing cardiac dysfunction.
Introduction to Heart Failure Models
Rodent models are indispensable tools in cardiovascular research, offering a translational platform to study the pathophysiology of heart failure and evaluate novel therapies.[1][2] The choice of model is crucial and depends on the specific research question, as different models recapitulate distinct aspects of human heart failure.[1] This document outlines three commonly used methods to induce heart failure in rats: Myocardial Infarction (MI) via Left Anterior Descending (LAD) coronary artery ligation, pressure overload through transverse aortic constriction (TAC), and pharmacologically-induced cardiomyopathy using doxorubicin (B1662922) or isoproterenol (B85558).
This compound in the Context of Heart Failure
This compound is a potent loop diuretic that exerts its primary effect by inhibiting the Na+/K+/2Cl- cotransport system in the thick ascending limb of the loop of Henle.[3][4][5][6] This action leads to increased excretion of sodium, chloride, and water, thereby reducing fluid overload, a hallmark symptom of congestive heart failure.[3][5] Beyond its diuretic effect, studies suggest that this compound may have beneficial effects on myocardial remodeling and fibrosis in heart failure, potentially through mechanisms involving the renin-angiotensin-aldosterone system.[7]
Experimental Protocols for Inducing Heart Failure
The following are detailed protocols for inducing heart failure in rats. All procedures should be performed under appropriate anesthesia and with strict adherence to animal welfare guidelines.
Protocol 1: Myocardial Infarction via Left Anterior Descending (LAD) Artery Ligation
This model is one of the most widely used for studying heart failure following myocardial infarction.[2][8]
Objective: To induce a myocardial infarction leading to left ventricular dysfunction.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., a combination of ketamine and xylazine)[9][10]
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 6-0 polypropylene)
-
Mechanical ventilator
Procedure:
-
Anesthetize the rat and connect it to a mechanical ventilator.[11]
-
Perform a left thoracotomy in the fourth intercostal space to expose the heart.[11]
-
Gently retract the pericardium to visualize the left anterior descending (LAD) coronary artery.[11]
-
Pass a suture needle under the LAD artery, approximately 2-3 mm from its origin.
-
Permanently ligate the artery by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.[11]
-
Close the chest in layers and provide post-operative care, including analgesia and monitoring.
Expected Outcomes:
-
Development of a significant myocardial infarction, with the size of the infarct correlating with the severity of left ventricular dysfunction.[1][2]
-
Progressive left ventricular remodeling, including chamber dilation and wall thinning.[2][12]
-
Signs of congestive heart failure typically develop over 4 to 8 weeks.[10][13]
Protocol 2: Pressure Overload via Transverse Aortic Constriction (TAC)
The TAC model mimics hypertension-induced heart failure by creating a pressure overload on the left ventricle.[1][11]
Objective: To induce pressure overload-induced cardiac hypertrophy and heart failure.
Materials:
-
Male C57BL/6 mice or rats (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)[10]
-
Surgical instruments
-
Suture material (e.g., 7-0 silk)
-
A blunt 27-gauge needle (for mice) or an 18-22 gauge needle (for rats)[1]
-
Mechanical ventilator
Procedure:
-
Anesthetize the animal and place it in a supine position.
-
Intubate and connect to a mechanical ventilator.
-
Perform a thoracotomy to expose the aortic arch.
-
Carefully separate the transverse aorta from the surrounding tissues.
-
Pass a suture underneath the aorta between the innominate and left common carotid arteries.
-
Place the needle parallel to the aorta.
-
Tie the suture snugly around the aorta and the needle.
-
Quickly remove the needle to create a defined constriction.[11]
-
Close the chest cavity in layers and provide post-operative care.
Expected Outcomes:
-
Development of concentric left ventricular hypertrophy within the first few weeks.[13]
-
Progression to eccentric hypertrophy, chamber dilation, and systolic dysfunction over several weeks to months.[2]
-
Histological evidence of myocardial fibrosis.[14]
Protocol 3: Pharmacologically-Induced Cardiomyopathy
This approach uses cardiotoxic agents to induce heart failure.
A. Doxorubicin-Induced Cardiomyopathy
Doxorubicin (DOX) is an anthracycline antibiotic that causes dose-dependent cardiotoxicity, leading to dilated cardiomyopathy.[14][15]
Objective: To induce cardiomyopathy through cumulative doxorubicin toxicity.
Materials:
-
Male Sprague-Dawley rats
-
Doxorubicin hydrochloride
-
Sterile saline for injection
Procedure (Chronic Model):
-
Administer doxorubicin intraperitoneally at a dose of 2.5 mg/kg body weight.[16][17]
-
Repeat the injection once a week for 6 weeks to achieve a cumulative dose of 15 mg/kg.[18]
-
Monitor the animals for signs of toxicity, including weight loss and lethargy.
-
Heart failure typically develops several weeks after the final injection.[15]
Expected Outcomes:
-
Progressive decline in left ventricular ejection fraction.
-
Myocardial fibrosis and cardiomyocyte apoptosis.[15]
-
Development of dilated cardiomyopathy.[14]
B. Isoproterenol-Induced Myocardial Injury
Isoproterenol, a non-selective β-adrenergic agonist, can induce myocardial necrosis and fibrosis when administered at high doses.[19][20]
Objective: To induce myocardial damage and subsequent heart failure through β-adrenergic overstimulation.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Isoproterenol hydrochloride
-
Sterile saline for injection
Procedure:
-
Administer isoproterenol subcutaneously at a dose of 5-10 mg/kg body weight.[21][22]
-
Injections can be given daily for 5-7 days or as a single high dose (e.g., 150 mg/kg).[19][21]
-
The severity of cardiac damage is dose-dependent.
-
Heart failure develops over a period of weeks following the injections.[23][24]
Expected Outcomes:
-
Myocardial necrosis and inflammatory cell infiltration in the acute phase.[19]
-
Development of interstitial and perivascular fibrosis in the chronic phase.[21]
-
Left ventricular hypertrophy and diastolic dysfunction.[22]
Data Presentation
Table 1: Summary of Heart Failure Induction Protocols in Rats
| Model Type | Induction Method | Key Features | Typical Timeline for HF Development |
| Myocardial Infarction | Left Anterior Descending (LAD) coronary artery ligation | Mimics post-heart attack heart failure; characterized by a distinct infarct scar and subsequent ventricular remodeling. | 4 - 8 weeks |
| Pressure Overload | Transverse Aortic Constriction (TAC) | Induces concentric left ventricular hypertrophy that progresses to eccentric hypertrophy and failure; mimics hypertension-induced heart failure. | 8 - 20 weeks |
| Pharmacological | Doxorubicin Administration | Causes dilated cardiomyopathy through cumulative cardiotoxicity. | Several weeks after last dose |
| Pharmacological | Isoproterenol Administration | Induces myocardial necrosis and fibrosis through β-adrenergic overstimulation. | Several weeks after last dose |
Table 2: Key Parameters for Assessing Heart Failure in Rat Models
| Parameter | Method of Measurement | Expected Change in Heart Failure |
| Left Ventricular Ejection Fraction (LVEF) | Echocardiography | Decreased |
| Left Ventricular Internal Diameter in Diastole (LVIDd) | Echocardiography | Increased |
| Left Ventricular Posterior Wall Thickness (LVPWd) | Echocardiography | Initially increased in pressure overload, may thin in later stages |
| Heart Weight to Body Weight Ratio | Post-mortem analysis | Increased |
| NT-proANP and NT-proBNP | ELISA of plasma/serum | Increased[25][26] |
| Cardiac Troponins (cTnI, cTnT) | ELISA of plasma/serum | Increased, especially in acute injury[25][27] |
| Histopathology | Microscopic examination of heart tissue | Myocardial fibrosis, cardiomyocyte hypertrophy/apoptosis |
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for this compound studies in rat models of heart failure.
Caption: Signaling pathway of this compound's diuretic action in heart failure.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benefits and risks of this compound in congestive heart failure and essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. What is the mechanism of Torsemide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Ischemic Model of Heart Failure in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods to Induce Cardiac Hypertrophy and Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heart Failure Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]
- 15. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 18. Exploration the Mechanism of Doxorubicin-Induced Heart Failure in Rats by Integration of Proteomics and Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Rat Model of Isoproterenol-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Modeling of Isoproterenol-Induced Chronic Heart Failure in 24-Month-Old Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The study of ISO induced heart failure rat model. | Sigma-Aldrich [merckmillipore.com]
- 25. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cardiac Safety Biomarkers for Preclinical Cardiotoxicity Testing | Biomedica [bmgrp.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols: Torasemide in Primary Cardiomyocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torasemide is a loop diuretic recognized for its therapeutic efficacy in managing edema associated with heart failure. Emerging evidence from preclinical and clinical studies suggests that this compound possesses cardioprotective properties that extend beyond its diuretic action, including the attenuation of myocardial fibrosis and cardiac hypertrophy.[1][2][3][4] These characteristics make it a molecule of significant interest for cardiovascular research. While many investigations have been conducted in vivo, primary cardiomyocyte cell culture offers a powerful in vitro system to dissect the direct cellular and molecular mechanisms of this compound on cardiac muscle cells, independent of systemic neurohormonal and hemodynamic influences.
These application notes provide a comprehensive guide for the use of this compound in primary cardiomyocyte cultures, with a focus on investigating its anti-hypertrophic and anti-fibrotic signaling pathways.
Potential Applications in Primary Cardiomyocyte Culture
-
Investigation of Anti-Hypertrophic Effects: Primary cardiomyocytes can be stimulated with hypertrophic agonists (e.g., phenylephrine, angiotensin II, endothelin-1) to induce a hypertrophic phenotype, characterized by an increase in cell size and re-expression of fetal genes (e.g., ANP, BNP). This compound can be applied to assess its ability to prevent or reverse these hypertrophic changes.
-
Elucidation of Anti-Fibrotic Signaling: While fibrosis primarily involves cardiac fibroblasts, cardiomyocytes play a crucial role in the fibrotic process by releasing pro-fibrotic signaling molecules. In co-culture systems with cardiac fibroblasts or by analyzing the secretome of cardiomyocytes, the effect of this compound on the expression and secretion of pro-fibrotic factors like Transforming Growth Factor-beta1 (TGF-β1) and Connective Tissue Growth Factor (CTGF) can be examined.[5][6]
-
Mechanistic Studies on Aldosterone-Related Signaling: this compound has been shown to inhibit aldosterone (B195564) synthase (CYP11B2), thereby reducing local aldosterone production.[5] Primary cardiomyocyte cultures can be utilized to explore the downstream consequences of this inhibition on aldosterone-mediated signaling pathways, even though this compound does not directly block the mineralocorticoid receptor.[7][8]
Quantitative Data Summary
The following table summarizes quantitative data from in vivo and in vitro studies, highlighting the potential effects of this compound that can be investigated in a primary cardiomyocyte cell culture model.
| Parameter | Model System | Treatment | Key Findings | Reference |
| Myocyte Size | Rat model of autoimmune myocarditis | This compound (dose-dependent) | Significant decrease in myocyte size. | [6][9] |
| Collagen Deposition | Patients with chronic heart failure | This compound (10-20 mg/day for 8 months) | Reduction in Collagen Volume Fraction (CVF) from 7.96% to 4.48%. | [10] |
| Procollagen (B1174764) Synthesis | Patients with chronic heart failure | This compound (10-20 mg/day for 8 months) | Decreased activation of procollagen type I carboxy-terminal proteinase (PCP). | [11] |
| Fibrotic Markers | Primary neonatal cardiac fibroblasts | This compound (50µM for 24h) | 65% reduction in Connective Tissue Growth Factor (CTGF) expression. | [5] |
| 44% reduction in pro-fibrotic miR-21 expression. | [5] | |||
| 57% reduction in Lysyl Oxidase (LOX) expression. | [5] | |||
| Signaling Molecules | Rat model of autoimmune myocarditis | This compound (dose-dependent) | Significant decrease in myocardial protein levels of TGF-β1 and aldosterone synthase. | [6][9] |
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol is adapted from established methods for isolating primary cardiomyocytes.[5]
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mg2+ free
-
0.1% Trypsin-EDTA
-
Collagenase Type II
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll
-
Laminin-coated culture dishes
Procedure:
-
Heart Isolation: Euthanize neonatal rat pups and sterilize the chest with 70% ethanol. Excise the hearts and place them in ice-cold HBSS.
-
Ventricle Dissection: In a sterile hood, remove the atria and large vessels, and mince the ventricular tissue into small fragments.
-
Enzymatic Digestion:
-
Wash the minced tissue with HBSS.
-
Perform an initial digestion with 0.1% Trypsin-EDTA for 10 minutes at 37°C with gentle agitation. Discard the supernatant.
-
Perform a series of digestions with Collagenase Type II (e.g., 5-6 rounds for 15 minutes each) at 37°C. Collect the supernatant from each round and neutralize the enzyme with an equal volume of DMEM with 10% FBS.
-
-
Cell Filtration and Enrichment:
-
Filter the collected cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend the pellet in DMEM with 10% FBS.
-
To enrich for cardiomyocytes, use a discontinuous Percoll gradient. Layer the cell suspension on top of the gradient and centrifuge. Cardiomyocytes will form a distinct layer.
-
-
Plating and Culture:
-
Carefully collect the cardiomyocyte layer, wash with DMEM, and resuspend in plating medium.
-
Count the cells and plate them on laminin-coated dishes at a desired density.
-
After an initial attachment period (e.g., 24 hours), change the medium to a low-serum or serum-free maintenance medium to inhibit fibroblast proliferation.
-
Protocol 2: In Vitro Model of Cardiac Hypertrophy and this compound Treatment
Objective: To assess the effect of this compound on phenylephrine-induced cardiomyocyte hypertrophy.
Procedure:
-
Cell Seeding: Plate NRVMs according to Protocol 1 and culture for 48 hours to allow for cell recovery and adherence.
-
Serum Starvation: Replace the culture medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Experimental Treatment:
-
Control Group: Treat cells with vehicle (e.g., DMSO).
-
Hypertrophy Group: Treat cells with a hypertrophic agonist (e.g., 100 µM phenylephrine).
-
This compound Group: Pre-treat cells with various concentrations of this compound (e.g., 10-100 µM) for 1-2 hours, followed by co-treatment with phenylephrine.
-
-
Incubation: Incubate the cells for 48 hours.
-
Analysis:
-
Cell Size Measurement: Capture images using a phase-contrast microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
-
Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).
-
Protein Analysis: Perform immunofluorescence staining for α-actinin to visualize the sarcomeric organization and cell morphology. Western blotting can be used to quantify protein levels of hypertrophic markers.
-
Visualizations
Signaling Pathway of this compound's Anti-Fibrotic Action
Caption: Proposed anti-fibrotic signaling pathway of this compound in the cardiac context.
Experimental Workflow for Studying this compound in NRVMs
Caption: Experimental workflow for assessing this compound's anti-hypertrophic effects.
References
- 1. An evaluation of torsemide in patients with heart failure and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. geneticsmr.org [geneticsmr.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of aldosterone synthase (CYP11B2) by this compound prevents atrial fibrosis and atrial fibrillation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a long-acting loop diuretic, reduces the progression of myocarditis to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential advantages of torsemide in patients with heart failure: more than just a ‘water pill’? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diuretic this compound Does Not Prevent Aldosterone-Mediated Mineralocorticoid Receptor Activation in Cardiomyocytes | PLOS One [journals.plos.org]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a potential cardiac antifibrotic mechanism of this compound in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Establishing a Bioequivalence Study Protocol for Torasemide Formulations
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive protocol for conducting a bioequivalence study of Torasemide formulations in accordance with regulatory standards. This document outlines the study design, subject selection, experimental procedures, analytical methods, and statistical analysis required to demonstrate bioequivalence between a test and a reference formulation of this compound.
Introduction
This compound is a loop diuretic used to treat edema associated with congestive heart failure, renal disease, or hepatic disease, as well as hypertension.[1][2] For a generic version of a this compound product to be approved for marketing, it must be shown to be bioequivalent to the reference listed drug.[3] Bioequivalence is established when there is no significant difference in the rate and extent at which the active ingredient becomes available at the site of drug action when administered at the same molar dose under similar conditions.[4][5]
This protocol details the necessary steps to conduct a robust bioequivalence study for immediate-release oral solid dosage forms of this compound.
Study Design and Rationale
A randomized, two-period, two-sequence, single-dose, crossover design is the standard and recommended approach for this compound bioequivalence studies.[5][6] This design is sensitive for comparing two formulations as each subject acts as their own control, minimizing inter-subject variability.[7] Depending on the regulatory requirements for the specific strength, both fasting and fed studies may be necessary.[8]
Study Population
A sufficient number of healthy adult volunteers, typically between 18 and 55 years of age, should be recruited.[2] The sample size should be adequate to provide at least 80% statistical power to detect a clinically significant difference in the primary pharmacokinetic parameters.[9][10][11]
Inclusion and Exclusion Criteria
Inclusion Criteria:
-
Healthy adult subjects (male and non-pregnant, non-lactating female) between 18 and 45 years of age.[12]
-
Body Mass Index (BMI) within the range of 18.5 to 30.0 kg/m ².[6]
-
Clinically normal laboratory profiles, physical examination, and vital signs.[2][14]
Exclusion Criteria:
-
History or presence of significant cardiovascular, hepatic, renal, gastrointestinal, or any other major systemic disease.[12]
-
Known hypersensitivity or allergic reactions to this compound or related drugs.[14]
-
Participation in another clinical trial or blood donation within a specified period before the study.[2]
-
History of alcohol or drug abuse.[14]
-
Use of any medication, including over-the-counter products, within 14 days prior to the study.[2]
Experimental Protocol
Dosing and Administration
Subjects will be randomly assigned to one of two treatment sequences (Test -> Reference or Reference -> Test). A single oral dose of the this compound formulation (e.g., 10 mg, 20 mg, or 40 mg) will be administered with a standard volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[8] For fed studies, the dose is administered after a standardized high-fat, high-calorie breakfast.
Washout Period
A washout period of at least 7 days should separate the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[2] This is typically calculated based on at least 5 elimination half-lives of the drug.[6]
Blood Sampling Schedule
Venous blood samples (e.g., 5 mL) will be collected in labeled tubes containing an appropriate anticoagulant at the following time points: 0 (pre-dose), and at specified intervals post-dose, for example, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours after drug administration.[2][15] Plasma will be separated by centrifugation and stored frozen at -20°C or below until analysis.
Bioanalytical Method
Method Overview
The concentration of this compound in plasma samples will be determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[16] This method is known for its high sensitivity and selectivity.
Sample Preparation
A liquid-liquid extraction or solid-phase extraction method can be used to isolate this compound and an internal standard (e.g., Tolbutamide) from the plasma matrix.[1][17] The extracted samples are then reconstituted in the mobile phase for injection into the HPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
A C18 analytical column is typically used for chromatographic separation with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).[16][18] Detection is performed using a mass spectrometer in negative ionization mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound and the internal standard.[1][16]
Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines, establishing its linearity, accuracy, precision, selectivity, and stability.[19]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters
The following pharmacokinetic parameters will be calculated for each subject using non-compartmental methods:[1]
-
Cmax: Maximum observed plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach the maximum plasma concentration.
Statistical Analysis
The primary pharmacokinetic parameters (Cmax, AUC(0-t), and AUC(0-∞)) will be log-transformed prior to statistical analysis.[4] An Analysis of Variance (ANOVA) will be performed to assess the effects of formulation, period, sequence, and subject.[4]
The bioequivalence between the test and reference products will be assessed using the two one-sided t-tests (TOST) procedure. The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞) must fall within the acceptance range of 80.00% to 125.00%.[2][15]
Data Presentation
The pharmacokinetic parameters for the test and reference this compound formulations should be summarized in a clear and structured table for easy comparison.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | e.g., 1408.29 ± 337.27 | e.g., 1487.86 ± 360.24 | e.g., 94.65% (88.52% - 101.23%) |
| AUC(0-t) (ng·h/mL) | e.g., 3886.86 ± 865.99 | e.g., 3906.06 ± 761.72 | e.g., 99.51% (95.43% - 103.77%) |
| AUC(0-∞) (ng·h/mL) | e.g., 3936.57 ± 903.93 | e.g., 3956.96 ± 789.98 | e.g., 99.48% (95.39% - 103.75%) |
| Tmax (h) | e.g., 0.90 ± 0.42 | e.g., 1.03 ± 0.50 | N/A |
| t1/2 (h) | e.g., 4.43 ± 0.57 | e.g., 4.43 ± 0.60 | N/A |
| (Note: The data in this table is hypothetical and for illustrative purposes only. Actual data will be generated from the study. Some data is modeled after a published study for realism.[15]) |
Ethical Considerations
The study protocol and informed consent form must be reviewed and approved by an independent Institutional Review Board (IRB) or Ethics Committee before the study begins.[20] The study must be conducted in accordance with the ethical principles of the Declaration of Helsinki.[20] All participants must provide written informed consent after being fully informed about the study's purpose, procedures, potential risks, and benefits.[13][21] The privacy and confidentiality of the participants must be maintained throughout the study.[21]
Visualizations
Experimental Workflow
Caption: Workflow for a two-period crossover bioequivalence study.
Statistical Analysis Logic
Caption: Decision logic for determining bioequivalence.
References
- 1. Determination of this compound in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Federal Register :: Draft Guidances for Industry Describing Product-Specific Bioequivalence Recommendations; Availability [federalregister.gov]
- 4. Video: Bioequivalence Data: Statistical Interpretation [jove.com]
- 5. Bioequivalence studies : A statistical approach through "R" | PPTX [slideshare.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. biostatistics.ca [biostatistics.ca]
- 10. Sample size determination in bioequivalence studies using statistical assurance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rivista-statistica.unibo.it [rivista-statistica.unibo.it]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. The importance of ethical considerations in research and clinical trials | Penn LPS Online [lpsonline.sas.upenn.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jpsbr.org [jpsbr.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Ethical Consideration in Bioequivalence studies.pptx [slideshare.net]
- 21. springbiosolution.com [springbiosolution.com]
Application Notes and Protocols for the Use of Torasemide in Animal Models of Hypertension and Edema
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing torasemide in preclinical animal models of hypertension and edema. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacological effects of this compound.
Introduction to this compound
This compound is a potent loop diuretic that exerts its effects by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle[1][2][3]. This action leads to a significant increase in the excretion of sodium, chloride, and water[2][3]. Unlike other loop diuretics such as furosemide, this compound has a longer duration of action and a higher bioavailability[1][3]. Furthermore, preclinical studies have suggested that this compound possesses anti-aldosteronergic properties, contributing to its potassium-sparing effect compared to furosemide[4][5]. These characteristics make this compound a valuable tool for investigating renal and cardiovascular physiology and for the development of novel antihypertensive and anti-edema therapies.
Animal Models of Hypertension
Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Hypertensive Rat Model
This model is characterized by mineralocorticoid-induced hypertension and is particularly useful for evaluating the anti-aldosteronergic effects of this compound.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g).
-
Acclimation: Acclimate rats for at least one week to standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Hypertension Induction:
-
Administer deoxycorticosterone acetate (DOCA) at a dose of 20 mg/kg subcutaneously twice a week.
-
Replace drinking water with a 1% NaCl solution.
-
Continue this regimen for 4-6 weeks to establish sustained hypertension. Blood pressure can be monitored weekly via the tail-cuff method to confirm the development of hypertension[6].
-
-
This compound Treatment:
-
After the induction period, divide the hypertensive rats into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Administer this compound orally via gavage. A suggested dose range is 0.3-3 mg/kg/day[4][7]. The vehicle can be 0.5% carboxymethylcellulose.
-
Administer this compound or vehicle daily for the desired study duration (e.g., 4 weeks).
-
-
Monitoring and Data Collection:
-
Measure systolic and diastolic blood pressure and heart rate at baseline and at regular intervals (e.g., weekly) using a non-invasive tail-cuff method.
-
Collect 24-hour urine samples using metabolic cages to measure urine volume, sodium, and potassium excretion.
-
At the end of the study, collect blood samples for analysis of plasma renin activity and aldosterone (B195564) concentration.
-
Data Presentation: this compound in DOCA-Salt Hypertensive Rats
| Parameter | Vehicle Control | This compound (0.3 mg/kg) | This compound (1 mg/kg) | This compound (3 mg/kg) | Furosemide (30 mg/kg) | Reference |
| Urine Volume (ml/5h) | Baseline | ↑ | ↑↑ | ↑↑↑ | ↑↑↑ | [4][7] |
| Urinary Na+ Excretion (mEq/5h) | Baseline | ↑ | ↑↑ | ↑↑↑ | ↑↑↑ | [4][7] |
| Urinary K+ Excretion (mEq/5h) | Baseline | ↔ or ↓ | ↔ or ↓ | ↔ or ↓ | ↑ | [4][7] |
| Systolic Blood Pressure (mmHg) | High | ↓ | ↓↓ | ↓↓↓ | - | [8] |
Arrow direction indicates the change relative to the vehicle control group (↑ increase, ↓ decrease, ↔ no significant change). The number of arrows indicates the magnitude of the effect.
Animal Models of Edema
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation and edema, suitable for evaluating the anti-edema effects of diuretics.
Experimental Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-250g).
-
Acclimation: Acclimate rats for at least one week as described in section 2.1.
-
Edema Induction:
-
Inject 100 µl of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.
-
-
This compound Treatment:
-
Administer this compound intraperitoneally or orally 30-60 minutes before the carrageenan injection. A suggested oral dose range is 1-10 mg/kg.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
Data Presentation: this compound in Carrageenan-Induced Paw Edema
| Time Post-Carrageenan | Vehicle Control (Paw Volume Increase, ml) | This compound (5 mg/kg) (Paw Volume Increase, ml) | % Inhibition | Reference |
| 1 hour | ~0.45 | ~0.30 | ~33% | [9] |
| 2 hours | ~0.65 | ~0.45 | ~31% | [9] |
| 3 hours | ~0.80 | ~0.55 | ~31% | [9] |
| 4 hours | ~0.75 | ~0.50 | ~33% | [9] |
| 5 hours | ~0.70 | ~0.45 | ~36% | [9] |
Data are illustrative and based on typical results from carrageenan-induced edema studies.
Mandatory Visualizations
Caption: Experimental workflow for the DOCA-salt hypertension model.
Caption: Mechanism of action of this compound.
Comparative Data: this compound vs. Furosemide in Normotensive Rats
| Parameter | This compound (0.3-3 mg/kg) | Furosemide (3-30 mg/kg) | Reference |
| Diuretic Action | Dose-dependent & significant | Dose-dependent & significant | [4] |
| Potassium Retention | Observed | Not Observed | [4] |
| Plasma Renin Activity (at higher doses) | Increased | Increased | [4] |
| Plasma Aldosterone Concentration (at higher doses) | Increased | Increased | [4] |
| Inhibition of Aldosterone Receptor Binding | Yes | No | [4] |
| Potency (relative to Furosemide) | 9-40 times more potent in rats | - | [8] |
| Duration of Action | Longer | Shorter | [3][10] |
Conclusion
This compound is a versatile pharmacological tool for studying hypertension and edema in various animal models. Its potent diuretic effect, coupled with a favorable pharmacokinetic profile and potential anti-aldosteronergic actions, makes it a subject of significant interest in cardiovascular and renal research. The protocols and data presented here provide a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound.
References
- 1. An evaluation of torsemide in patients with heart failure and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-aldosteronergic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological properties of the new potent diuretic this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: In-Vitro Assay to Assess Torasemide's Impact on Cardiac Fibroblast Proliferation
References
- 1. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of loop diuretics on myocardial fibrosis and collagen type I turnover in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential advantages of torsemide in patients with heart failure: more than just a ‘water pill’? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II-induced extracellular signal-regulated kinase 1/2 activation is mediated by protein kinase Cdelta and intracellular calcium in adult rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fmread.com [fmread.com]
- 12. β2-Adrenergic Receptors Increase Cardiac Fibroblast Proliferation Through the Gαs/ERK1/2-Dependent Secretion of Interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts [jove.com]
- 17. Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts [jove.com]
- 18. Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis [bio-protocol.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. benchchem.com [benchchem.com]
Solid-Phase Extraction of Torasemide from Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of torasemide from biological matrices, primarily human plasma and urine. The methodologies outlined are based on established laboratory practices and scientific literature, offering robust procedures for sample clean-up and concentration prior to downstream analysis, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound is a potent loop diuretic used in the management of edema associated with conditions like congestive heart failure, renal disease, and hepatic cirrhosis. Accurate quantification of this compound and its metabolites in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction is a widely adopted technique for this purpose due to its efficiency in removing endogenous interferences and concentrating the analyte of interest, leading to improved assay sensitivity and accuracy. This document details two common SPE methodologies utilizing C18 and Oasis HLB sorbents.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the solid-phase extraction of this compound from human plasma and urine.
Table 1: SPE Performance Data for this compound in Human Plasma
| SPE Sorbent | Linearity Range (ng/mL) | Recovery (%) | Matrix Effect (%) | LOD (ng/mL) | LOQ (ng/mL) |
| C18 | 100 - 4000[1] | > 82[1] | Not Reported | 50[1] | 100[1] |
| C18 | Not Specified | 91.9 - 118.0[2] | Not Reported | 10[2] | Not Specified |
| C2 | 20 - 1000[3] | Not Reported | Not Reported | < 20[3] | 20[3] |
| Reversed-Phase | 1 - 2500[4][5] | 84.20 - 86.47[4][5] | Not Specified | 0.5[6] | 1[6] |
| Not Specified | 10 ng/mL - Upper Limit Not Specified[7] | 94.3[7] | Not Reported | Not Reported | 10[7] |
Table 2: SPE Performance Data for this compound in Human Urine
| SPE Sorbent | Linearity Range (ng/mL) | Recovery (%) | Matrix Effect (%) | LOD (ng/mL) | LOQ (ng/mL) |
| C2 | Not Specified | 60[4] | Not Reported | Not Reported | 8[4] |
| Not Specified | 20 ng/mL - Upper Limit Not Specified[7] | 77.5[7] | Not Reported | Not Reported | 20[7] |
Experimental Workflows
The following diagrams illustrate the general workflows for the solid-phase extraction of this compound using C18 and Oasis HLB cartridges.
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of this compound from human plasma and urine using C18 and Oasis HLB cartridges.
Protocol 1: this compound Extraction from Human Plasma using C18 SPE
This protocol is a general procedure and may require optimization for specific laboratory conditions and analytical instrumentation.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Human Plasma
-
This compound standard
-
Internal Standard (IS) solution (e.g., Tolbutamide)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Perchloric Acid
-
Vacuum manifold or positive pressure processor
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: a. To 1.0 mL of human plasma in a centrifuge tube, add a known amount of internal standard. b. Add 0.8 mL of 10% perchloric acid in methanol to precipitate proteins.[1] c. Vortex the mixture for 30 seconds. d. Centrifuge at 10,500 x g for 10 minutes to pellet the precipitated proteins.[1] e. Carefully collect the supernatant for SPE.
-
Solid-Phase Extraction (C18 Cartridge): a. Conditioning: Pass 1 mL of methanol through the C18 cartridge. b. Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry. c. Loading: Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). d. Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. e. Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water. f. Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Eluate Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the analytical method. c. Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: this compound Extraction from Biological Fluids using Oasis HLB SPE
This protocol outlines a simplified 3-step method suitable for the Oasis HLB sorbent, which is a water-wettable polymer. A standard 5-step protocol can also be used.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)
-
Human Plasma or Urine
-
This compound standard
-
Internal Standard (IS) solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (H₃PO₄)
-
Vacuum manifold or positive pressure processor
-
Evaporation system
Procedure:
-
Sample Pre-treatment: a. For plasma: To 200 µL of plasma, add a known amount of internal standard. Dilute 1:1 with 4% aqueous phosphoric acid.[8] b. For urine: To 1.0 mL of urine, add a known amount of internal standard. Acidify with 0.5 mL of 0.075M phosphoric acid.[4]
-
Solid-Phase Extraction (Oasis HLB Cartridge - Simplified 3-Step Protocol): a. Loading: Directly load the pre-treated sample onto the Oasis HLB cartridge. b. Washing: Wash the cartridge with 1 mL of 5% methanol in water. c. Elution: Elute the analytes with 1 mL of methanol or an appropriate mixture of acetonitrile and methanol (e.g., 90:10 ACN:MeOH).
Note: For the standard 5-step protocol, a conditioning step with 1 mL of methanol and an equilibration step with 1 mL of water would be performed before loading the sample.
-
Eluate Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in a suitable volume of the analytical mobile phase. c. Vortex and transfer to an autosampler vial for analysis.
Concluding Remarks
The selection of the appropriate SPE sorbent and protocol depends on the specific requirements of the assay, including the desired level of sample clean-up, sensitivity, and throughput. The C18 sorbent provides a robust and widely used option for reversed-phase extraction. The Oasis HLB sorbent offers the advantage of a simplified protocol due to its water-wettable nature, which can significantly reduce sample processing time and solvent consumption.[6][8] Both methods, when properly validated, can yield high recovery and reproducible results for the determination of this compound in biological matrices. It is recommended that each laboratory validates the chosen method to ensure it meets the specific performance criteria for their intended application.
References
- 1. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mz-at.de [mz-at.de]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols: Dosing Regimen Design for Torasemide in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torasemide is a potent loop diuretic that exerts its effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle.[1][2][3] This action leads to a significant increase in the excretion of sodium, chloride, and water.[1][3] Due to its high bioavailability and longer duration of action compared to other loop diuretics like furosemide, this compound is a subject of interest in preclinical research for various conditions, including heart failure, renal disease, and hypertension.[2][3][4] Designing an appropriate dosing regimen is critical for obtaining reliable and reproducible results in preclinical animal studies. These application notes provide a comprehensive guide to designing such regimens, including detailed experimental protocols and pharmacokinetic data from studies in rats and dogs.
Mechanism of Action Signaling Pathway
This compound's primary mechanism of action is the inhibition of the Na+/K+/2Cl- cotransporter system located in the luminal membrane of the thick ascending portion of the loop of Henle.[1][2][3] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased urinary excretion of these electrolytes and, consequently, water.[2]
Caption: this compound's mechanism of action in the renal tubule.
Pharmacokinetic and Pharmacodynamic Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound from preclinical studies in rats and dogs. This data is essential for designing effective dosing regimens.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Dose | 1, 2, 5, 10 mg/kg | 1, 5, 10 mg/kg | [5] |
| Bioavailability (F) | - | 95.6% - 98.8% | [5] |
| Plasma Protein Binding | 93.9% | 93.9% | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Dogs
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability | ~80% - 100% | - | [3][6] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | Oral administration | [7] |
| Half-life (t1/2) | ~3.5 hours | - | [3] |
| Onset of Diuresis | Within 1 hour | Oral administration | [3] |
| Peak Diuretic Effect | 1 - 2 hours | Oral administration | [3] |
| Duration of Action | 6 - 8 hours | - | [3] |
| Effective Oral Dose for Diuresis | < 0.1 mg/kg | Minimum effective dose | [6] |
| Dose for Maximal Effect | ~10 mg/kg | Oral administration | [6] |
Table 3: Dose-Response Relationship for Diuresis in Dogs (Oral Administration)
| Dose (mg/kg/day) | Diuretic Effect | Study Duration | Reference |
| 0.1 | Increased urine output | 14 days | [7][8] |
| 0.2 | Increased urine output | 14 days | [7][8] |
| 0.25 | Safe for long-term administration | 26 weeks | [9][10] |
| 0.3 | Increased and more variable diuresis | 10 days | [7] |
| 0.4 | Increased and more variable diuresis | 14 days | [7][8] |
| 0.8 | Increased urine output | 14 days | [7][8] |
Experimental Protocols
Protocol 1: Screening for Diuretic Activity in Rats (Adapted from Lipschitz Test)
This protocol is a modification of the Lipschitz test, a standard method for screening diuretic agents.[11]
1. Animal Selection and Acclimatization:
-
Use male Sprague-Dawley rats weighing 200 ± 20 g.[12]
-
House the animals in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) for at least one week before the experiment.[12][13]
-
Provide free access to standard laboratory chow and water.
2. Experimental Groups:
-
Divide animals into at least three groups (n=6 per group):[13]
3. Experimental Procedure:
-
Fast the rats for 15-18 hours before the experiment, with free access to water.[13]
-
Administer 0.9% saline solution orally at a volume of 25 mL/kg body weight to ensure hydration.[13]
-
Immediately after saline administration, administer the vehicle, standard drug, or test compound orally.
-
Place each rat in an individual metabolic cage designed for urine collection.[13]
-
Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours) after dosing.[13]
-
Record the total volume of urine for each animal at each time point.[13]
4. Data Analysis:
-
Calculate the diuretic action by comparing the urine output of the test groups to the control group.
-
Analyze urine for electrolyte concentrations (Na+, K+, Cl-) to determine the saluretic and natriuretic effects.[13]
Caption: Workflow for preclinical diuretic screening in rats.
Protocol 2: Pharmacokinetic and Pharmacodynamic Study in Dogs
This protocol is designed to evaluate the pharmacokinetic profile and diuretic effect of this compound in dogs.
1. Animal Model:
-
Use healthy adult Beagle dogs (e.g., 9-12 kg, 1-2 years old).[8][14]
-
Acclimatize the dogs to the housing conditions for at least one week.
2. Study Design:
-
Employ a crossover study design to minimize inter-individual variability.[8]
-
Include a washout period of at least 2 weeks between treatments.[8]
-
Administer this compound orally once daily in the morning, approximately 30 minutes after feeding.[8]
3. Dosing Groups:
4. Sample Collection:
-
Blood Sampling: Collect blood samples at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) to determine plasma this compound concentrations.
-
Urine Collection: House dogs in metabolic cages for 24-hour urine collection to measure total urine volume and electrolyte excretion.[7]
5. Analytical Methods:
-
Analyze plasma and urine samples for this compound concentrations using a validated LC-MS/MS method.[9]
-
Measure urine electrolyte (Na+, K+, Cl-) concentrations using an appropriate analyzer.
6. Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Evaluate pharmacodynamic parameters including total urine output and electrolyte excretion over 24 hours.
-
Correlate pharmacokinetic and pharmacodynamic data to establish a dose-response relationship.
Considerations for Dosing Regimen Design
-
Species Differences: Be mindful of species-specific differences in drug metabolism and response. Doses effective in rats may not directly translate to dogs.[6]
-
Formulation: The vehicle used to dissolve or suspend this compound is crucial for consistent oral absorption.[13]
-
Hydration Status: Ensure consistent hydration of animals before and during the study, as dehydration can affect renal function and diuretic response.[13]
-
Chronic Dosing: For long-term studies, be aware of potential for diuretic resistance and electrolyte imbalances.[3] Monitor serum electrolytes regularly.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these application notes and protocols, researchers can design robust preclinical studies to accurately evaluate the diuretic efficacy and pharmacokinetic profile of this compound, ultimately contributing to the development of new therapeutic strategies.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Torsemide? [synapse.patsnap.com]
- 3. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Dose-independent pharmacokinetics of this compound after intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of the new potent diuretic this compound in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics and Pharmacodynamics Modeling of this compound and Furosemide After Oral Repeated Administration in Healthy Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics and Pharmacodynamics Modeling of this compound and Furosemide After Oral Repeated Administration in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of this compound in healthy adult dogs administered daily for 26 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diuretic Preclinical Screening models | PPTX [slideshare.net]
- 12. Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Population Pharmacokinetics and Pharmacodynamics Modeling of this compound and Furosemide After Oral Repeated Administration in Healthy Dogs [frontiersin.org]
Statistical Analysis Plan for a Phase III Clinical Trial of Torasemide in Patients with Heart Failure
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
This document outlines the comprehensive statistical analysis plan (SAP) for a hypothetical Phase III, multicenter, randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy and safety of torasemide in adult patients with chronic heart failure. This compound is a loop diuretic that acts by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water.[1][2][3][4][5] This SAP is developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) E9 guideline on Statistical Principles for Clinical Trials and the Consolidated Standards of Reporting Trials (CONSORT) statement.[6][7][8][9][10] The objective of this trial is to demonstrate the superiority of this compound over placebo in improving symptoms and clinical outcomes in patients with heart failure.
2.0 Study Objectives and Endpoints
2.1 Primary Objective:
To evaluate the efficacy of this compound compared to placebo in improving the clinical status of patients with chronic heart failure.
2.2 Primary Endpoint:
The primary efficacy endpoint is the change from baseline in the Kansas City Cardiomyopathy Questionnaire (KCCQ) Overall Summary Score at 12 weeks.[4][11][12][13] The KCCQ is a 23-item, self-administered questionnaire that measures disease-specific health status in patients with heart failure, with higher scores indicating better health.[4][11]
2.3 Secondary Objectives:
-
To assess the effect of this compound on diuretic efficacy.
-
To evaluate the impact of this compound on blood pressure.
-
To determine the safety and tolerability of this compound.
2.4 Secondary Endpoints:
-
Change from baseline in body weight at 12 weeks.
-
Change from baseline in systolic and diastolic blood pressure at 12 weeks.
-
Incidence of adverse events (AEs) and serious adverse events (SAEs).
-
Change from baseline in serum electrolytes (sodium, potassium, chloride) at 12 weeks.
3.0 Study Design and Randomization
This is a Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. A total of 500 eligible patients will be randomized in a 1:1 ratio to receive either this compound or a matching placebo, in addition to their standard heart failure therapy. Randomization will be stratified by baseline New York Heart Association (NYHA) functional class (II vs. III/IV).
4.0 Experimental Protocols
4.1 Blood Pressure Measurement
Blood pressure will be measured at each study visit using a calibrated and validated automated oscillometric device.[9][14] The following standardized procedure will be followed:
-
Patients will be seated comfortably in a quiet room for at least 5 minutes before measurement.[9]
-
The appropriate cuff size will be used for the patient's arm circumference.
-
Three measurements will be taken at 1-2 minute intervals.
-
The average of the last two readings will be recorded as the blood pressure for that visit.[14][15]
4.2 Laboratory Assessments
Blood samples for serum electrolyte (sodium, potassium, chloride) analysis will be collected at baseline and at specified follow-up visits. All analyses will be performed by a central laboratory using validated ion-selective electrode (ISE) technology to ensure consistency and accuracy of results.[5][16]
4.3 Quality of Life Assessment
The Kansas City Cardiomyopathy Questionnaire (KCCQ) will be self-administered by the patients at baseline and at all follow-up visits.[4][11][12][13] Study staff will be trained to provide standardized instructions to the patients.
5.0 Statistical Analysis
5.1 Analysis Populations
-
Intention-to-Treat (ITT) Population: All randomized patients, regardless of their adherence to the study protocol or receipt of study medication. The ITT population will be the primary population for all efficacy analyses.
-
Per-Protocol (PP) Population: A subset of the ITT population who have adhered to the protocol and have no major protocol deviations. A sensitivity analysis of the primary endpoint will be performed on the PP population.
-
Safety Population: All randomized patients who have received at least one dose of the study medication. This population will be used for all safety analyses.
5.2 General Statistical Principles
-
All statistical tests will be two-sided with a significance level of α = 0.05, unless otherwise specified.
-
Baseline characteristics will be summarized using descriptive statistics (mean, standard deviation, median, interquartile range for continuous variables; frequency and percentage for categorical variables).
-
Missing data will be handled using appropriate methods, such as multiple imputation.
5.3 Efficacy Analysis
5.3.1 Primary Endpoint Analysis
The primary efficacy endpoint, the change from baseline in the KCCQ Overall Summary Score at 12 weeks, will be analyzed using a mixed-effects model for repeated measures (MMRM). The model will include the treatment group, visit, treatment-by-visit interaction, and the stratification factor (NYHA class) as fixed effects, and the baseline KCCQ score as a covariate.
5.3.2 Secondary Endpoint Analysis
-
Changes from baseline in body weight and blood pressure will be analyzed using a similar MMRM approach as the primary endpoint.
-
The incidence of adverse events will be summarized by treatment group and compared using Fisher's exact test.
-
Changes from baseline in serum electrolytes will be analyzed using an analysis of covariance (ANCOVA), with the baseline value as a covariate.
6.0 Data Presentation
All quantitative data will be summarized in clearly structured tables to facilitate comparison between the this compound and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)
| Characteristic | This compound (N=250) | Placebo (N=250) |
| Age (years), mean (SD) | ||
| Sex, n (%) | ||
| Male | ||
| Female | ||
| NYHA Class, n (%) | ||
| II | ||
| III/IV | ||
| KCCQ Overall Summary Score, mean (SD) | ||
| Body Weight (kg), mean (SD) | ||
| Systolic Blood Pressure (mmHg), mean (SD) | ||
| Diastolic Blood Pressure (mmHg), mean (SD) | ||
| Serum Sodium (mmol/L), mean (SD) | ||
| Serum Potassium (mmol/L), mean (SD) | ||
| Serum Chloride (mmol/L), mean (SD) |
Table 2: Analysis of Primary and Key Secondary Efficacy Endpoints at Week 12 (ITT Population)
| Endpoint | This compound (N=250) | Placebo (N=250) | Difference (95% CI) | p-value |
| Primary Endpoint | ||||
| Change from Baseline in KCCQ Overall Summary Score | ||||
| Secondary Endpoints | ||||
| Change from Baseline in Body Weight (kg) | ||||
| Change from Baseline in Systolic BP (mmHg) | ||||
| Change from Baseline in Diastolic BP (mmHg) |
Table 3: Summary of Adverse Events (Safety Population)
| Adverse Event | This compound (N=250) n (%) | Placebo (N=250) n (%) | p-value |
| Any Adverse Event | |||
| Any Serious Adverse Event | |||
| Adverse Events of Special Interest | |||
| Hypokalemia | |||
| Hyponatremia | |||
| Hypotension |
7.0 Visualizations
7.1 this compound Mechanism of Action
References
- 1. Statistical Principles for Clinical Trials ICH Topic E9: Guidance for industry - Open Government Portal [open.canada.ca]
- 2. droracle.ai [droracle.ai]
- 3. E9 Statistical Principles for Clinical Trials — BSC®️ [biomedstat.com]
- 4. codetechnology.com [codetechnology.com]
- 5. droracle.ai [droracle.ai]
- 6. database.ich.org [database.ich.org]
- 7. ICH E9 statistical principles for clinical trials - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. scribd.com [scribd.com]
- 9. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recommended Standards for Assessing Blood Pressure in Human Research Where Blood Pressure or Hypertension Is a Major Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resref.com [resref.com]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. clario.com [clario.com]
- 15. Statistical analysis plan for the control of blood pressure and risk attenuation-rural Bangladesh, Pakistan, Sri Lanka (COBRA-BPS) trial: a cluster randomized trial for a multicomponent intervention versus usual care in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of different methods for measurement of electrolytes in patients admitted to the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Torasemide solubility issues in aqueous solutions for in-vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with torasemide in aqueous solutions for in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers and generally considered insoluble in water.[1][2][3] It is, however, soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF).[1][4]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound for in-vitro assays is DMSO.[1][2][3] It is crucial to use anhydrous, cell-culture grade DMSO, as moisture can reduce the solubility of the compound.[3]
Q3: What is a typical concentration for a this compound stock solution in DMSO?
A3: The reported solubility of this compound in DMSO varies, with sources citing concentrations of approximately 1 mg/mL, ≥5.08 mg/mL, and up to 18 mg/mL.[1][2][3] Researchers should start with a lower concentration and determine the optimal concentration for their specific lot of this compound and experimental needs.
Q4: How stable are this compound solutions?
A4: this compound is stable as a crystalline solid when stored at -20°C.[1] Once dissolved in an aqueous buffer, it is recommended not to store the solution for more than one day.[1] Stock solutions in anhydrous DMSO are more stable but should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] this compound is unstable in solution when subjected to thermal degradation and hydrolysis.[6]
Q5: How does pH affect this compound solubility and stability?
A5: The effect of pH is complex. While some sulfonamides show enhanced dissolution in acidic conditions, this compound exhibits its minimum solubility around pH 5.0.[4][7][8] Conversely, an alkaline pH of around 8.3 has been shown to be important for the stability of this compound in aqueous suspensions.[9][10][11] However, degradation can occur in acidic, neutral, and alkaline media, especially with increased temperature.[6]
Troubleshooting Guide
Problem: My this compound precipitates immediately after I add the DMSO stock to my aqueous cell culture medium.
This is a common phenomenon known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to crash out of solution.[12][13][14]
-
Solution 1: Reduce Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.[12]
-
Solution 2: Use an Intermediate Dilution Step: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) medium, vortexing immediately, and then add this intermediate solution to the final volume.[5][13]
-
Solution 3: Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This requires adding a larger volume to your medium, but it reduces the severity of the solvent polarity shift. Be mindful to keep the final DMSO concentration in your culture medium below 0.5% to avoid solvent toxicity.[12][13]
Problem: The media in my culture plates becomes cloudy or shows precipitate after incubation.
This suggests that the final concentration of this compound is near its solubility limit under your specific culture conditions (37°C, pH, media components) and is slowly precipitating over time.[12]
-
Solution 1: Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium at 37°C before conducting your main experiment.[12]
-
Solution 2: Utilize Serum: If your experimental design permits, use a medium containing Fetal Bovine Serum (FBS). Serum proteins like albumin can bind to hydrophobic compounds and help maintain their solubility.[13][15]
-
Solution 3: Gentle Mixing: When preparing your final working solution, ensure gentle but thorough mixing to facilitate dispersion. Avoid vigorous vortexing that can damage media components.[12][13]
Quantitative Data: this compound Solubility
| Solvent/Vehicle | Concentration | Reference |
| DMSO | ~ 1 mg/mL | [1][3] |
| DMSO | ≥ 5.08 mg/mL | [2] |
| DMSO | 18 mg/mL | |
| 1:8 DMSO:PBS (pH 7.2) | ~ 0.11 mg/mL | [1] |
| Water | Insoluble | [2][3] |
| Aqueous Buffers | Sparingly Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 348.4 g/mol )[1]
-
Anhydrous, sterile, cell-culture grade DMSO[3]
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculation: To prepare a 10 mM solution, you need 3.484 mg of this compound per 1 mL of DMSO. Calculate the required mass of this compound based on your desired stock solution volume.
-
Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.[5] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[5]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Methodology (Example for a 10 µM final concentration):
-
Pre-warm Medium: Ensure your complete cell culture medium (with serum, if applicable) is pre-warmed to 37°C to improve solubility.[13]
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution first. For example, add 2 µL of the 10 mM DMSO stock to 198 µL of pre-warmed medium to create a 100 µM intermediate solution.
-
Mix immediately by gentle pipetting or flicking the tube.[5]
-
-
Final Dilution:
-
Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to achieve a final concentration of 10 µM.
-
The final DMSO concentration in this example would be 0.1%, which is well-tolerated by most cell lines.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.[5]
-
Application: Add the final working solutions to your assay plates immediately after preparation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism of action on the Na+/K+/2Cl- cotransporter.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. Secure Verification [technorep.tmf.bg.ac.rs]
- 7. Classification of this compound based on the Biopharmaceutics Classification System and evaluation of the FDA biowaiver provision for generic products of CLASS I drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long‐term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-term Stability of a Compounded Suspension of Torsemide (5 mg/mL) for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Torasemide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for improved Torasemide peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and solutions to guide your method development and troubleshooting efforts.
Peak Quality Issues
-
Question: Why is my this compound peak tailing?
-
Potential Cause 1: Secondary Silanol (B1196071) Interactions. this compound, with its amine and other basic functional groups, can interact with residual acidic silanol groups on the surface of C18 columns. This secondary interaction mechanism can lead to peak tailing.[1]
-
Solution 1: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated and minimize interactions with silanols.[2][3] Using a phosphate (B84403) buffer can help maintain a stable, lower pH.[4]
-
Solution 2: Employ an end-capped column where the residual silanol groups have been deactivated, reducing the potential for secondary interactions.[1]
-
Solution 3: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
-
Question: My this compound peak is split or shows shoulders. What could be the cause?
-
Potential Cause 1: Co-elution with an Impurity or Degradant. A closely eluting impurity or degradation product can appear as a shoulder or cause the main peak to split. Forced degradation studies have shown that this compound can degrade under acidic, basic, and oxidative conditions.[5][6][7][8][9]
-
Solution 1: To confirm co-elution, try a smaller injection volume. If two distinct peaks begin to resolve, optimize the mobile phase composition (e.g., by slightly changing the organic-to-aqueous ratio or the pH) to improve separation.[10]
-
Potential Cause 2: Column Void or Contamination. A void at the head of the column or contamination on the inlet frit can disrupt the sample band, leading to a split peak.[10]
-
Solution 2: Reverse flush the column (if permissible by the manufacturer) to remove contamination. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
Potential Cause 3: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.
-
Solution 3: Whenever possible, dissolve and inject the sample in the mobile phase itself or in a weaker solvent.
-
Resolution and Retention Time Issues
-
Question: How can I improve the resolution between this compound and its related substances?
-
Solution 1: Optimize Mobile Phase Composition. Adjusting the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer can significantly impact selectivity and resolution. A systematic approach, such as running a gradient and then optimizing an isocratic method based on the results, can be effective.
-
Solution 2: Modify Mobile Phase pH. The ionization state of this compound and its impurities is pH-dependent. A slight adjustment in the mobile phase pH can alter their retention times differently, thereby improving resolution.[11][12]
-
Solution 3: Change the Organic Modifier. Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Solution 4: Lower the Flow Rate. Decreasing the flow rate can increase column efficiency and often leads to better resolution, although it will also increase the run time.
-
-
Question: My retention time for this compound is drifting. What should I do?
-
Potential Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between runs, especially after a gradient or a change in mobile phase, can cause retention time shifts.
-
Solution 1: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. A good practice is to pump at least 10-20 column volumes of the mobile phase through the column.
-
Potential Cause 2: Mobile Phase Instability. Changes in the mobile phase composition due to evaporation of the organic component or unstable pH can lead to drifting retention times.
-
Solution 2: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure it is within its effective buffering range.
-
Potential Cause 3: Temperature Fluctuations. Changes in the column temperature can affect retention times.
-
Solution 3: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[13]
-
HPLC Method Parameters for this compound Analysis
The following table summarizes various reported HPLC methods for the analysis of this compound, providing a starting point for method development.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Zorbax C18 (250x4.6mm), 5µm[7] | X Terra C8 (150x4.6mm), 3.5µm[8] | Ace5-C18 (250x4.6mm)[9] | C18 silica (B1680970) column, 5µm[4] | µBondapak C18[14] |
| Mobile Phase | Phosphate buffer:Methanol (50:50, v/v)[7] | Phosphate buffer:Acetonitrile (40:60, v/v)[8] | Acetonitrile:Water (60:40, v/v)[9] | Acetonitrile:Phosphate buffer (0.05M) (40:60, v/v)[4] | Acetonitrile:Phosphate Buffer (0.05M) (70:30, v/v)[14] |
| pH | 3.5 (adjusted with Ortho-phosphoric acid)[7] | 3.5 (adjusted with Ortho-phosphoric acid)[8] | Not specified | 4.0[4] | 2.4[14] |
| Flow Rate | 1.3 mL/min[7] | 0.8 mL/min[8] | 1.0 mL/min[9] | 1.0 mL/min[4] | 1.0 mL/min[14] |
| Detection Wavelength | 288 nm[7] | 288 nm[8] | 270 nm[9] | 290 nm[4] | Not Specified |
| Retention Time | ~6.0 min[7] | ~2.4 min[8] | ~7.9 min[9] | ~5.0 min[4] | ~6.0 min[14] |
Experimental Protocols
Below are detailed methodologies for a representative HPLC analysis of this compound and a forced degradation study.
Protocol 1: Standard HPLC Analysis of this compound
-
Mobile Phase Preparation: Prepare a solution of 0.05M potassium dihydrogen phosphate in water. Adjust the pH to 3.5 with ortho-phosphoric acid. Mix this buffer with acetonitrile in a 40:60 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution. Further dilute the stock solution with the mobile phase to achieve a working standard concentration within the expected linear range of the assay (e.g., 10-100 µg/mL).
-
Sample Solution Preparation: For a tablet dosage form, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C
-
Detection: UV at 288 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area). Then, inject the sample solutions.
Protocol 2: Forced Degradation Study of this compound
-
Acid Degradation: Dissolve a known amount of this compound in a suitable diluent. Add 0.1 N HCl and keep the solution at room temperature for a specified period (e.g., 2 hours). Neutralize the solution with 0.1 N NaOH before dilution with the mobile phase for analysis.[9]
-
Base Degradation: Dissolve a known amount of this compound in a diluent. Add 0.1 N NaOH and keep the solution at room temperature for a specified period. Neutralize with 0.1 N HCl before dilution with the mobile phase.[9]
-
Oxidative Degradation: Dissolve a known amount of this compound in a diluent. Add 3% hydrogen peroxide and keep the solution at room temperature for a specified period. Dilute with the mobile phase for analysis.[9]
-
Thermal Degradation: Place a known amount of solid this compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours). After exposure, dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period. Analyze the solution by HPLC.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method, comparing the chromatograms to that of an unstressed this compound standard to identify and quantify any degradation products.
Visualizations
The following diagrams illustrate key concepts and workflows for optimizing this compound HPLC analysis.
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: HPLC parameter optimization for improved peak resolution.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. researchgate.net [researchgate.net]
- 4. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. uhplcs.com [uhplcs.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Electrolyte Imbalances in Animal Models Treated with Torasemide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing torasemide in animal models. It provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to electrolyte imbalances that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary electrolyte imbalances observed with this compound administration in animal models?
A1: this compound, a loop diuretic, primarily causes the excretion of sodium, chloride, and water by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending loop of Henle.[1][2] This mechanism can lead to several electrolyte disturbances, including:
-
Hypokalemia (Low Potassium): Increased delivery of sodium to the distal tubules enhances the exchange of sodium for potassium, leading to significant potassium loss in the urine.[3][4]
-
Hyponatremia (Low Sodium): Although a primary effect is natriuresis (sodium excretion), excessive water retention relative to sodium can sometimes lead to hyponatremia.[4]
-
Hypochloremia (Low Chloride): Due to the inhibition of chloride reabsorption along with sodium.
-
Hypocalcemia (Low Calcium) and Hypomagnesemia (Low Magnesium): this compound can also increase the urinary excretion of calcium and magnesium.[2][5]
While this compound is reported to cause less potassium loss compared to furosemide (B1674285) at equipotent natriuretic doses in some studies, monitoring remains crucial.[6][7]
Q2: My animal models are showing signs of dehydration (e.g., weight loss, lethargy, decreased skin turgor) after this compound administration. What should I do?
A2: Dehydration is a common consequence of excessive diuresis.
Immediate Actions:
-
Temporarily halt this compound administration: This will prevent further fluid loss.
-
Ensure free access to water: Provide fresh, clean drinking water and monitor the animal's intake.
-
Fluid replacement: In cases of severe dehydration, parenteral fluid administration (e.g., subcutaneous or intravenous isotonic saline) may be necessary to restore hydration.[4]
Troubleshooting & Prevention:
-
Dosage Review: The administered dose may be too high for the specific animal model or individual animal. Consider reducing the dose in subsequent experiments.[4]
-
Hydration Status: Ensure all animals are adequately hydrated before administering this compound. This can be achieved by providing a pre-dose of saline orally or intraperitoneally.[8]
-
Consistent Monitoring: Implement a regular monitoring schedule that includes daily body weight measurements, assessment of skin turgor, and quantification of water intake and urine output.[4]
Q3: I've detected significant hypokalemia in my rat/mouse models. What is the underlying mechanism and how can I manage it?
A3: Hypokalemia is a primary concern with loop diuretics. The increased sodium load in the distal tubules drives potassium secretion into the urine, leading to a deficit.
Management Strategies:
-
Potassium Supplementation: Provide potassium-rich chow or supplement the drinking water with a known concentration of potassium chloride (KCl). The required amount will need to be determined empirically based on the severity of the hypokalemia.
-
Dietary Control: Use a standardized diet with a known and consistent electrolyte content to minimize variability.
-
Co-administration with a Potassium-Sparing Diuretic: In some experimental designs, co-administering this compound with a potassium-sparing diuretic like spironolactone (B1682167) or amiloride (B1667095) can counteract the potassium loss. However, this will also affect the overall diuretic and natriuretic response and should be carefully considered in the study design.
-
Dose Optimization: Use the lowest effective dose of this compound to achieve the desired diuretic effect while minimizing electrolyte disturbances.
Q4: I am observing high variability in urine output and electrolyte excretion in my control group. What could be the cause and how can I minimize it?
A4: High variability in control animals can mask the true effects of the test compound.
Potential Causes & Solutions:
-
Inconsistent Hydration: Ensure a uniform hydration protocol for all animals. Administering a precise volume of saline based on body weight via oral gavage or intraperitoneal injection provides more consistency than relying on voluntary water intake.[8]
-
Stress: Handling, novel environments like metabolic cages, and experimental procedures can induce stress, which significantly impacts renal function. Acclimatize animals to metabolic cages and handling for several days before the experiment begins.[8]
-
Dietary Variations: Use a standardized gel-based food with a known electrolyte and water content to ensure consistent intake and reduce spillage and contamination of urine samples.[1]
-
Acclimatization Period: Allow animals to acclimate to the housing conditions and any specialized caging (e.g., metabolic cages) for at least a week before starting the experiment to ensure they are in a steady state.[1]
Data Presentation: this compound Effects on Electrolytes
The following tables summarize quantitative data on electrolyte changes observed in animal studies with this compound.
| Animal Model | This compound Dose | Parameter | Observation | Citation |
| Healthy Cats | 0.2 mg/kg and 0.4 mg/kg PO (single dose) | Plasma Potassium | Transient but significant decrease 6 hours post-administration, resolved within 2 hours. | [9] |
| Healthy Dogs | 0.2 mg/kg for 28 days (with an ACE inhibitor) | Serum Potassium | Slight, non-significant decrease. | [10] |
| Healthy Dogs | 0.2 mg/kg for 28 days (with an ACE inhibitor) | Serum Magnesium | No significant decrease. | [10] |
| Rats with Heart Failure | 28-day treatment | Urinary Potassium Excretion | Significantly less than with furosemide at equipotent natriuretic doses. | [11] |
| Normotensive Wistar Rats | Not specified | Kaliuresis | Less than with furosemide at equipotent natriuretic doses. | [7] |
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Diuresis and Electrolyte Imbalance in Rats
1. Animal Preparation and Acclimatization:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-250g).
-
Housing: House animals individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation and to minimize stress-induced variability.[4]
-
Diet: Provide a standard pellet diet and water ad libitum during acclimatization. For the experiment, consider using a gel-based diet with known water and electrolyte content to ensure consistent intake.[1]
-
Fasting: Fast animals for 18 hours before the experiment, with free access to water.[4]
2. Baseline Data Collection:
-
Blood Sample: Collect a baseline blood sample (approx. 0.2-0.3 mL) from the tail or saphenous vein for serum electrolyte analysis (Na+, K+, Cl-).[4][8]
-
Urine Sample: Empty the bladder by gently pressing on the pelvic area and collect any voided urine for baseline analysis.[12]
3. Experimental Procedure:
-
Hydration: Administer 0.9% saline solution orally or intraperitoneally at a volume of 25 mL/kg body weight to ensure adequate hydration and promote a baseline diuresis.[4][8]
-
Dosing: Immediately after saline loading, administer this compound or vehicle control via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Vehicle Control Group: Administer the vehicle (e.g., distilled water, saline with a small amount of DMSO if needed for solubility).
-
This compound Groups: Administer this compound at various doses (e.g., 0.1, 0.5, 1.0 mg/kg).
-
-
Urine Collection: Place the rats back into the metabolic cages. Collect urine at regular intervals (e.g., every hour for the first 6 hours, then pooled for the 6-24 hour period).[4]
-
Post-Treatment Blood Sample: At the end of the experiment (e.g., 24 hours), collect a terminal blood sample via cardiac puncture under deep anesthesia for final serum electrolyte analysis.[8]
4. Sample Analysis:
-
Urine: Measure the total volume of urine collected at each time point. Analyze urine samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.
-
Serum: Centrifuge blood samples to separate serum. Analyze serum for Na+, K+, and Cl- concentrations.
5. Data Analysis:
-
Calculate the total urine output and electrolyte excretion for each animal.
-
Compare the changes in urine volume and electrolyte excretion between the control and this compound-treated groups.
-
Analyze the changes in serum electrolyte concentrations from baseline to the end of the study.
Protocol 2: Blood and Urine Collection for Electrolyte Monitoring
Blood Collection (Rat):
-
Method: Saphenous or lateral tail vein for serial sampling; cardiac puncture for terminal collection.[8][13]
-
Volume: For serial collection, do not exceed 1% of the animal's body weight in a single collection or over a 24-hour period. For a 250g rat, this is approximately 2.5 mL.
-
Procedure (Saphenous Vein):
-
Restrain the rat.
-
Shave the fur over the lateral aspect of the hind leg.
-
Apply a small amount of petroleum jelly to the area to help the blood bead.
-
Puncture the vein with a 25-27 gauge needle.
-
Collect blood into a microtainer tube (serum separator or EDTA for plasma).
-
Apply gentle pressure to the site with sterile gauze until bleeding stops.[14]
-
Urine Collection (Mouse):
-
Method: Metabolic cages are ideal for accurate, timed collection of urine free from fecal contamination.[10] Alternatively, for spot samples, mice can be placed in a clean cage with no bedding.[2]
-
Procedure (Metabolic Cage):
-
Acclimatize the mouse to the metabolic cage for several days.[10]
-
Ensure the funnel and collection tube are clean.
-
Provide food (preferably gel-based) and water in a manner that prevents spillage into the collection funnel.[1]
-
Collect urine over a defined period (e.g., 12 or 24 hours).
-
At the end of the collection period, measure the volume and transfer the urine to a labeled tube for analysis.
-
Mandatory Visualizations
Signaling Pathway: this compound's Mechanism and Impact on RAAS
Caption: this compound inhibits the NKCC2 cotransporter, leading to diuresis and subsequent RAAS activation.
Experimental Workflow: In Vivo Diuretic Study
Caption: Workflow for assessing this compound's diuretic and electrolyte effects in rodent models.
Logical Relationship: Troubleshooting Hypokalemia
Caption: Decision-making guide for managing this compound-induced hypokalemia in animal experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mmpc.org [mmpc.org]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. Classical and Alternative Pathways of the Renin–Angiotensin–Aldosterone System in Regulating Blood Pressure in Hypertension and Obese Adolescents [mdpi.com]
- 6. Refining urine collection in mice: Development of an innovative urine collection device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diuretic and vasodilating actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 9. Saluretic effect of the loop diuretic this compound in chronic renal failure. Interdependence of electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of this compound and furosemide in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. idexxbioanalytics.com [idexxbioanalytics.com]
Technical Support Center: Addressing Diuretic Resistance with Long-Term Torasemide Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating diuretic resistance with long-term Torasemide administration. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a loop diuretic that exerts its effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and water (diuresis).[1]
Q2: What is diuretic resistance and how does it develop during long-term loop diuretic administration?
A2: Diuretic resistance is a state where the response to a diuretic is diminished, failing to produce a sufficient increase in sodium and water excretion to resolve fluid overload, despite using escalating doses.[2] During long-term administration of loop diuretics like this compound, the kidney undergoes adaptive changes. A key mechanism is the hypertrophy and hyperplasia of cells in the distal convoluted tubule (DCT) and connecting tubule.[2][3][4][5] This leads to an increased reabsorptive capacity for sodium in these downstream segments of the nephron, counteracting the effect of the loop diuretic in the thick ascending limb.[2]
Q3: What are the key pharmacokinetic differences between this compound and Furosemide (B1674285) to consider in our experimental design?
A3: this compound has a higher and more consistent oral bioavailability (approximately 80%) compared to Furosemide (10-80%).[1] It also has a longer half-life.[6] These properties can lead to a more predictable and sustained diuretic effect, which may be advantageous in long-term studies.[6]
Q4: What are the expected histological changes in the kidney following long-term administration of this compound leading to resistance?
A4: Chronic administration of loop diuretics is known to cause significant hypertrophy of the distal convoluted tubule (DCT).[2][5] This structural change is a hallmark of the adaptive response that contributes to diuretic resistance. You may also observe hyperplasia in the nephron with prolonged treatment.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Diminishing Diuretic Response in Experimental Animals
-
Question: We are administering this compound to our rat model daily, but the diuretic and natriuretic responses are highly variable between animals and seem to be decreasing over time, even with dose adjustments. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Possible Cause 1: Development of Diuretic Resistance. This is an expected outcome of long-term loop diuretic administration. The kidneys adapt by increasing sodium reabsorption in the distal tubules.
-
Troubleshooting:
-
Confirm Resistance: Measure 24-hour urine output and sodium/potassium excretion to quantify the diuretic response. A blunted response to a this compound challenge compared to baseline indicates resistance.
-
Assess Distal Tubule Adaptation: If feasible, perform histological analysis on kidney tissue at the end of the study to look for hypertrophy of the distal convoluted tubule.[2][5]
-
Combination Therapy: To overcome this, you can introduce a thiazide diuretic to your experimental protocol. Thiazides act on the distal convoluted tubule, blocking the compensatory sodium reabsorption.[2]
-
-
-
Possible Cause 2: Issues with Drug Administration. Inconsistent dosing can lead to variable plasma concentrations of this compound.
-
Troubleshooting:
-
Route of Administration: For long-term studies requiring consistent plasma levels, consider using osmotic mini-pumps for continuous infusion rather than daily oral gavage or injections.[7][8]
-
Vehicle and Solubility: Ensure this compound is fully dissolved in a suitable vehicle and prepared fresh if stability is a concern.
-
-
-
Possible Cause 3: Animal-Related Variables.
-
Troubleshooting:
-
Acclimatization: Ensure animals are properly acclimatized to metabolic cages to minimize stress, which can affect renal function.
-
Dietary Control: Maintain a consistent sodium and water intake for all animals, as variations can significantly impact urine output and electrolyte balance.[2]
-
-
-
Issue 2: Unexpected Electrolyte Imbalances in the Animal Model
-
Question: Our long-term this compound study is causing severe hypokalemia in our animal models, leading to adverse health outcomes. How can we manage this?
-
Answer:
-
Possible Cause: Mechanism of Action. Loop diuretics increase the delivery of sodium to the distal nephron, which promotes potassium secretion into the urine, leading to hypokalemia.[1]
-
Troubleshooting:
-
Potassium Supplementation: Provide potassium supplementation in the drinking water or diet. The required amount should be determined empirically by monitoring plasma potassium levels.
-
Potassium-Sparing Diuretics: Consider the co-administration of a potassium-sparing diuretic, such as spironolactone (B1682167) or amiloride. These agents act on the collecting duct to reduce potassium excretion.
-
Dose Adjustment: Evaluate if a lower dose of this compound can achieve the desired diuretic effect with less severe potassium wasting.
-
-
-
Issue 3: Difficulties with Long-Term Intravenous Infusion
-
Question: We are using a continuous intravenous infusion model for long-term this compound administration, but are experiencing issues with catheter patency and animal welfare. What are the best practices to mitigate these problems?
-
Answer:
-
Possible Causes: Thrombosis, infection, and mechanical failure of the infusion system.
-
Troubleshooting:
-
Catheter Material and Placement: Use biocompatible catheter materials. Surgical placement in a larger vessel like the jugular vein is often more stable for long-term studies than tail vein cannulation.[9]
-
Patency: A continuous, slow infusion rate helps maintain patency.[7][8] Regular, gentle flushing with a sterile saline solution containing a low concentration of heparin (if compatible with the study) can prevent clotting.
-
Aseptic Technique: Strict aseptic surgical technique during catheter implantation is critical to prevent infection.
-
Animal Husbandry: House animals individually to prevent them from interfering with each other's infusion lines. Ensure the tethering system allows for free movement, access to food and water, and normal grooming behaviors.[10]
-
-
-
Data Presentation
Table 1: Comparative Diuretic and Natriuretic Effects of this compound and Furosemide in a Rat Model of Chronic Heart Failure (28-day treatment)
| Parameter | Vehicle Control | Furosemide (dose-dependent) | This compound (dose-dependent) |
| Diuresis (Urine Output) | Baseline | Increased | Increased (equipotent to Furosemide) |
| Natriuresis (Sodium Excretion) | Baseline | Increased | Increased (equipotent to Furosemide) |
| Kaliuresis (Potassium Excretion) | Baseline | Significantly Increased | Increased (significantly less than Furosemide) |
| Plasma Angiotensin II | Baseline | Significantly Elevated | Significantly Elevated |
| Atrial Natriuretic Peptide | Baseline | Decreased | Decreased |
| Survival Rate | 64.3% | 75% | 100% |
Data synthesized from a study by Veeraveedu et al. (2008) in a rat model of chronic heart failure.[11][12]
Experimental Protocols
Protocol 1: Induction of Diuretic Resistance in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: House rats in metabolic cages for at least 3 days to allow for adaptation before the start of the experiment. Maintain a standard diet with controlled sodium content and provide water ad libitum.
-
Baseline Data Collection: For 24-48 hours prior to treatment, collect baseline data including body weight, food and water intake, urine volume, and urinary electrolyte concentrations (Na+, K+, Cl-).
-
Long-Term this compound Administration:
-
Route: For consistent, long-term delivery, surgical implantation of an osmotic mini-pump for continuous subcutaneous or intraperitoneal infusion is recommended.
-
Dose: A starting dose of 1.5 mg/kg/day of this compound can be used. This dose can be adjusted based on the observed diuretic response.
-
-
Monitoring:
-
Daily: Measure body weight, food, and water intake.
-
Weekly: Place animals in metabolic cages for 24-hour urine collection. Analyze urine for volume and electrolyte concentrations. Collect blood samples to monitor plasma electrolytes and renal function markers (e.g., creatinine, BUN).
-
-
Confirmation of Resistance: Diuretic resistance can be confirmed when, after an initial diuretic and natriuretic response, urine output and sodium excretion return towards baseline levels despite continued this compound administration. This typically occurs over a period of 1-3 weeks.
-
Tissue Collection: At the end of the study period (e.g., 21-28 days), euthanize the animals and collect the kidneys for histological analysis (to assess for distal tubule hypertrophy) and molecular analysis (e.g., Western blotting or qPCR for transporter proteins).
Protocol 2: Assessment of Renal Transporter Expression
-
Tissue Preparation: After euthanasia, rapidly excise the kidneys and place them in ice-cold phosphate-buffered saline (PBS). Dissect the kidney cortex and medulla.
-
Membrane Protein Isolation: Homogenize the kidney tissue in a buffer containing protease inhibitors. Isolate the membrane protein fraction through differential centrifugation.
-
Western Blotting:
-
Quantify the protein concentration of the membrane fractions using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for the transporters of interest (e.g., NKCC2, NCC, ENaC).
-
Use a loading control, such as Na+/K+-ATPase, to normalize the data.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the abundance of the target transporter relative to the loading control. Compare the expression levels between control and this compound-treated groups.
Mandatory Visualizations
Caption: Mechanism of this compound action and diuretic resistance.
References
- 1. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. THE PATHOPHYSIOLOGY OF DIURETIC RESISTANCE AND ITS IMPLICATIONS FOR THE MANAGEMENT OF CHRONIC HEART FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. lar.fsu.edu [lar.fsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Pathology in Continuous Infusion Studies in Rodents and Non-Rodents and ITO (Infusion Technology Organisation)-Recommended Protocol for Tissue Sampling and Terminology for Procedure-Related Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparative effects of this compound and furosemide in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting Matrix Effects in LC-MS/MS Analysis of Torasemide: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Torasemide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds from biological fluids like plasma or urine.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound, leading to either ion suppression or, less commonly, ion enhancement.[1][2][3] This interference can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][4] Ion suppression, the more frequent issue, reduces the analyte's signal, potentially leading to underestimation of its concentration.[1][2]
Q2: My this compound assay is showing low sensitivity and poor reproducibility. Could this be due to matrix effects?
A2: Yes, low sensitivity and poor reproducibility are common indicators of matrix effects.[5] Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound, resulting in a diminished signal.[5] Inconsistent results can also arise from variability in the sample preparation process, which may not be adequately removing interfering substances.[5]
Q3: How can I identify and quantify matrix effects in my this compound assay?
A3: A common method to assess matrix effects is to compare the peak area of this compound in a solution prepared with post-extraction residue of blank plasma (matrix) to the peak area of a standard solution at the same concentration.[6][7] A ratio of the peak areas is calculated, and if this ratio falls outside a predetermined range (e.g., 85% to 115%), it suggests the presence of a significant matrix effect.[6][7]
Troubleshooting Guide
Issue: Suspected Ion Suppression Leading to Low Analyte Signal
Enhance Sample Preparation
Inadequate sample cleanup is a primary cause of matrix effects.[1][5] Consider transitioning from simpler methods to more selective techniques to better remove interfering endogenous components.
-
Protein Precipitation (PPT): While simple, PPT may not provide the cleanest extracts.[8][9] To improve its effectiveness, consider diluting the supernatant after precipitation if the analyte concentration is sufficient.[10]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT.[5][10] Optimization of the extraction solvent is crucial. For this compound, ethyl acetate (B1210297) and dichloromethane (B109758) have been shown to be effective.[6] Adjusting the pH of the aqueous matrix can also improve the extraction efficiency of acidic or basic analytes.[10]
-
Solid-Phase Extraction (SPE): SPE is a highly selective technique that can effectively remove matrix components that cause ion suppression.[1][5][9]
Experimental Protocol: Liquid-Liquid Extraction for this compound
This protocol is a representative example and may require optimization for specific laboratory conditions.
| Step | Procedure |
| 1. Sample Preparation | To 200 µL of plasma sample, add 20 µL of the internal standard working solution. Vortex briefly.[5] |
| 2. Extraction | Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).[5][6] Vortex vigorously for 5 minutes. |
| 3. Centrifugation | Centrifuge the mixture at 10,000 x g for 10 minutes.[5] |
| 4. Evaporation | Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5] |
| 5. Reconstitution | Reconstitute the residue in 100-200 µL of the mobile phase.[5][6] Vortex and centrifuge before injecting into the LC-MS/MS system. |
Optimize Chromatographic Separation
Improving the chromatographic separation of this compound from co-eluting matrix components can significantly reduce ion suppression.[5][9][11]
-
Mobile Phase and Gradient: Adjust the mobile phase composition and gradient profile to enhance the resolution between this compound and interfering peaks.[5]
-
Column Chemistry: If peak shape is poor (e.g., tailing or fronting), consider trying a different column chemistry or adjusting the mobile phase pH.[5] Incompatible sample solvent with the mobile phase can also lead to poor peak shape; ensure the reconstitution solvent is similar to the initial mobile phase conditions.[5]
LC-MS/MS Parameters for this compound Analysis
The following table provides an example of LC-MS/MS conditions that have been used for this compound analysis. These parameters should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC Column | Gl Sciences Inertsil ODS-3 (100 mm × 2.1 mm, 5.0 µm)[6][7] |
| Mobile Phase | Methanol with 10 mM ammonium (B1175870) formate (B1220265) (60:40, v/v)[6][7] |
| Flow Rate | 0.2 mL/min[6][7] |
| Column Temperature | 40°C[6] |
| Ionization Mode | Negative Electrospray Ionization (ESI)[6][7] |
| MRM Transition | m/z 347.00 for this compound[6][7] |
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is the most effective way to compensate for matrix effects.[5] Since the SIL-IS has nearly identical chemical and physical properties to this compound, it will co-elute and experience similar degrees of ion suppression or enhancement.[5] By using the ratio of the analyte signal to the IS signal for quantification, the variability introduced by matrix effects can be normalized, leading to more accurate and precise results.
Quantitative Data Summary: Matrix Effect Evaluation
The following table summarizes the mean matrix effect for this compound at different concentrations from a published study. A value close to 100% indicates a negligible matrix effect.
| Analyte | Concentration (ng/mL) | Mean Matrix Effect (%) |
| This compound | 3 | 102.72 ± 8.99[6] |
| This compound | 800 | 113.22 ± 1.49[6] |
| This compound | 2000 | 109.11 ± 2.76[6] |
Data from a study where the matrix effect was determined to be negligible.[6]
Visual Troubleshooting Workflows
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
Experimental Workflow for Sample Analysis
Caption: A typical sample preparation and analysis workflow for this compound.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of this compound in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Animal Handling Protocols for Torasemide Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal handling protocols to minimize stress during studies involving the diuretic Torasemide. Adherence to these guidelines can enhance animal welfare and improve the quality and reproducibility of scientific data.[1][2]
Troubleshooting Guides
This section addresses common challenges encountered during in vivo studies with this compound, offering potential causes and solutions in a direct question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| TS-001 | High variability in urine output is observed in the control group, complicating the assessment of this compound's true effect. | 1. Inconsistent Hydration: Animal-to-animal variation in voluntary water intake.[3] 2. Stress-Induced Physiological Changes: Handling, novel environments (e.g., metabolic cages), and experimental procedures can alter renal function.[3] 3. Environmental Factors: Inconsistent temperature, humidity, or light-dark cycles.[3] 4. Animal-Specific Variability: Differences in strain, sex, and age can influence baseline diuretic responses.[3] | 1. Standardize Hydration: Implement a consistent hydration protocol, such as oral gavage or intraperitoneal administration of a precise volume of saline based on body weight.[3] 2. Acclimatization and Enrichment: Acclimatize animals to metabolic cages and all handling procedures for a sufficient period before the experiment.[3] Provide environmental enrichment, like a small shelter, which has been shown to reduce stress.[3] 3. Control Environment: Maintain a stable and consistent environment (temperature, humidity, light cycle).[3] 4. Homogenous Groups: Use a homogenous group of animals regarding strain, sex, and age to reduce biological variability.[3] |
| TS-002 | Erratic or poor diuretic effect observed after oral administration of this compound, suggesting inconsistent absorption. | 1. Improper Formulation: The drug may not be fully dissolved or may precipitate out of the vehicle.[3] 2. Variable Gastric Emptying: Stress and the nature of the administered substance can affect the rate of gastric emptying.[3] 3. First-Pass Metabolism (though minimal for this compound): While studies in rats show negligible first-pass effect for this compound, this can be a factor for other compounds.[4] | 1. Optimize Formulation: Ensure the formulation is homogenous. For compounds with poor solubility, use appropriate solubilizing agents.[3] 2. Minimize Stress: Follow stress-reducing handling protocols (see FAQs below) to normalize physiological conditions as much as possible. 3. Confirm Bioavailability: If inconsistent absorption is suspected, consider a pilot study to confirm the pharmacokinetic profile of your specific formulation and animal model.[4] |
| TS-003 | Animals exhibit signs of excessive dehydration or electrolyte imbalance (e.g., lethargy, dry mucous membranes, significant weight loss). | 1. Inappropriate Dosage: The dose of this compound may be too high for the specific animal model or experimental conditions.[5][6] 2. Prolonged Diuresis: The long duration of action of this compound can lead to significant fluid and electrolyte loss.[6] 3. Insufficient Fluid Replacement: Lack of access to or inability to consume sufficient water to compensate for diuretic-induced losses. | 1. Dose Adjustment: Start with the lowest effective dose and titrate upwards based on response. Refer to established dosage data (see Table 1). 2. Monitoring: Implement regular monitoring of hydration status (e.g., skin turgor, body weight) and consider measuring serum electrolytes. 3. Fluid and Electrolyte Support: Ensure free access to drinking water. In cases of significant imbalance, supplementation with electrolyte solutions may be necessary, in consultation with a veterinarian. |
Frequently Asked Questions (FAQs)
Handling and Acclimatization
Q1: What is the most critical first step to minimize handling-induced stress? A1: Acclimatization is crucial. Animals should be habituated to the experimental environment, including the metabolic cages and any handling or restraint devices, for several days before the study begins.[3] This reduces the novelty and stress of the experience.[7] More frequent, gentle, and predictable handling can also habituate an animal and minimize stress.
Q2: Are there refined methods for administering substances to reduce stress? A2: Yes. Techniques that minimize or avoid physical restraint are highly recommended.[8][9] For injections, non-restrained methods have been developed and validated to reduce stress hormone levels and aversive behaviors.[8][9] For oral dosing, training animals to voluntarily accept the substance can be a powerful refinement.
Q3: How can I recognize signs of stress in my animals? A3: Signs of stress can be physiological (e.g., increased heart rate, altered hormone levels) and behavioral. Behavioral indicators include changes in posture, vocalization, reduced activity, changes in appetite, and increased defecation or urination during handling.[8] Regular behavioral and welfare assessments are essential to detect signs of distress.
This compound Administration and Dosage
Q4: What are the recommended routes of administration for this compound in animal studies? A4: this compound can be administered both orally (p.o.) and intravenously (i.v.).[4] Oral administration is common for mimicking clinical use and has high bioavailability in rats (over 95%).[4] The choice of route depends on the specific experimental objectives.
Q5: How should I determine the correct dosage of this compound for my study? A5: The dosage depends on the animal species and the desired diuretic effect. It is essential to consult published literature for dose-ranging studies. For example, a safe and effective daily oral dose in dogs for long-term studies has been established at 0.25 mg/kg.[5][6] Overdosing can lead to significant side effects.[5][6]
Data Presentation
Table 1: Summary of this compound Oral Dosage and Effects in Dogs
| Dosage (mg/kg/day) | Study Duration | Key Findings and Observations | Reference |
| 0.25 | 26 weeks | Considered safe for long-term administration. Changes observed were consistent with known diuretic effects. | [5][6] |
| 0.75 (3x) | 26 weeks | Increased evidence of diuresis, increased water consumption, decreased body weight gain (initial weeks), and changes in blood parameters (e.g., decreased potassium, increased aldosterone). | [5][6] |
| 1.25 (5x) | 26 weeks | More pronounced effects seen at 3x dose, including dryness of oral mucosa and changes to ECG patterns. Macroscopic and microscopic changes in the kidney and adrenal glands were almost exclusively confined to over-dosed groups. | [5][6] |
| ~0.24 (median) | 84 days | Non-inferior to furosemide (B1674285) for treating new-onset congestive heart failure. Significantly decreased risk of cardiac-related adverse outcomes compared to furosemide. | [10][11] |
Experimental Protocols & Methodologies
Protocol 1: General Protocol for a Diuretic Assay in Rodents
This protocol provides a refined methodology for assessing the diuretic effect of this compound while minimizing animal stress.
-
Animal Acclimatization (7 days):
-
House animals in a controlled environment (stable temperature, humidity, 12h/12h light-dark cycle).
-
For at least 3 days prior to the experiment, handle each animal daily and place them in the metabolic cages for increasing durations (e.g., 1 hour on day 1, 2 hours on day 2) to acclimate them.[3]
-
Provide enrichment in home cages and, if possible, in metabolic cages.[3]
-
-
Pre-Treatment (Day of Experiment):
-
Fast animals overnight (approx. 12-18 hours) with free access to water to ensure stomach emptying and uniform hydration.
-
Weigh each animal.
-
Administer a saline load (e.g., 25 mL/kg, p.o. or i.p.) to ensure adequate hydration and promote a baseline urine flow.[3]
-
-
Dosing:
-
Urine Collection and Measurement:
-
Place animals individually in metabolic cages immediately after dosing.
-
Record the total volume of urine collected at specific time points (e.g., 2, 4, 6, and 24 hours).
-
At the end of the collection period, urine can be analyzed for electrolyte content (Na+, K+, Cl-).
-
-
Data Analysis:
-
Calculate diuretic action (Total urine output of test group / Total urine output of control group).
-
Analyze electrolyte excretion to determine saluretic and natriuretic indices.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for a this compound Diuretic Study
Caption: A refined workflow for conducting diuretic studies, emphasizing acclimatization and structured data collection.
Diagram 2: Logical Flow for Troubleshooting High Variability in Urine Output
Caption: A decision-making diagram for troubleshooting sources of experimental variability in diuretic assays.
References
- 1. Animal well-being in pharmacology and toxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of animals in pharmaceutical research [abpi.org.uk]
- 3. benchchem.com [benchchem.com]
- 4. Dose-independent pharmacokinetics of this compound after intravenous and oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety of this compound in healthy adult dogs administered daily for 26 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Stress and Distress - Recognition and Alleviation of Pain and Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of oral this compound in dogs with degenerative mitral valve disease and new onset congestive heart failure: The CARPODIEM study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Protein Precipitation for Torasemide Extraction from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of protein precipitation for the extraction of Torasemide from plasma samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Incomplete Protein Precipitation: Insufficient volume of precipitating agent, or the chosen solvent is not effective for plasma proteins. | - Increase the ratio of precipitating solvent to plasma. A common starting point is 3:1 (v/v). - Acetonitrile (B52724) is often more effective than methanol (B129727) for precipitating plasma proteins.[1][2][3] - Consider using a combination of precipitants, such as 10% perchloric acid in methanol, which has shown good recovery for this compound.[4] |
| Co-precipitation of this compound: The analyte may be trapped within the precipitated protein pellet. | - Optimize the precipitation conditions, such as temperature and incubation time. Performing the precipitation at a lower temperature (e.g., on ice) can sometimes reduce co-precipitation. - After adding the precipitating solvent, vortex the sample thoroughly to ensure a fine, well-dispersed precipitate, which can minimize analyte entrapment. | |
| Analyte Instability: this compound may be unstable in the chosen solvent or at the resulting pH. | - Ensure the pH of the final supernatant is within a stable range for this compound. - Minimize the time between sample preparation and analysis.[5] | |
| High Matrix Effect (Ion Suppression/Enhancement) | Interference from Endogenous Plasma Components: Phospholipids (B1166683) and other plasma components can co-elute with this compound and affect ionization in mass spectrometry. | - Use a more effective protein precipitation agent. Acetonitrile is generally better at removing phospholipids than methanol.[1] - Consider solid-phase extraction (SPE) as an alternative or a subsequent clean-up step after protein precipitation for cleaner extracts.[6][7] - Dilute the supernatant before injection to reduce the concentration of interfering components.[8] |
| Precipitating Agent Interference: The chosen solvent or acid may interfere with the analysis. | - Ensure the precipitating agent is fully compatible with your analytical method (e.g., LC-MS/MS). - If using acids like perchloric or trichloroacetic acid, ensure they are used at a concentration that does not harm the analytical column or suppress ionization. | |
| Inconsistent or Irreproducible Results | Variable Precipitation Efficiency: Inconsistent pipetting of plasma or precipitating agent, or variations in vortexing time and speed. | - Use calibrated pipettes and ensure consistent handling of all samples. - Standardize vortexing time and speed for all samples to ensure uniform protein precipitation. |
| Incomplete Separation of Supernatant: Pipetting precipitated protein along with the supernatant. | - Centrifuge at a sufficient speed and for a long enough duration to obtain a compact pellet. A typical condition is 10,500 x g for 10 minutes.[4] - Carefully aspirate the supernatant without disturbing the protein pellet. | |
| Clogged LC Column or System | Presence of Particulates in the Supernatant: Fine protein particles remaining in the supernatant after centrifugation. | - Increase the centrifugation speed or time to ensure complete pelleting of precipitated proteins. - Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the LC system. |
Frequently Asked Questions (FAQs)
Q1: Which organic solvent is best for precipitating plasma proteins for this compound extraction?
A1: Acetonitrile is often the preferred solvent for protein precipitation in bioanalysis due to its high efficiency in removing proteins and phospholipids compared to methanol.[1] However, a mixture of 10% perchloric acid in methanol has also been successfully used, demonstrating good recovery and selectivity for this compound.[4] The optimal choice may depend on the subsequent analytical method (e.g., HPLC-UV, LC-MS/MS) and the specific requirements for sample cleanliness.
Q2: What is the optimal ratio of precipitating solvent to plasma?
A2: A solvent-to-plasma ratio of 3:1 (v/v) is a commonly recommended starting point for efficient protein removal.[1] This ratio generally provides a good balance between effective protein precipitation and minimizing sample dilution.
Q3: Can I use methods other than protein precipitation for this compound extraction?
A3: Yes, solid-phase extraction (SPE) is a viable and often more effective alternative for cleaning up plasma samples. SPE can provide higher recovery and cleaner extracts, which is particularly beneficial for sensitive analyses like LC-MS/MS.[6][7] Liquid-liquid extraction (LLE) has also been explored, with ethyl acetate (B1210297) showing good extraction efficiency for this compound.[9][10]
Q4: How can I minimize the matrix effect in my LC-MS/MS analysis of this compound?
A4: To minimize the matrix effect, consider the following:
-
Use acetonitrile for protein precipitation as it is more effective at removing phospholipids, a major source of matrix effects.[1]
-
Implement a solid-phase extraction (SPE) step for a more thorough sample cleanup.[6]
-
Dilute the final extract to reduce the concentration of endogenous interferences.[8]
-
Ensure chromatographic separation of this compound from the regions where most matrix components elute.
Q5: What are the expected recovery rates for this compound using protein precipitation?
A5: Recovery rates can vary depending on the specific protocol. A method using 10% perchloric acid in methanol reported a mean recovery of over 82%.[4] For comparison, a solid-phase extraction (SPE) method showed a mean absolute recovery ranging from 91.9% to 118.0%.[6] Another study using liquid-liquid extraction with ethyl acetate reported recovery efficiencies between 84.20% and 86.47%.[10][11]
Data Presentation
Table 1: Comparison of this compound Extraction Methods from Plasma
| Extraction Method | Precipitating/Extraction Solvent | Mean Recovery (%) | Linearity Range (ng/mL) | Analytical Method | Reference |
| Protein Precipitation | 10% Perchloric Acid in Methanol | > 82 | 100 - 4000 | HPLC-UV | [4] |
| Solid-Phase Extraction | Methanol (elution solvent) | 91.9 - 118.0 | 50 - 12000 | HPLC-UV | [6] |
| Liquid-Liquid Extraction | Ethyl Acetate | 84.20 - 86.47 | 1 - 2500 | HPLC-ESI-MS | [10][11] |
Experimental Protocols
Protocol 1: Protein Precipitation using Perchloric Acid and Methanol [4]
-
To 1 mL of plasma sample spiked with this compound, add 0.8 mL of 10% perchloric acid in methanol.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the mixture at 10,500 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) [6]
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the plasma sample (adjusted to pH 5 with 2M HCl) onto the conditioned cartridge.
-
Wash the cartridge twice with 2 mL of water.
-
Dry the cartridge.
-
Elute this compound with 3 mL of methanol.
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of methanol and filter through a 0.45 µm filter before injection.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. medigraphic.com [medigraphic.com]
- 7. Solid-phase extraction and liquid chromatography of torsemide and metabolites from plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Torasemide-Induced Ototoxicity in Preclinical Research
Welcome to the technical support center for researchers investigating strategies to mitigate Torasemide-induced ototoxicity in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced ototoxicity?
A1: this compound, a loop diuretic, primarily exerts its ototoxic effects by inhibiting the Na-K-2Cl cotransporter (NKCC1) in the stria vascularis of the cochlea.[1][2][3] This inhibition disrupts the ionic balance of the endolymph, leading to a reduction in the endocochlear potential (EP), which is crucial for normal hair cell function.[4][5][6] Additionally, loop diuretics can cause vasoconstriction in the cochlear lateral wall, leading to ischemia and anoxia in the stria vascularis, further contributing to hearing loss.[4][5][7]
Q2: Is this compound-induced hearing loss typically permanent or temporary in preclinical models?
A2: In preclinical models, this compound-induced hearing loss is often reported as temporary, with auditory function tending to recover after the acute effect.[8] However, the risk of permanent hearing loss increases with higher doses, rapid intravenous administration, and co-administration with other ototoxic agents like aminoglycoside antibiotics.[4][9]
Q3: What are the most promising otoprotective strategies against this compound-induced ototoxicity?
A3: The most widely investigated otoprotective strategy against loop diuretic-induced ototoxicity involves the use of antioxidants. Agents like N-acetylcysteine (NAC), methionine, and glutathione (B108866) have shown promise in mitigating the ototoxic effects of loop diuretics and aminoglycosides in animal models.[10][11][12][13] The rationale is that oxidative stress is a significant contributor to the cochlear damage.
Q4: What are the key considerations when designing a preclinical study to evaluate otoprotectants against this compound ototoxicity?
A4: Key considerations include:
-
Animal Model: Rodents (rats and mice) are commonly used models for drug-induced hearing loss.[9][14]
-
Dosage and Administration: A clear dose-response relationship for this compound-induced ototoxicity in the chosen animal model should be established. The route and speed of administration can also influence the severity of ototoxicity.[15][16]
-
Auditory Function Assessment: Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs) are standard, non-invasive methods to assess hearing thresholds and cochlear function.[9][14]
-
Timing of Otoprotectant Administration: The timing of the otoprotectant administration relative to this compound exposure is critical and should be carefully considered and optimized.
-
Histological Analysis: Post-mortem histological examination of the cochlea can provide valuable information on the extent of hair cell damage and strial pathology.
Troubleshooting Guides
Auditory Brainstem Response (ABR) Measurements
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background noise/Poor signal-to-noise ratio | - Electrical interference from nearby equipment.- Muscle artifacts from the animal.- Poor electrode contact. | - Ensure testing is performed in a soundproof and electrically shielded environment. Turn off unnecessary electrical devices.[17][18]- Maintain deep anesthesia to minimize muscle activity.[18]- Check electrode impedance; it should be below 5 kΩ and balanced. Re-prepare the skin and re-apply electrodes if necessary.[17] |
| Stimulus artifact obscuring Wave I | - Proximity of the sound transducer to the recording electrodes.- High stimulus intensity. | - Physically separate the transducer and electrode cables.[19]- Use alternating polarity stimuli to help cancel out the artifact.[20][21]- Place the inverting electrode on the contralateral mastoid or earlobe.[20] |
| No discernible ABR waveform | - Severe hearing loss.- Technical malfunction.- Improper electrode placement. | - Test with a high-intensity stimulus (e.g., 90 dB SPL) to confirm the absence of a response.- Perform a system loopback test to verify equipment functionality.[17]- Confirm correct placement of active, reference, and ground electrodes. |
| Inconsistent ABR thresholds | - Fluctuating anesthesia depth.- Changes in body temperature.- Inconsistent stimulus presentation. | - Monitor the animal's vital signs to ensure a stable plane of anesthesia.- Maintain the animal's body temperature using a heating pad.- Calibrate the sound delivery system regularly. |
Distortion Product Otoacoustic Emissions (DPOAE) Measurements
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No detectable DPOAEs | - Significant cochlear damage (outer hair cell loss).- Obstruction of the ear canal.- Poor probe fit. | - Confirm with ABR testing for severe hearing loss.- Visually inspect the ear canal for debris or cerumen and clean if necessary.- Ensure the probe is securely and properly sealed in the ear canal. |
| Low DPOAE amplitudes | - Mild to moderate cochlear damage.- Suboptimal stimulus parameters.- Middle ear fluid or pressure. | - Correlate with ABR threshold shifts.- Optimize the f2/f1 ratio for the specific species and frequency being tested.[22]- Perform a tympanometry to rule out middle ear pathology if possible in the experimental setup. |
| High noise floor | - Environmental noise.- Physiological noise from the animal (e.g., breathing).- Poor probe seal. | - Use a quiet testing environment.- Ensure the animal is deeply anesthetized and breathing is regular.- Re-fit the probe to ensure a tight seal. |
| Inconsistent results across animals | - Variability in probe placement.- Differences in the physiological state of the animals. | - Develop a standardized protocol for probe placement and ensure consistency.- Monitor and maintain consistent anesthesia depth and body temperature for all animals. |
Quantitative Data Summary
Table 1: Dose-Response Data for Loop Diuretic-Induced Ototoxicity in Preclinical Models
| Drug | Animal Model | Metric | Value | Reference |
| This compound | Cat | TD50 (defined hearing loss) | 20.8 mg/kg | [8] |
| Furosemide (B1674285) | Cat | TD50 (defined hearing loss) | 18.37 mg/kg | [8] |
| Furosemide | Rat (normal serum albumin) | Dose for significant EP reduction and CAP threshold elevation | ≥ 40 mg/kg | [15] |
| Furosemide | Rat (albumin-deficient) | Dose for half-maximal EP and CAP effects | ~20-25 mg/kg | [15] |
Table 2: Efficacy of Otoprotective Agents Against Loop Diuretic-Induced Ototoxicity in Preclinical Models
| Otoprotectant | Ototoxic Agent | Animal Model | Key Findings | Reference |
| N-acetylcysteine (NAC) | Amikacin (B45834) + Furosemide | Mouse | NAC (500 mg/kg, i.p.) significantly reversed the hearing threshold decrease induced by amikacin, but not by furosemide alone. It was protective when they were combined. | [10][23] |
| Methionine | Amikacin + Furosemide | Mouse | Methionine mitigated the hearing threshold changes induced by the combination of amikacin and furosemide. | |
| Glutathione | Amikacin + Furosemide | Mouse | Glutathione showed only additive interactions and was less effective than methionine in this model. |
Experimental Protocols
Auditory Brainstem Response (ABR) Testing in Rodents
-
Anesthesia: Anesthetize the animal with an appropriate agent (e.g., ketamine/xylazine cocktail, intraperitoneally). Maintain the animal's body temperature at 37°C using a heating pad.
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground). Ensure electrode impedance is below 5 kΩ.
-
Stimulus Presentation: Present click stimuli and frequency-specific tone bursts (e.g., 8, 16, 32 kHz) via a calibrated speaker placed a fixed distance from the animal's ear in a sound-attenuating chamber.
-
Data Acquisition: Record the electrical responses for a set number of sweeps (e.g., 512-1024) for each stimulus intensity. Start at a high intensity (e.g., 90 dB SPL) and decrease in 5-10 dB steps until the characteristic ABR waveform is no longer identifiable.
-
Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity that elicits a reproducible waveform.
Distortion Product Otoacoustic Emissions (DPOAE) Testing in Rodents
-
Anesthesia and Positioning: Anesthetize the animal as described for ABR testing and place it in the soundproof booth.
-
Probe Placement: Carefully place the DPOAE probe, which contains a microphone and two speakers, into the animal's ear canal, ensuring a snug and airtight fit.
-
Stimulus Presentation: Present two primary tones (f1 and f2) at specific frequencies and intensity levels. The f2/f1 ratio is typically set to 1.2.
-
Data Acquisition: The microphone in the probe records the sound pressure in the ear canal, and the DPOAE at the 2f1-f2 frequency is measured. A DP-gram is generated by measuring DPOAE amplitudes across a range of f2 frequencies.
-
Data Analysis: DPOAE thresholds can be determined as the f2 level at which the DPOAE amplitude is a certain value above the noise floor (e.g., 3 dB). A reduction in DPOAE amplitude or an elevation in threshold indicates outer hair cell dysfunction.[24]
Visualizations
Caption: Proposed signaling pathway of this compound-induced ototoxicity.
Caption: General experimental workflow for evaluating otoprotectants.
References
- 1. Ototoxicity of loop diuretics [wong.ro]
- 2. Mechanisms Involved in Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na-K-2Cl-Cotransporter - DocCheck Flexikon [flexikon.doccheck.com]
- 4. Ototoxic effects and mechanisms of loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ototoxic effects and mechanisms of loop diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Acute Effects of Furosemide on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative assessment of this compound ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental animal models of drug-induced sensorineural hearing loss: a narrative review - Lin - Annals of Translational Medicine [atm.amegroups.org]
- 10. mdpi.com [mdpi.com]
- 11. N-Acetylcysteine in the prevention of ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effect of N-acetylcysteine from drug-induced ototoxicity in uraemic patients with CAPD peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Experimental animal models of drug-induced sensorineural hearing loss: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose-response relationships for furosemide ototoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathophysiology of furosemide ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e3diagnostics.com [e3diagnostics.com]
- 18. vivosonic.com [vivosonic.com]
- 19. Good Practices in Auditory Brainstem Response, Part 1 - Article 827 [audiologyonline.com]
- 20. Update on Bone-Conduction Auditory Brainstem Responses: A Review [ejao.org]
- 21. Methods to eliminate stimulus transduction artifact from insert earphones during electroencephalography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterizing distortion-product otoacoustic emission components across four species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Torasemide Dosage in Renal-Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Torasemide dosage in renal-impaired animal models. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a rat model of chronic kidney disease (CKD)?
Q2: How do I adjust the this compound dosage in a canine model with pre-existing renal impairment?
A2: For dogs with conditions like congestive heart failure, the typical oral dosage of this compound is about one-tenth of the furosemide (B1674285) dose.[1] If a dog is already on furosemide, you can switch to this compound at roughly 10% of the daily furosemide dose.[2] It is crucial to monitor renal function and electrolytes closely after initiating or adjusting the dose.[2] In cases of renal impairment, a lower starting dose with careful upward titration is a prudent approach.
Q3: My animal model is showing signs of diuretic resistance. What could be the cause and how can I address it?
A3: Diuretic resistance, a state where the response to a diuretic is diminished, can be a significant challenge. Several factors can contribute to this phenomenon in animal models:
-
Renal Hemodynamics: Reduced renal blood flow can limit the delivery of the diuretic to the kidneys.[3][4]
-
Tubular Adaptation: Chronic exposure to loop diuretics can lead to hypertrophy and hyperfunction of the distal nephron, which can increase sodium reabsorption.[5]
-
Neurohormonal Activation: Activation of the renin-angiotensin-aldosterone system (RAAS) can lead to sodium and water retention, counteracting the diuretic effect.
Troubleshooting Diuretic Resistance:
-
Dose Titration: Gradually increasing the dose of this compound may overcome the resistance.
-
Combination Therapy: Consider adding a second diuretic with a different mechanism of action, such as a thiazide diuretic, although this should be done with caution and close monitoring.[1]
-
Address Underlying Issues: Ensure adequate hydration and address any factors that may be compromising renal blood flow.
Troubleshooting Guide
Problem 1: Severe dehydration and electrolyte imbalance observed after this compound administration.
-
Immediate Action: Temporarily discontinue this compound administration. Provide free access to water and monitor the animal's hydration status. In severe cases, parenteral fluid therapy may be necessary.[6]
-
Dosage Review: The administered dose may be too high. Re-evaluate your dosing protocol and consider a dose reduction in subsequent experiments.[6]
-
Monitoring: Implement a robust monitoring plan that includes daily body weight, assessment of skin turgor, and regular measurement of serum electrolytes (sodium, potassium, chloride).
Problem 2: Inconsistent diuretic response across animals in the same experimental group.
-
Hydration Status: Ensure all animals are euhydrated before drug administration. Dehydration can significantly impact diuretic efficacy.
-
Drug Administration: Verify the accuracy and consistency of your dosing technique. For oral administration, ensure the full dose is delivered.
-
Severity of Renal Impairment: The degree of renal impairment can vary between individual animals, even within the same induction model. Stratifying animals based on baseline renal function (e.g., serum creatinine, BUN) can help reduce variability.
Experimental Protocols
Protocol 1: Induction of Chronic Kidney Disease (CKD) in Rats via 5/6 Nephrectomy
This protocol describes a widely used surgical model to induce progressive CKD in rats.[7][8]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture material
Procedure:
-
Anesthesia: Anesthetize the rat using your institutionally approved protocol.
-
First Surgery (Left Kidney Partial Nephrectomy):
-
Make a midline or flank incision to expose the left kidney.
-
Carefully dissect the renal artery and vein.
-
Ligate and remove the upper and lower poles of the left kidney, preserving the adrenal gland and major renal vessels. This removes approximately two-thirds of the kidney mass.
-
Close the incision in layers.
-
-
Recovery: Allow the animal to recover for one to two weeks.
-
Second Surgery (Right Kidney Nephrectomy):
-
Anesthetize the rat again.
-
Make an incision to expose the right kidney.
-
Ligate the renal artery, vein, and ureter.
-
Remove the entire right kidney.
-
Close the incision.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of pain or distress. CKD will develop progressively over several weeks.
Protocol 2: Induction of Acute Kidney Injury (AKI) in Rats via Gentamicin (B1671437) Administration
This protocol outlines a common method for inducing nephrotoxic AKI.[9][10]
Materials:
-
Male Wistar rats (180-220g)
-
Gentamicin sulfate (B86663) solution
-
Saline solution (0.9% NaCl)
Procedure:
-
Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Monitoring: Monitor the animals daily for clinical signs of toxicity. Collect blood and urine samples at baseline and at specified time points after gentamicin administration to assess renal function (serum creatinine, BUN, proteinuria).
Data Presentation
Table 1: this compound Dosage and Pharmacokinetic Parameters in Animal Models
| Animal Model | Condition | Route of Administration | Dose Range | Bioavailability (%) | Half-life (t½) (hours) |
| Dog | Healthy | Oral | 0.1 - 0.8 mg/kg | ~80-90% | ~3.5 |
| Congestive Heart Failure | Oral | 0.1 - 0.6 mg/kg | Not specified | Not specified | |
| Rat | Healthy | Intravenous | Not specified | N/A | ~5 |
| Cat | Healthy | Oral | 0.1 - 0.4 mg/kg | ~88% | ~12.9[12] |
Note: Data for renal-impaired models is limited. Dosages should be carefully titrated based on response.
Table 2: Key Monitoring Parameters for Renal-Impaired Animal Models Treated with this compound
| Parameter | Frequency | Rationale |
| Body Weight | Daily | To assess hydration status and detect fluid retention or loss. |
| Urine Output | Daily (if using metabolic cages) | To directly measure the diuretic response. |
| Serum Creatinine & BUN | Baseline and at key time points | To monitor the progression of renal impairment and the effect of treatment. |
| Serum Electrolytes (Na+, K+, Cl-) | Baseline and at key time points | To detect and manage potential imbalances caused by diuresis. |
| Blood Pressure | Periodically | To assess for hypotension, a potential side effect of excessive diuresis. |
| Clinical Signs | Daily | To observe for signs of dehydration (e.g., lethargy, sunken eyes) or other adverse effects. |
Visualizations
Caption: Workflow for a this compound study in a 5/6 nephrectomy rat model of CKD.
Caption: Decision tree for this compound dosage adjustment and troubleshooting.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. dvm360.com [dvm360.com]
- 3. ahajournals.org [ahajournals.org]
- 4. THE PATHOPHYSIOLOGY OF DIURETIC RESISTANCE AND ITS IMPLICATIONS FOR THE MANAGEMENT OF CHRONIC HEART FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classic and Novel Mechanisms of Diuretic Resistance in Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Protective effect of crocin on gentamicin-induced nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic properties of orally administered this compound in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Torasemide vs. Furosemide: A Comparative Analysis of a New Generation Diuretic on Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of torasemide and furosemide (B1674285), two prominent loop diuretics, with a specific focus on their impact on cardiac remodeling. The following sections present a synthesis of data from key clinical trials and preclinical studies, offering insights into their differential effects on myocardial structure and function. This analysis is intended to support further research and drug development in the field of cardiovascular therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of this compound and furosemide in patients with heart failure.
Table 1: Effects on Myocardial Fibrosis and Cardiac Biomarkers
| Parameter | Study | This compound Group | Furosemide Group | p-value | Citation |
| Serum Procollagen (B1174764) Type I Carboxyterminal Peptide (PICP) | López et al. | Decreased | No significant change | <0.01 | [1] |
| Collagen Volume Fraction (CVF) in Myocardium | López et al. | 7.96% to 4.48% | No significant change | <0.01 | [1] |
| Serum N-terminal pro-brain natriuretic peptide (NT-proBNP) | TORNADO (pilot) | Showed improvement | Showed improvement | - | [2] |
| Myocardial Aldosterone (B195564) Synthase | Preclinical (Rat Model) | Suppressed | No significant change | - | [3][4] |
| Myocardial Transforming Growth Factor-β1 (TGF-β1) | Preclinical (Rat Model) | Suppressed | No significant change | - | [3][4] |
| Myocardial Collagen Type III | Preclinical (Rat Model) | Suppressed | No significant change | - | [3][4] |
Table 2: Clinical and Echocardiographic Outcomes
| Outcome | Study | This compound Group | Furosemide/Other Diuretics Group | p-value | Citation |
| All-Cause Mortality | TRANSFORM-HF | 26.1% | 26.2% | 0.76 | [5] |
| All-Cause Mortality | TORIC | 2.2% | 4.5% | <0.05 | [6] |
| Hospitalization for Heart Failure | Meta-analysis | Lower risk | Higher risk | 0.001 | [7] |
| Cardiovascular Hospitalization | Meta-analysis | Lower risk | Higher risk | 0.001 | [7] |
| Improvement in NYHA Functional Class | TORIC | 45.8% | 37.2% | 0.00017 | [6] |
| Improvement in NYHA Functional Class | TORNADO (pilot) | 94% (composite endpoint) | 58% (composite endpoint) | 0.03 | [2] |
| Left Ventricular Ejection Fraction (LVEF) | Meta-analysis | Significantly improved | - | <0.0001 | [8] |
Experimental Protocols
Detailed methodologies from key clinical trials are outlined below to provide a framework for understanding the presented data.
Assessment of Myocardial Fibrosis (TORAFIC Study Protocol)[9][10]
The TORAFIC (this compound prolonged-release versus Furosemide in patients with Chronic heart failure) study was a prospective, Phase IV, randomized, blinded-endpoint, active-controlled clinical trial designed to evaluate the antifibrotic effects of this compound.
-
Patient Population: 142 patients with chronic heart failure (NYHA functional class II-IV).
-
Randomization and Blinding: Patients were randomized to receive either this compound-PR (10-40 mg daily) or furosemide (40-160 mg daily) for 8 months. The study endpoints were evaluated in a blinded fashion.
-
Primary Outcome Measure: The primary endpoint was the change in the serum concentration of the carboxy-terminal propeptide of procollagen type I (PICP) from baseline to the final visit.
-
Biomarker Analysis: Serum PICP levels were measured using a specific radioimmunoassay. Blood samples were collected at baseline and after 8 months of treatment.
-
Secondary Outcome Measures: These included changes in clinical signs and symptoms of heart failure, ECG parameters, echocardiographic measurements (including LVEF), and serum levels of N-terminal pro-brain natriuretic peptide (NT-proBNP).
Evaluation of Clinical Outcomes (TRANSFORM-HF Trial Protocol)[5]
The TRANSFORM-HF (Torsemide Comparison With Furosemide for Management of Heart Failure) trial was a large-scale, pragmatic, randomized clinical trial.
-
Patient Population: 2,859 patients hospitalized with heart failure.
-
Randomization: Patients were randomized in a 1:1 ratio to a strategy of treatment with either this compound or furosemide at hospital discharge.
-
Primary Outcome: The primary outcome was all-cause mortality over a 12-month follow-up period.
-
Data Collection: Data on mortality and rehospitalization were collected through centralized follow-up.
-
Statistical Analysis: A time-to-event analysis was performed to compare the primary outcome between the two groups.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate key biological pathways and experimental processes relevant to the comparative study of this compound and furosemide.
Caption: Differential signaling pathways of this compound and Furosemide.
Caption: Generalized experimental workflow for a comparative clinical trial.
Discussion
The available evidence suggests that while both this compound and furosemide are effective loop diuretics for managing fluid overload in heart failure, this compound may offer additional benefits related to cardiac remodeling. Preclinical and some clinical studies indicate that this compound can attenuate myocardial fibrosis, a key pathological process in the progression of heart failure.[1][3][4] This antifibrotic effect is thought to be mediated, at least in part, by its inhibitory action on aldosterone synthesis, a mechanism not attributed to furosemide.[3][4]
The reduction in markers of collagen synthesis, such as PICP, and the observed improvements in NYHA functional class in some studies with this compound lend support to this hypothesis.[1][2][6] However, the large-scale TRANSFORM-HF trial did not demonstrate a significant difference in all-cause mortality between this compound and furosemide, highlighting the need for further research to delineate the clinical significance of this compound's effects on cardiac remodeling.[5] The discrepancies in outcomes across various studies may be attributable to differences in study design, patient populations, and the specific endpoints evaluated.
For drug development professionals, the unique pharmacological profile of this compound, particularly its potential to modulate the renin-angiotensin-aldosterone system and directly impact myocardial fibrosis, presents an intriguing avenue for the development of novel heart failure therapies. Future research should focus on elucidating the precise molecular mechanisms underlying this compound's antifibrotic effects and identifying patient subgroups that may derive the greatest benefit from this therapeutic approach.
References
- 1. DELTA Project tests tornado hypotheses in the field – NSSL News [inside.nssl.noaa.gov]
- 2. TORAFIC study protocol: this compound prolonged release versus furosemide in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound in chronic heart failure: results of the TORIC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Torsemide Comparison With Furosemide for Management of Heart Failure - American College of Cardiology [acc.org]
Head-to-Head In Vitro Comparison of Torasemide and Other Loop Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of torasemide with other commonly used loop diuretics, namely furosemide (B1674285) and bumetanide (B1668049). The information presented is supported by experimental data from peer-reviewed studies, offering insights into their respective potencies and distinct cellular mechanisms.
Executive Summary
This compound, a pyridine-sulfonylurea loop diuretic, exhibits a distinct in vitro profile compared to the more conventional sulfonamide-based loop diuretics, furosemide and bumetanide. While all three primarily target the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, this compound demonstrates higher potency than furosemide and possesses unique ancillary properties, including the inhibition of aldosterone (B195564) synthesis. This guide delves into the quantitative data underpinning these differences and outlines the experimental methodologies used for their determination.
Data Presentation: Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro inhibitory potencies of this compound, furosemide, and bumetanide against their primary target, the Na-K-2Cl cotransporter (NKCC), and other relevant parameters.
Table 1: Inhibitory Potency against Na-K-2Cl Cotransporter (NKCC)
| Diuretic | Target | Potency Metric | Value | Reference |
| This compound | hNKCC1a | IC50 | 6.18 µM | [1] |
| Thick Ascending Limb | Half-maximal Inhibition | 300 nM | [2] | |
| Furosemide | rNKCC2 | pIC50 | 5.15 | [3] |
| hNKCC1a | IC50 | 5.15 µM | [1] | |
| Thick Ascending Limb | Half-maximal Inhibition | 4000 nM | [2] | |
| Bumetanide | rNKCC2 | pIC50 | 6.48 | [3] |
| hNKCC1a | IC50 | 0.95 µM | [4] |
Note: Data is compiled from different studies and experimental conditions may vary. pIC50 is the negative logarithm of the IC50 value.
Table 2: Comparative Overview of Additional In Vitro Properties
| Property | This compound | Furosemide | Bumetanide | Reference |
| Aldosterone Synthase (CYP11B2) Inhibition | Yes | No | Not reported | [5] |
| Anti-fibrotic effect in cardiac fibroblasts | Yes | Less pronounced | Not reported | [5] |
| Relative Potency (vs. Furosemide) | ~2-4 times more potent | - | ~40 times more potent | [6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Loop Diuretics on NKCC2
Loop diuretics exert their primary effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water.
Caption: Inhibition of the NKCC2 cotransporter by loop diuretics.
This compound's Unique Aldosterone Synthesis Inhibition Pathway
Unlike furosemide, this compound has been shown to inhibit aldosterone synthase (CYP11B2), the key enzyme in the final step of aldosterone production in the adrenal gland. This represents a distinct mechanism that may contribute to its clinical profile.
References
- 1. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
Validating the Anti-Fibrotic Effects of Torasemide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-fibrotic properties of Torasemide against alternative diuretics, supported by experimental data from a validated mouse model of cardiac fibrosis. This document details the experimental protocols, presents quantitative data in a clear, comparative format, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, is a final common pathway in a variety of chronic diseases affecting the heart, liver, and kidneys, leading to organ dysfunction and failure. The loop diuretic this compound has demonstrated anti-fibrotic properties beyond its diuretic effects, particularly in the context of cardiac fibrosis. This guide focuses on the validation of these effects in a preclinical mouse model and compares its performance with the widely used diuretic, Furosemide. While clinical and preclinical evidence strongly supports this compound's anti-fibrotic role in cardiac tissue, its efficacy in mitigating liver and kidney fibrosis in mouse models remains an area for further investigation.
I. Comparative Analysis of Anti-Fibrotic Effects in a Cardiac Fibrosis Mouse Model
A key study validating the anti-fibrotic effects of this compound utilized a transgenic mouse model with cardiac-specific overexpression of the small GTPase Rac1 (RacET). These mice develop age-dependent atrial fibrosis and spontaneous atrial fibrillation, providing a robust platform to evaluate therapeutic interventions.
Quantitative Data Summary
The following table summarizes the quantitative outcomes from the long-term treatment of RacET mice with this compound and Furosemide.
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | Furosemide (40 mg/kg/day) |
| Prevalence of Atrial Fibrillation | 80% | 33% | 80% |
| Atrial Fibrosis | Severe | Prevented | Not Prevented |
| Connective Tissue Growth Factor (CTGF) Expression | Upregulated | Reduced | No Effect |
| Lysyl Oxidase (LOX) Expression | Upregulated | Reduced | No Effect |
| microRNA-21 (miR-21) Expression | Upregulated | Reduced | No Effect |
Data sourced from a study on RacET mice treated for 8 months[1].
These findings demonstrate that this compound, but not Furosemide, effectively prevents the development of atrial fibrosis and reduces the incidence of atrial fibrillation in this mouse model.[1] The reduction in the expression of key pro-fibrotic molecules such as CTGF, LOX, and miR-21 further substantiates the anti-fibrotic activity of this compound.[1]
II. Experimental Protocols
Cardiac Fibrosis Mouse Model (RacET)
A detailed methodology for the key in vivo experiment is provided below to ensure reproducibility.
1. Animal Model:
-
Transgenic mice with cardiac-specific overexpression of a constitutively active form of Rac1 (RacET).
-
These mice spontaneously develop atrial fibrosis and are prone to atrial fibrillation with age.
2. Treatment Regimen:
-
This compound Group: Administered this compound at a dose of 10 mg/kg/day.
-
Furosemide Group: Administered Furosemide at a dose of 40 mg/kg/day.
-
Vehicle Control Group: Administered a corresponding vehicle solution.
-
Duration: Long-term treatment for 8 months.
-
Route of Administration: Typically administered in drinking water or via oral gavage.
3. Endpoint Analysis:
-
Electrophysiology: In vivo electrophysiological studies to assess the inducibility and prevalence of atrial fibrillation.
-
Histology: Histological analysis of atrial tissue to quantify the extent of fibrosis (e.g., using Masson's trichrome or Picrosirius red staining).
-
Gene and Protein Expression: Quantitative real-time PCR (qRT-PCR) and/or Western blotting to measure the expression levels of pro-fibrotic markers such as CTGF, LOX, and miR-21 in atrial tissue.
III. Signaling Pathway and Experimental Workflow
This compound's Anti-Fibrotic Signaling Pathway in Cardiac Fibrosis
The anti-fibrotic effect of this compound in the heart is attributed to its ability to inhibit aldosterone (B195564) synthase (CYP11B2).[1] This action is distinct from its diuretic effect and from the mechanism of mineralocorticoid receptor (MR) antagonists. By inhibiting CYP11B2, this compound reduces the local production of aldosterone in the heart, thereby mitigating the downstream pro-fibrotic signaling cascade.
Figure 1: this compound's anti-fibrotic mechanism in cardiac fibrosis.
Experimental Workflow for Validating Anti-Fibrotic Effects
The following diagram illustrates the logical flow of the experimental design used to validate the anti-fibrotic effects of this compound in the RacET mouse model.
Figure 2: Experimental workflow for this compound validation.
IV. This compound in Liver and Kidney Fibrosis: Avenues for Future Research
While the anti-fibrotic effects of this compound are well-documented in cardiac models, there is a notable lack of studies investigating its efficacy in mouse models of liver and kidney fibrosis.
Liver Fibrosis
Common Mouse Models:
-
Carbon Tetrachloride (CCl4)-induced fibrosis: CCl4 is a hepatotoxin that induces centrilobular necrosis and inflammation, leading to fibrosis.
-
Thioacetamide (TAA)-induced fibrosis: TAA is another hepatotoxin that causes bridging necrosis and fibrosis.
Key Signaling Pathway:
-
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central mediator of hepatic fibrosis. TGF-β activates hepatic stellate cells, the primary collagen-producing cells in the liver, leading to excessive extracellular matrix deposition.
Research Gap: To our knowledge, no studies have been published that specifically evaluate the anti-fibrotic effects of this compound in CCl4 or TAA-induced liver fibrosis mouse models. Given this compound's mechanism of inhibiting aldosterone synthase, and the known pro-fibrotic role of aldosterone in the liver, investigating its potential in these models is a promising area for future research.
Kidney Fibrosis
Common Mouse Models:
-
Unilateral Ureteral Obstruction (UUO): A surgical model that involves ligating one ureter, leading to rapid and progressive tubulointerstitial fibrosis.
-
Diabetic Nephropathy Models: Mice with induced or genetic diabetes (e.g., streptozotocin-induced or db/db mice) develop key features of diabetic kidney disease, including glomerulosclerosis and interstitial fibrosis.
Key Signaling Pathway:
-
Similar to the liver, the TGF-β signaling pathway is a major driver of renal fibrosis. TGF-β promotes the transformation of various renal cell types into myofibroblasts, which are responsible for scar tissue formation.
Research Gap: While one study in a diabetic rat model suggested that this compound may reduce the expression of renal fibrosis-related proteins, comprehensive studies in validated mouse models of kidney fibrosis are lacking. The UUO model, in particular, would be a valuable tool to directly assess the anti-fibrotic potential of this compound in the kidney, independent of its effects on blood pressure and glucose metabolism.
V. Conclusion and Future Directions
The available preclinical evidence strongly supports the anti-fibrotic effects of this compound in a mouse model of cardiac fibrosis, where it demonstrates superiority over Furosemide. The mechanism underlying this effect appears to be the inhibition of aldosterone synthase.
For researchers in drug development, the validation of this compound's anti-fibrotic properties in cardiac models provides a strong rationale for further investigation into its therapeutic potential for other fibrotic diseases. The lack of data in liver and kidney fibrosis mouse models represents a significant research opportunity. Future studies should aim to:
-
Evaluate the efficacy of this compound in established mouse models of liver fibrosis (CCl4 and TAA) and kidney fibrosis (UUO and diabetic nephropathy).
-
Quantify the dose-dependent effects of this compound on fibrosis markers and organ function in these models.
-
Elucidate the specific signaling pathways through which this compound may exert anti-fibrotic effects in the liver and kidneys, including the potential role of aldosterone synthase inhibition and other novel mechanisms.
By addressing these research gaps, the scientific community can gain a more comprehensive understanding of this compound's therapeutic potential as a broad-spectrum anti-fibrotic agent.
References
A Comparative Guide to Analytical Methods for the Quantification of Torasemide
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Torasemide in various matrices, including bulk drug, pharmaceutical dosage forms, and human plasma. The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of method performance and experimental protocols to aid in the selection of the most appropriate analytical strategy.
The primary analytical techniques for this compound quantification include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. This guide will delve into the validation parameters of each method, presenting a clear comparison of their performance.
Performance Data Comparison
The following table summarizes the validation parameters for different analytical methods used to quantify this compound. This data allows for a direct comparison of their performance characteristics.
| Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| RP-HPLC-UV [1][2] | Bulk & Pharmaceutical Dosage Form | 10-30 µg/mL | 0.9980 | 99.80% | - | - |
| Bulk & Pharmaceutical Dosage Form | 50-100 µg/mL | 0.9995 | - | 2.91 µg/mL | 10.1 µg/mL | |
| Human Plasma[3] | 100-4000 ng/mL | 0.999 | >82% | 50 ng/mL | 100 ng/mL | |
| Human Plasma (with Spironolactone)[4] | - | - | - | - | 80 ng/mL | |
| HPTLC [5] | Bulk & Tablet Dosage Form (with Spironolactone) | 360-850 ng/spot | 0.998 | - | 120 ng/spot | 178 ng/spot |
| Pharmaceutical Preparations (Stability-indicating)[6][7] | 200-800 ng/band | - | - | - | - | |
| UV Spectrophotometry [5] | Tablet Dosage Form (with Spironolactone) | 1-5 µg/mL | - | - | - | - |
| Tablet Dosage Form | 2-26 µg/mL | - | 99.90 ± 0.41% | - | - |
Experimental Protocols
This section provides a detailed overview of the methodologies for the key analytical techniques cited in this guide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the quantification of this compound due to its high specificity, precision, and accuracy.[1]
-
Chromatographic Conditions:
-
Column: Zorbax C18 (250x4.6mm, 5µm) or equivalent.[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (B129727) (50:50 v/v), with the pH of the buffer adjusted to 3.5 using ortho-phosphoric acid, is commonly used.[1] Another mobile phase composition includes acetonitrile (B52724) and 0.05M phosphate buffer (pH 2.4) in a 70:30 ratio.[5] For analysis in human plasma, a mobile phase of acetonitrile and 0.05 M phosphate buffer (40:60, pH 4.0) has been reported.[3]
-
Detection: UV detection at 288 nm is a common wavelength for this compound analysis.[1][5]
-
Retention Time: The retention time for this compound is generally observed around 5.0 to 6.0 minutes, depending on the specific chromatographic conditions.[1][3]
-
-
Sample Preparation:
-
Bulk and Pharmaceutical Dosage Forms: A known weight of the drug is dissolved in the mobile phase to achieve a specific concentration (e.g., 20 µg/mL).[1]
-
Human Plasma: Plasma samples are typically prepared using protein precipitation with an agent like perchloric acid in methanol, followed by centrifugation. The supernatant is then injected into the HPLC system.[3] Solid-phase extraction is another effective technique for sample clean-up.[8]
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and faster alternative for the quantification of Torsemide, especially for routine quality control.
-
Chromatographic Conditions:
-
Stationary Phase: Precoated silica (B1680970) gel 60F254 plates are commonly used.[5][6]
-
Mobile Phase: A mixture of ethyl acetate, acetone, and acetic acid (10.5:4:1.5 v/v/v) has been used for the simultaneous estimation of this compound and Spironolactone. For stability-indicating methods, a mobile phase of ethyl acetate–acetonitrile–water (6.5:3.0:0.5 v/v/v) has been employed.[6]
-
Detection: Densitometric scanning is performed at a wavelength of 263 nm or 297 nm.[5][6]
-
-
Sample Preparation:
-
Standard solutions of this compound are prepared in a suitable solvent like methanol. The sample solutions are then applied to the HPTLC plate as bands.
-
UV-Visible Spectrophotometry
UV spectrophotometry is a simple and cost-effective method for the determination of this compound in pharmaceutical formulations.
-
Methodology:
-
Solvent: Methanol is a commonly used solvent for preparing sample solutions.[9]
-
Wavelength of Maximum Absorbance (λmax): this compound exhibits maximum absorbance at approximately 288 nm.[5]
-
Quantification: The concentration of this compound is determined by measuring the absorbance at its λmax and comparing it with a standard calibration curve. For simultaneous estimation with other drugs like Spironolactone, methods like the absorbance ratio method or first-order derivative spectroscopy are employed.[9]
-
Workflow and Process Visualization
The following diagrams illustrate the typical workflows for the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Decision Matrix for Analytical Method Selection.
References
- 1. oaji.net [oaji.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of a Sensitive Method for HPLC-PDA Simultaneous Determination of this compound and Spironolactone in Human Plasma using Central Composite Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpsbr.org [jpsbr.org]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. medigraphic.com [medigraphic.com]
- 9. Simultaneous Spectrophotometric Estimation of Torsemide and Spironolactone in Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
Comparative Effectiveness of Torasemide and Furosemide on Gene Expression in Renal Cells: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the effects of two commonly prescribed loop diuretics, Torasemide and Furosemide (B1674285), on gene expression in renal cells. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of these drugs and their potential for differential therapeutic applications. The information presented is based on available preclinical data and highlights key differences in their impact on pathways related to oxidative stress, fibrosis, and inflammation within the kidneys.
Executive Summary
While both this compound and Furosemide are potent diuretics that act on the thick ascending limb of the loop of Henle, emerging evidence suggests they exert distinct effects on gene expression in renal cells. A pivotal study in a diabetic nephropathy rat model demonstrates that this compound exhibits a more pronounced anti-fibrotic and anti-oxidative profile compared to Furosemide. These differences may have significant implications for the long-term treatment of kidney diseases where fibrosis and oxidative stress are key pathological features.
Comparative Gene Expression Analysis
A study comparing this compound and Furosemide in a streptozotocin-induced diabetic nephropathy rat model revealed significant differences in the expression of key genes and proteins involved in renal pathology. This compound treatment was associated with a more favorable modulation of genes related to oxidative stress and fibrosis.
Data on Renal Gene and Protein Expression
| Gene/Protein | Drug | Effect on Expression | Model System |
| Mineralocorticoid Receptor | This compound | Reduced | Diabetic Nephropathy Rat Kidney[1] |
| Furosemide | Less effective than this compound | Diabetic Nephropathy Rat Kidney[1] | |
| p67phox (Oxidative Stress Marker) | This compound | Reduced | Diabetic Nephropathy Rat Kidney[1] |
| Furosemide | Less effective than this compound | Diabetic Nephropathy Rat Kidney[1] | |
| Heme oxygenase-1 (HO-1) mRNA | This compound | Improved (Increased) | Diabetic Nephropathy Rat Kidney[1] |
| Furosemide | Less effective than this compound | Diabetic Nephropathy Rat Kidney[1] | |
| Renal Fibrosis-Related Proteins | This compound | Significantly Reduced | Diabetic Nephropathy Rat Kidney[1] |
| Furosemide | Less effective than this compound | Diabetic Nephropathy Rat Kidney[1] |
Signaling Pathways and Mechanisms of Action
This compound and Furosemide primarily exert their diuretic effect by inhibiting the Na-K-2Cl symporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. However, their differential effects on gene expression suggest modulation of distinct intracellular signaling pathways.
The data from the diabetic nephropathy model indicates that this compound may interfere with signaling pathways that promote oxidative stress and fibrosis. The reduction in the expression of the mineralocorticoid receptor and p67phox, a subunit of NADPH oxidase, suggests an inhibitory effect on pathways that lead to the production of reactive oxygen species (ROS). Furthermore, the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties, points towards the activation of protective cellular mechanisms.[1][2][3]
Experimental Protocols
The following summarizes the methodologies employed in the key comparative study cited in this guide.
Study Title: Comparative evaluation of this compound and furosemide on rats with streptozotocin-induced diabetic nephropathy.[1]
-
Animal Model: Male Wistar rats were induced with diabetes via a single intraperitoneal injection of streptozotocin (B1681764) (STZ).
-
Treatment Groups:
-
Normal control rats.
-
Diabetic control rats (vehicle-treated).
-
Diabetic rats treated with Furosemide.
-
Diabetic rats treated with this compound.
-
-
Drug Administration: Drugs were administered orally for a specified duration.
-
Sample Collection: At the end of the treatment period, kidney tissues were collected for analysis.
-
Gene and Protein Expression Analysis:
-
Western Blotting: Used to quantify the protein expression levels of mineralocorticoid receptor, p67phox, and fibrosis-related proteins in kidney homogenates.
-
Real-Time PCR: Employed to measure the mRNA expression levels of heme oxygenase-1.
-
Furosemide's Effect on Apoptosis-Related Gene Expression in Ischemia/Reperfusion Injury
In a separate study focusing on a rat model of surgical ischemic acute renal failure, Furosemide demonstrated a protective effect by attenuating the expression of numerous apoptosis-related genes induced by ischemia/reperfusion (I/R) injury. This effect was associated with the upregulation of Akt phosphorylation, a key signaling molecule in cell survival pathways.[4] While a direct comparison with this compound in this context is not available, this finding highlights another dimension of Furosemide's impact on renal gene expression.
Conclusion and Future Directions
The available evidence, primarily from a diabetic nephropathy model, suggests that this compound may offer advantages over Furosemide by more effectively counteracting pathways involved in renal fibrosis and oxidative stress.[1] These findings warrant further investigation through large-scale transcriptomic and proteomic studies in various models of kidney disease to fully elucidate the differential molecular effects of these two important diuretics. Such research could pave the way for more personalized therapeutic strategies for patients with specific types of renal pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of heme oxygenase-1 in renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furosemide prevents apoptosis and associated gene expression in a rat model of surgical ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Torasemide and Bumetanide in a Randomized Controlled Trial Setting
This guide provides a comprehensive comparison of the loop diuretics Torasemide and Bumetanide, focusing on their performance in clinical settings as evidenced by experimental data. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at the available quantitative data, experimental methodologies, and underlying signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the key pharmacokinetic, pharmacodynamic, and clinical outcome data comparing this compound and Bumetanide.
Table 1: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Bumetanide | Reference |
| Bioavailability | 80-100% | 80-100% | [1] |
| Half-life | 3-4 hours | 1-1.5 hours | [2] |
| Time to Peak Effect | 1-2 hours | 0.5-1 hour | [1] |
| Protein Binding | >98% | 94-96% | |
| Metabolism | Hepatic (Cytochrome P450) | Hepatic (Cytochrome P450) | |
| Excretion | ~20% unchanged in urine, ~80% as metabolites | ~50% unchanged in urine, ~50% as metabolites | |
| Potency (relative to Furosemide) | 2-4x | 40x | [2] |
Table 2: Clinical Outcomes from a Large Observational Study (Kido et al.)
This table presents data from a large retrospective observational study that compared the clinical outcomes of patients with heart failure with reduced ejection fraction treated with either this compound or Bumetanide.
| Outcome | This compound Group | Bumetanide Group | Odds Ratio (OR) | 95% Confidence Interval (CI) |
| All-Cause Mortality | 16.0% | 19.7% | 1.28 | 1.21 - 1.36 |
| All-Cause Hospitalization | 48.3% | 53.3% | 1.22 | 1.17 - 1.28 |
| Acute Kidney Injury | 27.1% | 33.4% | 1.35 | 1.29 - 1.42 |
| Hypokalemia | 13.7% | 16.6% | 1.21 | 1.17 - 1.33 |
Experimental Protocols
A Representative Randomized Controlled Trial Protocol
Study Title: A Randomized, Controlled, Open-Label Trial to Compare the Efficacy and Safety of this compound and Bumetanide in Patients with Chronic Heart Failure.
1. Study Objectives:
- Primary Objective: To compare the effect of this compound versus Bumetanide on all-cause mortality in patients with chronic heart failure.
- Secondary Objectives: To evaluate the effects of this compound versus Bumetanide on:
- All-cause and heart failure-related hospitalizations.
- Changes in New York Heart Association (NYHA) functional class.
- Incidence of adverse events, including acute kidney injury and electrolyte imbalances (e.g., hypokalemia).
- Changes in quality of life scores.
2. Study Design:
- A multicenter, prospective, randomized, open-label, parallel-group study.
- Patients will be randomly assigned in a 1:1 ratio to receive either this compound or Bumetanide.
3. Patient Population:
- Inclusion Criteria:
- Age ≥ 18 years.
- Established diagnosis of chronic heart failure (NYHA class II-IV).
- Currently receiving a loop diuretic for at least 30 days prior to enrollment.
- Signed informed consent.
- Exclusion Criteria:
- End-stage renal disease (e.g., requiring dialysis).
- Known hypersensitivity to this compound, Bumetanide, or other sulfonamide-derived drugs.
- Acute coronary syndrome within the last 30 days.
- Severe hepatic impairment.
- Participation in another investigational drug trial.
4. Treatment:
- Patients in the this compound group will receive a starting dose of 10-20 mg once daily.
- Patients in the Bumetanide group will receive a starting dose of 0.5-1 mg once or twice daily.
- Doses will be titrated by the responsible physician based on clinical response, symptoms of congestion, and renal function.
5. Study Procedures and Assessments:
- Screening Visit: Informed consent, medical history, physical examination, baseline laboratory tests (serum creatinine, electrolytes, BUN), and quality of life questionnaire.
- Randomization Visit: Confirmation of eligibility and randomization to a treatment arm.
- Follow-up Visits (Months 1, 3, 6, 9, 12): Clinical assessment, recording of adverse events, assessment of NYHA class, and repeat laboratory tests.
- Data Collection: Data on mortality and hospitalizations will be collected throughout the study period.
6. Statistical Analysis:
- The primary endpoint of all-cause mortality will be analyzed using a time-to-event analysis (e.g., Kaplan-Meier curves and Cox proportional hazards models).
- Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.
- An intention-to-treat analysis will be the primary approach.
Mandatory Visualization
Signaling Pathway of Loop Diuretics
The primary mechanism of action for both this compound and Bumetanide is the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidney. This inhibition leads to a cascade of downstream effects, ultimately resulting in diuresis.
Caption: Mechanism of action of this compound and Bumetanide.
Experimental Workflow of a Randomized Controlled Trial
The following diagram illustrates the typical workflow of a randomized controlled trial comparing two active drugs, such as this compound and Bumetanide.
References
In-Vivo Validation of Torasemide's Aldosterone Receptor Blockade: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The potential for the loop diuretic torasemide to exhibit aldosterone (B195564) receptor blockade has been a subject of scientific investigation, with conflicting findings reported in preclinical studies. This guide provides an objective comparison of this compound's performance against other relevant compounds, supported by available experimental data, to elucidate its in-vivo effects on the mineralocorticoid receptor (MR).
Executive Summary
Comparative Data on Aldosterone Receptor Blockade
The following tables summarize the quantitative and qualitative findings from key in-vivo and in-vitro studies investigating the aldosterone receptor blocking effects of this compound in comparison to furosemide (B1674285) and spironolactone.
Table 1: Effect on Aldosterone Binding and Receptor Activation
| Compound | Species/Model | Tissue/Cell Type | Key Finding | Citation |
| This compound | Rat | Kidney (cytoplasmic fraction) | Inhibited the binding of aldosterone to its receptor in a dose-dependent manner. | [1] |
| Rat (cardiac-like cell line H9C2) | Cardiomyocytes | Did not modify aldosterone-induced MR nuclear translocation. | [2][3] | |
| Rat (cardiac-like cell line H9C2) | Cardiomyocytes | Did not reduce aldosterone-induced MR transactivation activity. | [2][3] | |
| Furosemide | Rat | Kidney (cytoplasmic fraction) | Produced no effect on the binding of aldosterone to its receptor. | [1] |
| Spironolactone | Rat (cardiac-like cell line H9C2) | Cardiomyocytes | Reduced aldosterone-induced MR transactivation activity. | [2][3] |
Table 2: Effect on Aldosterone-Responsive Gene Expression
| Compound | Species/Model | Tissue/Cell Type | Aldosterone-Responsive Genes | Effect | Citation |
| This compound | Rat (cardiac-like cell line H9C2) | Cardiomyocytes | Sgk-1, PAI-1, Orosomucoid-1, Rgs-2, Serpina-3, Tenascin-X | Ineffective in blocking aldosterone-induced gene expression. | [2][3] |
| Spironolactone | Rat (cardiac-like cell line H9C2) | Cardiomyocytes | Sgk-1, PAI-1, Orosomucoid-1, Rgs-2, Serpina-3, Tenascin-X | Blocked the induction of aldosterone-responsive genes. | [2][3] |
Table 3: Physiological Effects Related to Aldosterone Action
| Compound | Species/Model | Key Finding | Citation |
| This compound | Normotensive Rats | Showed potassium retention at diuretic doses. | [1] |
| DOCA-saline-loaded hypertensive rats | Had a dose-dependent diuretic action. | [1] | |
| Normal Dogs | Potassium excretion profile did not support a mineralocorticoid-receptor blocking capability. | [4] | |
| Furosemide | Normotensive Rats | Did not show potassium retention. | [1] |
| DOCA-saline-loaded hypertensive rats | Did not have a diuretic action. | [1] |
Experimental Protocols
In-Vivo Aldosterone Receptor Binding Assay (Uchida et al., 1991)
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Rats were adrenalectomized to deplete endogenous aldosterone.
-
Animals were treated with varying doses of this compound or furosemide.
-
A tracer dose of [³H]-aldosterone was injected intravenously.
-
After a set time, kidneys were excised and homogenized.
-
The cytoplasmic fraction was isolated by centrifugation.
-
The amount of [³H]-aldosterone bound to the mineralocorticoid receptor was quantified to determine the inhibitory effect of the administered drugs.[1]
-
In-Vitro MR Translocation and Transactivation Assays (Bremner et al., 2013)
-
Cell Model: Cardiac-like H9C2 cells stably expressing MR-GFP (Green Fluorescent Protein).
-
MR Nuclear Translocation:
-
H9C2-MR-GFP cells were treated with aldosterone in the presence or absence of this compound or spironolactone.
-
The subcellular localization of MR-GFP was visualized by fluorescence microscopy.
-
Nuclear translocation was quantified by observing the movement of the fluorescent signal from the cytoplasm to the nucleus.[2][3]
-
-
MR Transactivation Activity:
-
H9C2 cells were co-transfected with an MR expression vector and a luciferase reporter gene under the control of an aldosterone-responsive element.
-
Cells were treated with aldosterone with or without this compound or spironolactone.
-
Luciferase activity was measured as an indicator of MR-mediated gene transcription.[2][3]
-
-
Endogenous Gene Expression Analysis:
-
H9C2-MR cells were treated with aldosterone in the presence or absence of this compound or spironolactone.
-
Signaling Pathways and Experimental Workflows
Caption: Aldosterone signaling pathway and points of potential intervention.
Caption: Comparison of experimental workflows for assessing MR blockade.
Conclusion
The evidence regarding this compound's ability to act as a direct mineralocorticoid receptor antagonist is conflicting. While an early in-vivo study in rats suggested that this compound could inhibit aldosterone binding in the kidney, more recent and mechanistic in-vitro studies using cardiomyocytes have not supported this finding.[1][2][3] These later studies, which examined downstream events of MR activation such as nuclear translocation and gene transcription, found this compound to be ineffective as an MR antagonist, in stark contrast to the established MRA spironolactone.[2][3]
The discrepancy in findings may be attributable to the different experimental models and methodologies employed. The earlier study focused on competitive binding in kidney tissue, while the more recent work investigated the functional consequences of MR activation in a cardiac cell line. It is possible that the observed effects in the initial study were not due to direct competitive antagonism at the receptor level.
For drug development professionals and researchers, it is crucial to consider the full body of evidence. Based on the more recent and mechanistically detailed studies, it is unlikely that this compound functions as a direct mineralocorticoid receptor antagonist in the same manner as spironolactone. The clinical benefits of this compound observed in some studies, which are suggested to be superior to those of furosemide, may be attributable to other pharmacological properties rather than direct aldosterone receptor blockade.[5] Further in-vivo studies designed to specifically address the downstream consequences of MR activation in various tissues would be beneficial to definitively resolve this issue.
References
- 1. Anti-aldosteronergic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The diuretic this compound does not prevent aldosterone-mediated mineralocorticoid receptor activation in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between the effects of torsemide and furosemide on the renin-angiotensin-aldosterone system of normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effectiveness of this compound versus furosemide in symptomatic therapy in heart failure patients: Preliminary results from the randomized TORNADO trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral Versus Intravenous Torsemide Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of oral and intravenous (IV) formulations of Torsemide, a loop diuretic. The information presented is collated from peer-reviewed studies and is intended to support research and development activities.
Executive Summary
Torsemide exhibits high and consistent oral bioavailability, making the oral and intravenous administration routes nearly bioequivalent. Following oral administration, Torsemide is rapidly absorbed, reaching peak plasma concentrations within approximately one to two hours. The intravenous route provides immediate and complete bioavailability. The elimination half-life of Torsemide is approximately 3.5 hours and is largely independent of the administration route. Metabolism is primarily hepatic, with a smaller portion excreted unchanged in the urine.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for oral and intravenous Torsemide based on data from healthy volunteers and patient populations.
| Pharmacokinetic Parameter | Oral Torsemide | Intravenous Torsemide | References |
| Bioavailability (F) | ~80% - 100% | 100% (by definition) | [1][2][3][4] |
| Time to Peak Concentration (Tmax) | ~1 - 2 hours | Not Applicable (immediate) | [3][5][6] |
| Peak Concentration (Cmax) | Dose-dependent | Dose-dependent | [7][8] |
| Elimination Half-life (t1/2) | ~2.2 - 3.5 hours | ~2.8 - 3.5 hours | [3][7][9] |
| Area Under the Curve (AUC) | Dose-proportional | Dose-proportional | [6][7] |
| Volume of Distribution (Vd) | 12 - 15 Liters | 12 - 15 Liters | [7] |
| Clearance (CL) | Primarily hepatic (~80%) | Primarily hepatic (~80%) | [7] |
Experimental Protocols
The data presented in this guide are derived from clinical studies employing rigorous pharmacokinetic protocols. A typical experimental design for comparing oral and intravenous Torsemide is outlined below.
Study Design: A common study design is a randomized, crossover trial. In such a study, a group of subjects receives both the oral and intravenous formulations of Torsemide on separate occasions, with a washout period in between to ensure the complete elimination of the drug from the body before the next administration.
Subjects: Studies are often conducted in healthy volunteers to establish the fundamental pharmacokinetic profile. Further studies in specific patient populations, such as those with heart failure, renal impairment, or hepatic cirrhosis, are also performed to understand the drug's behavior in these conditions.[1][2][5][10]
Dosing: Standardized doses of Torsemide are administered. For instance, a common oral dose for comparison might be 10 mg or 20 mg, with a corresponding intravenous dose administered as an infusion over a specified period.[5][6]
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Urine samples are also frequently collected to assess renal clearance and the excretion of metabolites.
Analytical Method: The concentration of Torsemide and its metabolites in plasma and urine is typically determined using validated high-performance liquid chromatography (HPLC) methods.[11]
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine the key pharmacokinetic parameters from the concentration-time data. This includes the calculation of AUC (using the trapezoidal rule), Cmax, Tmax, t1/2, Vd, and CL.
Visualizations
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram illustrates a typical workflow for a clinical study comparing the pharmacokinetics of oral and intravenous Torsemide.
Caption: A typical crossover study design for comparing oral and IV drug pharmacokinetics.
Mechanism of Action of Torsemide
Torsemide exerts its diuretic effect by acting on the thick ascending limb of the loop of Henle in the kidneys. The following diagram illustrates this mechanism.
Caption: Torsemide inhibits the Na+/K+/2Cl- cotransporter in the loop of Henle.
Conclusion
The pharmacokinetic profiles of oral and intravenous Torsemide are highly similar, with the primary difference being the rate of drug input into the systemic circulation. The high oral bioavailability of Torsemide allows for a predictable therapeutic response and facilitates a seamless transition between intravenous and oral therapy in a clinical setting. This favorable pharmacokinetic profile, characterized by rapid absorption, consistent bioavailability, and a relatively short half-life, contributes to its clinical utility in managing conditions associated with fluid overload.[3][4]
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide and furosemide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the pharmacokinetics and pharmacodynamics of this compound and furosemide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability, pharmacokinetics, and pharmacodynamics of torsemide in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Patient-Reported Outcomes: Torasemide vs. Furosemide in Heart Failure Management
In the management of heart failure, loop diuretics are fundamental for relieving symptoms of congestion. While furosemide (B1674285) has traditionally been the most commonly prescribed agent, torasemide has emerged as an alternative with a distinct pharmacokinetic profile, including higher bioavailability and a longer half-life, sparking debate over its potential for superior clinical and patient-centered benefits. This guide provides a statistical comparison of patient-reported outcomes for this compound versus furosemide, drawing on data from major clinical trials and meta-analyses to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Patient-Reported Outcomes
The following tables summarize key quantitative data from significant clinical studies comparing the effects of this compound and furosemide on patient-reported outcomes.
| Patient-Reported Outcome Measure | This compound Group | Furosemide Group | Key Findings | Source |
| Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS) Change from Baseline at 12 Months | Adjusted Mean Change: Not significantly different from furosemide | Adjusted Mean Change: Not significantly different from this compound | No significant difference in the change from baseline in KCCQ-CSS was observed between the two groups (adjusted mean difference 0.06).[1][2][3] | TRANSFORM-HF Trial |
| Patient Health Questionnaire-2 (PHQ-2) Score ≥3 at 12 Months | 15.1% of patients | 13.2% of patients | No significant difference in the proportion of patients with a PHQ-2 score suggestive of depression.[1][2][3] | TRANSFORM-HF Trial |
| Improvement in NYHA Functional Class | 72.5% of patients improved from Class III/IV to I/II | 58% of patients improved from Class III/IV to I/II | This compound was associated with a statistically significant improvement in functional status.[4][5] | Meta-analysis Data |
| Tolerability and Daily Restrictions | Significantly higher tolerability and improvement in daily restrictions | Lower tolerability and less improvement in daily restrictions compared to this compound | Patients on this compound reported significantly better tolerability and fewer daily restrictions.[6] | Prospective Randomized Study |
| Urgency and Frequency of Micturition | Significantly lower number of mictions and less urgency | Significantly higher number of mictions and more urgency | This compound was associated with a lower frequency and urgency of urination, contributing to a better quality of life.[6] | Prospective Randomized Study |
Detailed Experimental Protocols
TRANSFORM-HF (Torsemide Comparison With Furosemide for Management of Heart Failure) Trial [1][2][3]
-
Study Design: This was an open-label, pragmatic, randomized clinical trial conducted at 60 hospitals in the United States.[1][2][3]
-
Patient Population: The trial enrolled 2,859 patients hospitalized for heart failure, irrespective of their ejection fraction.[1][2]
-
Intervention: Patients were randomized on a 1:1 basis to receive either this compound or furosemide upon hospital discharge. The dosage was determined by the treating physician.[1][2]
-
Patient-Reported Outcome Measures:
-
Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS): This is a validated instrument for measuring the health status of patients with heart failure. Scores range from 0 to 100, with higher scores indicating better health.[1] A clinically important difference is considered to be 5 points or more.[1]
-
Patient Health Questionnaire-2 (PHQ-2): This is a two-item screening tool for depression, with a score of 3 or greater suggesting the need for further evaluation.[1]
-
-
Data Collection: Patient-reported outcomes were assessed at baseline and at 1, 6, and 12 months post-randomization.[1][2]
Meta-Analysis of Functional Status Improvement [4][5]
-
Study Design: A systematic review and meta-analysis of published studies comparing this compound and furosemide in heart failure patients from January 1996 through August 2019.[5]
-
Patient Population: The analysis included 19 studies (9 randomized controlled trials and 10 observational studies) with a total of 19,280 patients.[5]
-
Outcome of Interest: Improvement in New York Heart Association (NYHA) functional class from Class III/IV to I/II.[5]
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the comparative evaluation process and the underlying mechanism of action, the following diagrams are provided.
Conclusion
The large-scale, pragmatic TRANSFORM-HF trial indicates that a strategy of prescribing this compound over furosemide does not lead to significant improvements in patient-reported symptoms or quality of life, as measured by the KCCQ-CSS and PHQ-2, over a 12-month period in patients hospitalized for heart failure.[1][2][3] However, other studies and meta-analyses suggest that this compound may offer benefits in terms of functional status improvement (as reflected by NYHA class) and certain aspects of quality of life, such as improved tolerability and reduced urinary urgency.[4][5][6]
These findings suggest that while both diuretics are effective in managing heart failure symptoms, the choice between them may be nuanced. For drug development professionals, the data from TRANSFORM-HF underscores the importance of utilizing robust, validated patient-reported outcome measures in clinical trials. For researchers and scientists, the discordant findings between different outcome measures (e.g., KCCQ vs. NYHA class) highlight the need for further investigation into the specific aspects of a patient's experience that are most impacted by different diuretic therapies. Future research could focus on more granular aspects of daily life and symptom burden not fully captured by existing questionnaires.
References
- 1. Effect of Torsemide vs Furosemide on Symptoms and Quality of Life Among Patients Hospitalized for Heart Failure: The TRANSFORM-HF Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Meta-Analysis Comparing Torsemide Versus Furosemide in Patients With Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound vs. furosemide in primary care patients with chronic heart failure NYHA II to IV--efficacy and quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Comparison of Torasemide and Furosemide on Renal Tubular Transport: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the mechanistic effects of two prominent loop diuretics, Torasemide and Furosemide (B1674285), on renal tubular transport. By synthesizing experimental data, this document aims to elucidate the nuanced differences in their pharmacokinetics, pharmacodynamics, and cellular interactions within the nephron.
Executive Summary
This compound and Furosemide are potent loop diuretics that exert their primary effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. While both drugs effectively promote natriuresis and diuresis, recent mechanistic studies have revealed significant differences in their pharmacokinetic profiles, binding interactions with their target, and downstream physiological consequences. This guide delves into these differences to provide a comprehensive mechanistic overview for the scientific community.
Pharmacokinetic and Pharmacodynamic Comparison
Clinical studies, most notably the TRANSFORM-HF trial and its mechanistic substudy, TRANSFORM-Mechanism, have provided valuable quantitative data on the distinct pharmacokinetic and pharmacodynamic profiles of this compound and Furosemide.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Oral this compound vs. Furosemide
| Parameter | This compound | Furosemide | p-value | Source(s) |
| Kidney Bioavailability (Median, IQR) | 17.1% (12.3-23.5%) | 24.8% (16.6-34.1%) | < 0.001 | [1][2][3] |
| Duration of Kidney Drug Delivery | Shorter | Longer | ≤ 0.004 | [1][2] |
| Duration of Natriuresis | Shorter | Longer | ≤ 0.004 | [1][2] |
| Commonly Used Dose Equivalence | 2:1 (Torsemide:Furosemide) | - | - | [1][3] |
| Dose Equivalence for Similar Natriuresis | ~4:1 (Torsemide:Furosemide) | - | - | [1] |
Data from the TRANSFORM-Mechanism substudy.
Despite its lower kidney bioavailability, clinically used doses of torsemide (often at a 2:1 equivalence to furosemide) result in substantially greater natriuresis.[1][2] However, this increased natriuresis is associated with more significant neurohormonal activation, including increases in renin, aldosterone, and norepinephrine.[1][2][3]
Interaction with the Na-K-2Cl Cotransporter (NKCC2)
The primary molecular target for both this compound and Furosemide is the NKCC2, a member of the SLC12 family of solute carriers, located on the apical membrane of epithelial cells in the thick ascending limb. While both drugs are inhibitors of this cotransporter, their binding mechanisms differ.
Recent structural studies on the related NKCC1 isoform have elucidated these differences. Furosemide, which contains a carboxyl group, requires the coordination of a K+ ion to bind and occlude the transporter.[4] In contrast, Torsemide, lacking a carboxyl group, directly encroaches upon the K+ binding site, leading to its expulsion.[4] This suggests that the inhibitory potency of these drugs could be differentially affected by local potassium concentrations.
Primary mechanism of action of this compound and Furosemide on the NKCC2 transporter.
Differential Effects on Renal Tubular Cells and Signaling
Beyond their direct effects on NKCC2, evidence suggests that this compound and Furosemide may have differential impacts on renal tubular cell physiology and signaling pathways.
Table 2: Comparative Effects on Renal Tubular Cells and Signaling
| Effect | This compound | Furosemide | Source(s) |
| Urinary Biomarkers of Tubular Injury (Albumin, β-2M, NGAL) | Higher concentrations observed in a study | Lower concentrations observed in a study | [6] |
| Myocardial Fibrosis (in a rat model of heart failure) | Suppressed LV fibrosis and protein levels of TGF-β1 | No significant effect | [4] |
| Urinary Prostaglandin (B15479496) E Excretion | Increased | Increased | [7] |
A study comparing urinary biomarkers found that patients treated with this compound had significantly higher levels of albumin, β-2 microglobulin (β2M), and neutrophil gelatinase-associated lipocalin (NGAL), suggesting a greater degree of subclinical renal tubular injury compared to those on Furosemide.[6]
In a rat model of heart failure, this compound, but not Furosemide, was shown to suppress left ventricular fibrosis and myocardial protein levels of transforming growth factor-beta1 (TGF-β1).[4] While this study focused on the heart, it raises the possibility of differential anti-fibrotic effects in other tissues, including the kidney.
Both drugs have been shown to increase urinary prostaglandin E excretion, which may contribute to their effects on renal hemodynamics.[7]
Downstream signaling effects of loop diuretic action on renal tubules.
Experimental Protocols
Measurement of Urinary Electrolyte Excretion
Objective: To quantify the natriuretic and diuretic response to this compound and Furosemide.
Methodology:
-
Animal/Human Subject Preparation: Subjects are maintained on a fixed sodium and fluid intake for a baseline period.
-
Baseline Urine Collection: Timed urine collections (e.g., 24 hours) are performed to establish baseline electrolyte excretion rates.
-
Drug Administration: A single dose of this compound or Furosemide is administered (intravenously or orally).
-
Post-Dose Urine Collection: Timed urine collections are performed at specified intervals (e.g., 0-2h, 2-4h, 4-8h, 8-24h) post-administration.
-
Sample Analysis: Urine volume is measured. Urine concentrations of sodium, potassium, and chloride are determined using ion-selective electrodes or flame photometry.
-
Data Analysis: The total amount of each electrolyte excreted over each time interval and the total 24-hour period is calculated. The diuretic effect is determined by the change in urine volume from baseline.
Experimental workflow for assessing diuretic and natriuretic response.
In Vitro Measurement of Na-K-2Cl Cotransporter (NKCC2) Activity
Objective: To determine the inhibitory potency (IC50) of this compound and Furosemide on NKCC2 activity.
Methodology:
-
Cell Culture: A stable cell line expressing the NKCC2 transporter (e.g., HEK293 or LLC-PK1 cells) is cultured to confluence.
-
Assay Preparation: Cells are pre-incubated in a physiological salt solution.
-
Inhibitor Incubation: Cells are incubated with varying concentrations of this compound or Furosemide.
-
Flux Measurement: Cotransporter activity is measured by assessing the uptake of a radioactive tracer, such as 86Rb+ (as a surrogate for K+), or a fluorescent thallium-based assay.
-
Data Acquisition: Radioactivity is measured using a scintillation counter, or fluorescence is measured using a plate reader.
-
Data Analysis: The bumetanide-sensitive (or furosemide/torsemide-sensitive) component of ion flux is calculated by subtracting the flux in the presence of a saturating concentration of the inhibitor from the total flux. IC50 values are determined by fitting the concentration-response data to a sigmoid curve.
Radioligand Binding Assay for NKCC2
Objective: To determine the binding affinity (Ki) of this compound and Furosemide for the NKCC2 transporter.
Methodology:
-
Membrane Preparation: Cell membranes containing the NKCC2 transporter are isolated from a cell line or tissue known to express the protein.
-
Assay Setup: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to NKCC2 (e.g., [3H]bumetanide) and varying concentrations of the unlabeled competitor drug (this compound or Furosemide).
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8][9]
Conclusion
The mechanistic comparison of this compound and Furosemide reveals a complex interplay of pharmacokinetics, target interaction, and cellular responses that contribute to their overall diuretic and potential non-diuretic effects. While both drugs effectively inhibit the NKCC2 transporter, this compound's distinct pharmacokinetic profile and binding mechanism may underlie some of the observed differences in their clinical and cellular effects. Further research is warranted to fully elucidate the long-term consequences of these mechanistic differences, particularly concerning renal tubular health and potential off-target effects. This guide provides a framework for researchers to design and interpret future studies aimed at further unraveling the intricate actions of these widely used diuretics.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Differences between Torsemide and Furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kidneynews.org [kidneynews.org]
- 4. researchgate.net [researchgate.net]
- 5. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardio-Renal Effects of Torsemide vs. Furosemide: A TRANSFORM-HF Mechanistic Sub-Study - Jeffrey Testani [grantome.com]
- 7. Renal pharmacodynamic effects of this compound and furosemide in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Navigating the Disposal of Torasemide in a Laboratory Setting: A Procedural Guide
The proper disposal of torasemide, an active pharmaceutical ingredient (API), is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established guidelines is paramount to mitigate risks to both human health and the ecosystem. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory environment, in accordance with prevailing regulations.
Operational Plan for this compound Disposal
The disposal of this compound and its related waste materials must follow a structured plan that ensures safety and compliance from the point of generation to final disposal. Under no circumstances should this compound waste be disposed of down the drain or in regular trash unless explicitly permitted by institutional and local Environmental Health and Safety (EHS) authorities.[1][2]
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams: This includes pure this compound, contaminated labware (e.g., vials, pipettes, gloves), solutions containing this compound, and any personal protective equipment (PPE) that has come into contact with the compound.
-
Segregate waste at the point of generation: Use dedicated, clearly labeled waste containers for this compound waste to prevent mixing with other chemical waste streams. This is crucial as different categories of chemical waste may have incompatible disposal routes.[3]
Step 2: Waste Containment and Labeling
-
Use appropriate containers: Waste containers must be chemically compatible with this compound, leak-proof, and have secure closures.[3][4]
-
Properly label all containers: Labels should clearly indicate the contents ("this compound Waste"), the associated hazards, and the date of accumulation. Accurate labeling is essential for proper handling and disposal by waste management personnel.[3]
Step 3: Storage of this compound Waste
-
Store in a designated area: this compound waste should be stored in a secure, well-ventilated area, away from incompatible materials.[5]
-
Follow institutional guidelines: Adhere to your institution's specific protocols for the storage of pharmaceutical waste, including any time limits for accumulation.
Step 4: Disposal Procedures
-
Consult your institution's EHS department: This is the most critical step. Your EHS department will provide specific guidance on the approved disposal pathways for this compound waste at your facility.
-
Engage a licensed hazardous waste disposal company: Excess, expired, or unwanted this compound should be offered to a licensed hazardous material disposal company.[1] This is the standard and required practice for the disposal of pharmaceutical waste from laboratories.
-
Incineration: The preferred method of disposal for this compound is typically incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances.[1][6]
-
Documentation: Maintain meticulous records of all disposed this compound waste, including quantities, dates, and disposal methods, in accordance with regulatory requirements.
Regulatory and Safety Considerations
The disposal of pharmaceutical waste is governed by multiple federal and state agencies. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), with state regulations often imposing more stringent requirements.[7][8]
| Regulatory Body/Concept | Relevance to this compound Disposal | Key Considerations |
| EPA (Environmental Protection Agency) | Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] | While this compound is not specifically listed as a hazardous waste, it is crucial to determine if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[9] The "cradle-to-grave" principle of RCRA holds the generator responsible for the waste from its creation to its final disposal. |
| DEA (Drug Enforcement Administration) | Regulates the disposal of controlled substances.[10] | This compound is not a controlled substance, so DEA regulations for destruction are not applicable. |
| State and Local Regulations | Often have more stringent and specific requirements for pharmaceutical waste disposal than federal laws.[2][7] | Always consult local and institutional EHS guidelines for specific disposal protocols in your area. |
| Safety Data Sheets (SDS) | Provides specific information on handling, storage, and disposal of a chemical. | The SDS for this compound should always be consulted for disposal considerations, which typically advise against release to the environment and suggest disposal via a licensed contractor.[1][5] |
Experimental Protocols for Deactivation
Currently, there are no widely established or recommended experimental protocols for the chemical deactivation of this compound in a standard laboratory setting prior to disposal. The recommended and compliant approach is to manage it as chemical waste and transfer it to a facility capable of its complete destruction, typically through high-temperature incineration. Attempting to neutralize or deactivate the compound in the lab could lead to unknown reactions, the generation of more hazardous byproducts, and non-compliance with waste disposal regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
By adhering to this structured approach, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. epa.gov [epa.gov]
- 10. rxdestroyer.com [rxdestroyer.com]
Personal protective equipment for handling Torasemide
Essential Safety and Handling Guide for Torasemide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification
This compound is classified with the following hazards:
It is a potent pharmacologically active material, and occupational exposure to even small amounts may cause physiological effects.[5]
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 56211-40-6 | [1][3] |
| Molecular Formula | C₁₆H₂₀N₄O₃S | [2] |
| Molecular Weight | 348.4 g/mol | |
| Appearance | Solid | [3][4] |
| Melting Point | 163 - 164 °C | [3][4] |
| Solubility | DMSO: soluble 18mg/mL | [3][4] |
| log Pow | 3.356 | [2][3] |
| Occupational Exposure Limits | No exposure limits noted for ingredient(s). | [1][2][5][6] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound to determine the appropriate containment and personal protective equipment.
Engineering Controls
To minimize inhalation exposure, handling of this compound powder should occur within a dedicated containment system.
-
Primary Controls : Use a laboratory fume hood, ventilated balance enclosure, biological safety cabinet, or glovebox for all weighing and solution preparation activities.[5][6]
-
Ventilation : Ensure adequate general laboratory ventilation.[1][7] A closed system or local exhaust should be installed where possible to prevent direct exposure.[7]
-
Safety Stations : An accessible safety shower and eye wash station must be available in the immediate work area.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
-
Eye and Face Protection : Wear safety glasses with side-shields or chemical splash goggles.[1][2][6][7] If there is a splash hazard, a face shield should be used in addition to goggles.[7][8]
-
Hand Protection : Wear nitrile or other impervious protective gloves.[1][5] It is recommended to consider double gloving.[5] Gloves must be inspected before use, and proper glove removal technique (without touching the glove's outer surface) should be followed to avoid skin contact.[2]
-
Body Protection : Wear a disposable lab coat, impervious clothing, or coveralls to prevent skin contact.[1][5][7] Disposable sleeve covers are also recommended.[5]
-
Respiratory Protection : If engineering controls are not sufficient or when handling large quantities, a suitable respirator (such as a NIOSH-approved dust respirator) must be used.[1][7] Avoid breathing dust, fumes, or vapors.[1]
Handling Procedures
Follow these procedural steps for the safe handling of this compound.
-
Preparation :
-
Obtain and read the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure all required engineering controls are functioning correctly.
-
Put on all required PPE as detailed above.
-
-
Handling the Compound :
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][4]
-
Remove and properly dispose of contaminated clothing immediately. Take off contaminated clothing and wash it before reuse.[1]
-
Clean all surfaces and equipment after use. Decontaminate surfaces by scrubbing with alcohol.[1]
-
Emergency and First Aid Protocols
-
In Case of Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1][3]
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. If irritation persists, consult a physician.[3]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, consult a physician.[1][3]
-
In Case of Ingestion : Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Disposal Plan
All this compound waste and contaminated materials must be treated as hazardous chemical waste.
-
Waste Collection : Collect waste material in a suitable, closed, and clearly labeled container for disposal.[4] Avoid generating dust during clean-up.[6]
-
Disposal Method : Dispose of contents and container in accordance with all local, state, and federal regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not allow the product to enter drains or waterways.[1][4]
-
Decontamination : Clean any spills immediately. Absorb solutions with an inert material (e.g., diatomite) and dispose of the contaminated material as hazardous waste.[1]
For unused or expired medicine in a non-laboratory setting, the best option is to use a drug take-back program.[9] If not available, mix the medicine (do not crush tablets) with an unappealing substance like dirt or coffee grounds, place it in a sealed plastic bag, and dispose of it in the household trash.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
